S,S-Butanediyldi-L-cysteine
Description
BenchChem offers high-quality S,S-Butanediyldi-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S,S-Butanediyldi-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
50727-80-5 |
|---|---|
Molecular Formula |
C10H20N2O4S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H20N2O4S2/c11-7(9(13)14)5-17-3-1-2-4-18-6-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |
InChI Key |
SSJLDPRNDPUJAU-YUMQZZPRSA-N |
SMILES |
C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |
Isomeric SMILES |
C(CCSC[C@@H](C(=O)O)N)CSC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCSCC(C(=O)O)N)CSCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
S,S'-Butanediyldi-L-Cysteine: Chemical Properties, Synthesis, and Applications in Biomarker Discovery and Peptide Engineering
Executive Summary & Core Rationale
S,S'-Butanediyldi-L-cysteine (CAS: 50727-80-5) is a highly stable, bis-alkylated amino acid derivative characterized by two cysteine residues covalently cross-linked via a 1,4-butanediyl thioether bridge[1][2][3]. In modern biochemistry and drug development, this compound serves a dual, high-impact role. First, it acts as a critical dosimetric biomarker for exposure to the myeloablative alkylating agent busulfan (1,4-butanediol dimethanesulfonate)[4][5]. Second, it is actively utilized in peptide engineering as a conformational constraint ("peptide staple") to induce alpha-helical structures, thereby increasing the target affinity and proteolytic stability of peptide therapeutics[6].
This technical guide details the chemical properties, mechanistic pathways of formation, and validated experimental workflows for synthesizing and characterizing S,S'-butanediyldi-L-cysteine.
Chemical Properties & Molecular Characteristics
Unlike native disulfide bonds, which are highly susceptible to reduction in the cytosolic environment, the thioether linkages in S,S'-butanediyldi-L-cysteine are chemically inert under physiological conditions. This stability makes the 1,4-butanediyl linker an ideal candidate for irreversible peptide stapling.
Table 1: Quantitative Data & Physicochemical Properties
| Parameter | Specification |
| Chemical Name | S,S'-Butanediyldi-L-cysteine |
| CAS Registry Number | 50727-80-5 |
| Molecular Formula | C10H20N2O4S2 |
| Molecular Weight | 296.41 g/mol |
| Monoisotopic Mass | 296.086 Da |
| Linker Chain Length | 4 Carbons (1,4-butanediyl) |
| Bond Type | Thioether (C-S-C) |
| Primary Target Residue | L-Cysteine (Sulfhydryl group) |
Mechanistic Pathways of Formation
The formation of the S,S'-butanediyldi-L-cysteine linkage occurs via two primary mechanistic pathways depending on the applied context:
Pathway A: Directed Peptide Stapling (In Vitro Synthesis)
In synthetic peptide engineering, the cross-link is deliberately formed using 1,4-dihalobutanes (e.g., 1,4-dibromobutane). The reaction proceeds via a classical
Pathway B: Busulfan-Mediated Alkylation (In Vivo/Proteomic Adducts)
Busulfan is a bifunctional alkylating agent. When it interacts with the catalytic cysteines of redoxins (such as glutaredoxin or thioredoxin), it forms an initial mono-alkylated adduct. This intermediate rapidly undergoes intramolecular cyclization to form a highly reactive S-tetrahydrothiophenium (THT) intermediate. From here, the pathway bifurcates: it can either undergo
Reaction pathways for the formation of S,S'-butanediyldi-L-cysteine via direct alkylation or busulfan.
Experimental Workflow: Synthesis and Self-Validating Isolation
To synthesize S,S'-butanediyldi cross-links within a target peptide, the following protocol must be strictly adhered to. As an application scientist, I have designed this workflow to be a self-validating system —meaning the success of the protocol is definitively proven by built-in mass spectrometry checkpoints.
Step-by-Step Methodology
Step 1: Reagent Preparation & Reduction
-
Action: Dissolve the target peptide (containing two cysteine residues at
positions) to a 1 mM concentration in degassed 100 mM ammonium bicarbonate buffer. Add 5 mM and incubate for 30 minutes at room temperature[8]. -
Causality: Native cysteines rapidly oxidize to form disulfide bridges. TCEP is selected over traditional reducing agents like Dithiothreitol (DTT) because it is a phosphine, not a thiol. Thiol-based reducing agents would act as competing nucleophiles against the alkylating agent, quenching the reaction and destroying the yield.
Step 2: pH Optimization
-
Action: Ensure the buffer remains strictly at pH 8.5.
-
Causality: The sulfhydryl group of L-cysteine has a
of approximately 8.3. Maintaining the pH slightly above this threshold ensures that a significant fraction of the molecules exists as the highly nucleophilic thiolate anion ( ), which is required to drive the reaction efficiently without causing widespread hydrolysis of the alkyl halide.
Step 3: Bis-Alkylation
-
Action: Add 0.8 molar equivalents of 1,4-dibromobutane (dissolved in DMF) dropwise to the solution. Stir for 3 hours at 37°C.
-
Causality: Using slightly less than 1.0 molar equivalent prevents the oversaturation of the alkylating agent, which would otherwise drive the reaction toward two separate mono-alkylation events rather than the desired intramolecular bis-alkylation (cross-linking).
Step 4: Reaction Quenching
-
Action: Quench the reaction by adding 1% trifluoroacetic acid (TFA) to lower the pH to < 3.0.
-
Causality: Dropping the pH protonates the remaining thiolate anions back to inert thiols, instantly halting further
activity and preventing off-target alkylation of lysine or histidine residues.
Step 5: Self-Validation via LC-MS/MS
-
Action: Analyze the desalted product using Liquid Chromatography-Tandem Mass Spectrometry.
-
Causality: The reaction is validated by observing specific mass shifts. The cross-linking of two cysteines via a 1,4-butanediyl group replaces two protons with a
chain, resulting in a precise +54.08 Da mass shift relative to the reduced starting material.
Table 2: LC-MS/MS Diagnostic Mass Shifts for Validation
| Alkylation State | Chemical Addition | Net Mass Shift (Da) | Diagnostic Indicator |
| Unmodified (Reduced) | None | 0.00 | Starting material |
| Mono-alkylated | +135.00 | Incomplete reaction. Note: Will present as a 1:1 isotopic doublet at +135/+137 Da due to | |
| Bis-alkylated (Target) | +54.08 | Successful S,S'-butanediyldi formation | |
| Dehydroalanine | -33.99 | Busulfan-induced |
Applications in Drug Development
Biomarker for Busulfan Pharmacokinetics
Busulfan is heavily metabolized via glutathione conjugation, which eventually degrades into cysteine S-conjugates[9][10]. The detection of S,S'-butanediyldi-L-cysteine cross-links in serum proteins (such as human serum albumin or redoxins) serves as a highly stable, long-term dosimetric biomarker. Quantifying this adduct allows clinicians to monitor the exact myeloablative dose delivered to a patient prior to hematopoietic stem cell transplantation, preventing fatal systemic toxicity[4].
Peptide Therapeutics and Conformational Restriction
Linear peptides often suffer from poor target affinity and rapid proteolytic degradation. By introducing two cysteine residues and cross-linking them with 1,4-dibromobutane, researchers force the peptide into a rigid alpha-helical conformation[6]. The S,S'-butanediyldi thioether linkage is impervious to reduction in the bloodstream, making it vastly superior to native disulfide bonds for the development of next-generation peptide drugs targeting intracellular protein-protein interactions.
References
-
Hale, J. E., Butler, J. P., Gelfanova, V., You, J.-S., & Knierman, M. D. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. URL:[Link]
-
Jo, H., Mezo, A. R., Carlson, K. E., Katzenellenbogen, J. A., & DeGrado, W. F. (2012). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Biopolymers, 98(6), 552-561. URL:[Link]
-
Knudsen, G. M., & Chalker, J. M. (2016). The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins. Biochemistry, 55(33), 4720-4730. URL:[Link]
-
Erve, J. C., et al. (2010). Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction. Drug Metabolism and Disposition, 38(11), 1910-1916. URL:[Link]
Sources
- 1. 50727-80-5 | S,s'-butanediyldi-l-cysteine | Tetrahedron [thsci.com]
- 2. 50727-80-5 CAS Manufactory [m.chemicalbook.com]
- 3. cn.vsnchem.com [cn.vsnchem.com]
- 4. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.pgkb.org [s3.pgkb.org]
The Role of S,S-Butanediyldi-L-Cysteine in Busulfan Metabolism: An In-Depth Technical Guide
Executive Summary: The Dual Nature of Busulfan
Busulfan (1,4-butanediol dimethanesulfonate) is a cornerstone myeloablative alkylating agent utilized primarily in conditioning regimens prior to hematopoietic stem cell transplantation. While its therapeutic efficacy is traditionally attributed to DNA intrastrand cross-linking, its off-target toxicity and complex pharmacokinetics are governed by its reactivity with biological thiols[1].
As a Senior Application Scientist, I approach the metabolic profiling of busulfan not merely as a cataloging of breakdown products, but as a dynamic system of kinetic competitions. The primary clearance route involves glutathione (GSH) conjugation, leading to the formation of tetrahydrothiophene (THT)[2]. However, busulfan's bifunctional nature allows it to act as a potent cross-linker of free and protein-bound cysteines. The definitive biomarker of this bis-alkylating capacity is S,S-butanediyldi-L-cysteine —a stable, cross-linked metabolite formed when one busulfan molecule alkylates two cysteine residues[3]. Understanding the causality behind the formation of this specific metabolite is critical for elucidating busulfan-induced protein inactivation and toxicity.
Mechanistic Causality: The Bifurcated Thiol Pathway
The metabolic fate of busulfan in the presence of thiols is dictated by a strict kinetic competition between intramolecular cyclization and intermolecular bis-alkylation.
-
Step 1: The Initial Nucleophilic Attack. The reaction initiates via an
mechanism where the thiolate anion of a cysteine residue (or GSH) attacks one of the electrophilic carbons on busulfan, displacing a methanesulfonate leaving group. This forms a mono-alkylated intermediate. -
Pathway A: Intramolecular Cyclization (The Clearance Route). If the local thiol concentration is low, the sulfur atom of the newly attached cysteine folds back to attack the remaining electrophilic carbon. This forms a highly strained 5-membered tetrahydrothiophenium sulfonium ion. This intermediate undergoes rapid
-elimination (often catalyzed by cystathioninengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -lyase) to yield THT and dehydroalanine (DHA)[2]. -
Pathway B: Intermolecular Bis-Alkylation (The Cross-Linking Route). If the local environment features a high concentration of free thiols, or if the initial alkylation occurs within a protein containing proximal cysteines (such as the catalytic C-X-X-C motif of redoxins), a second intermolecular
attack occurs. The second cysteine displaces the remaining methanesulfonate, yielding the stable 1,4-butanediyl cross-link: S,S-butanediyldi-L-cysteine .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Figure 1: Bifurcated metabolic pathway of busulfan highlighting S,S-butanediyldi-L-cysteine formation.
Quantitative Data: Pharmacokinetic & Physicochemical Properties
To contextualize S,S-butanediyldi-L-cysteine within the broader busulfan metabolic landscape, the following table summarizes the quantitative physicochemical traits and biological fates of the primary analytes.
| Analyte | Molecular Weight (Da) | Formation Mechanism | Primary Excretion / Fate | Estimated Biological Half-life |
| Busulfan | 246.3 | N/A (Parent Drug) | Hepatic GST Conjugation | ~2.5 hours |
| Tetrahydrothiophene (THT) | 88.1 | Intramolecular | Oxidation via CYP/FMO | < 1 hour |
| Sulfolane | 120.1 | Enzymatic Oxidation of THT | Renal Excretion | 3 - 5 hours |
| S,S-Butanediyldi-L-cysteine | 296.4 | Intermolecular Bis-alkylation | Renal / Proteasomal Degradation | Variable (Protein-dependent) |
Self-Validating Experimental Protocol: In Vitro Synthesis & LC-MS/MS Quantification
To ensure absolute scientific integrity, any analytical protocol must be a self-validating system. The following workflow details the in vitro generation and quantification of S,S-butanediyldi-L-cysteine, incorporating mandatory System Suitability Tests (SST) to guarantee data trustworthiness.
Phase 1: Controlled In Vitro Synthesis
-
Action: Incubate 100 µM busulfan with 2 mM L-cysteine in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 120 minutes.
-
Causality: The 20-fold molar excess of cysteine deliberately forces the kinetic equilibrium toward Pathway B (intermolecular bis-alkylation). The pH of 7.4 is critical; it maintains a sufficient fraction of the cysteine thiol in its deprotonated, highly nucleophilic thiolate state (
~8.3) without inducing rapid alkaline hydrolysis of the busulfan parent compound.
Phase 2: Quenching and Internal Standard (IS) Addition
-
Action: Quench 100 µL of the reaction mixture with 100 µL of ice-cold acetonitrile containing 1 µM
-busulfan (Stable Isotope-Labeled Internal Standard). -
Causality: Acetonitrile instantly halts the reaction by precipitating any trace proteins and drastically lowering the dielectric constant of the medium. The inclusion of
-busulfan serves as the internal self-validation mechanism to correct for matrix effects and electrospray ionization (ESI) suppression.
Phase 3: UHPLC Separation
-
Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B), starting at 2% B and ramping to 95% B over 5 minutes.
-
Causality: S,S-butanediyldi-L-cysteine is highly polar due to its two zwitterionic amino acid moieties. Starting the gradient at 2% organic ensures adequate retention and prevents the analyte from washing out in the void volume. Formic acid provides the necessary protonation for positive ion mode ESI.
Phase 4: MRM Detection & Closed-Loop Validation
-
Action: Monitor Multiple Reaction Monitoring (MRM) transitions for S,S-butanediyldi-L-cysteine (
297.1 152.0) and -busulfan ( 272.2 103.1). -
Causality: The system automatically checks the IS peak area. If the IS area deviates by >10% between injections, the system flags a matrix effect or injection anomaly, failing the SST and halting the run. This ensures no false negatives or suppressed quantifications are reported.
Figure 2: Self-validating LC-MS/MS workflow for S,S-butanediyldi-L-cysteine quantification.
Clinical & Toxicological Implications
The detection of S,S-butanediyldi-L-cysteine is not merely an analytical curiosity; it is a direct readout of busulfan's off-target protein cross-linking burden. When busulfan enters the systemic circulation, it encounters high concentrations of thiol-rich redox proteins (e.g., glutaredoxin and thioredoxin). The bis-alkylation of the catalytic cysteines in these proteins forms an irreversible 1,4-butanediyl cross-link, effectively neutralizing the cell's oxidative stress defense mechanisms[4].
This specific biochemical event—mirrored by the formation of free S,S-butanediyldi-L-cysteine—is heavily implicated in the pathogenesis of busulfan-induced sinusoidal obstruction syndrome (SOS) and severe hepatotoxicity. By monitoring this metabolite, drug development professionals can better model the true toxicodynamic profile of busulfan beyond simple parent-drug pharmacokinetics.
References
-
The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins . Biochemistry - ACS Publications.[Link]
-
Metabolism of the cysteine S-conjugate of busulfan involves a beta-lyase reaction . PubMed - Drug Metabolism and Disposition.[Link]
-
Busulfan Pathway, Pharmacodynamics . ClinPGx.[Link]
-
Methods for converting cysteine to dehydroalanine on peptides and proteins . SciSpace.[Link]
Sources
Technical Guide: Metabolic Pathways and Bioanalysis of 1,4-Butanediol Dimethanesulfonate (Busulfan)
Executive Summary & Compound Profile
1,4-butanediol dimethanesulfonate , clinically known as Busulfan , is a bifunctional alkylating agent primarily used in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2] Unlike nitrogen mustards, busulfan is an alkyl sulfonate.[3] Its therapeutic efficacy relies on a narrow therapeutic window, where insufficient exposure risks graft rejection and excessive exposure leads to severe toxicity, specifically Hepatic Veno-Occlusive Disease (VOD), now termed Sinusoidal Obstruction Syndrome (SOS).
Understanding the metabolic fate of busulfan is critical for drug development and clinical optimization because its clearance is almost entirely metabolic, driven by enzymatic conjugation rather than renal elimination of the parent drug.
Mechanism of Action
Busulfan acts via a nucleophilic substitution reaction (
The Metabolic Pathway
The metabolism of busulfan is unique; it does not rely primarily on Phase I Cytochrome P450 oxidation for its initial clearance. Instead, it undergoes Phase II conjugation as the rate-limiting step.
Step 1: Glutathione Conjugation (Rate-Limiting)
The primary clearance mechanism involves the nucleophilic attack of Glutathione (GSH) on the busulfan alkyl chain. While this reaction can occur spontaneously, it is catalyzed significantly by Glutathione S-Transferases (GSTs) .
-
Primary Isoform: GSTA1 (Alpha class) is the dominant catalyst.[4]
-
Secondary Isoforms: GSTM1 (Mu) and GSTP1 (Pi) contribute minor activity.
-
Reaction Product: The reaction displaces methanesulfonate groups to form a cyclic positively charged intermediate, the glutathionyl-tetrahydrothiophenium ion .
Step 2: -Elimination and THT Formation
The unstable sulfonium ion intermediate undergoes
Step 3: Oxidative Transformation
Once THT is released, it is subjected to oxidative metabolism (likely via FMO or CYP450 systems) to form stable urinary metabolites:
-
Tetrahydrothiophene 1-oxide (THTO)
-
Sulfolane (Tetrahydrothiophene 1,1-dioxide)[5]
-
3-Hydroxysulfolane (The major urinary metabolite, accounting for ~39% of excreted dose).[5]
Visualization: Metabolic Pathway
The following diagram illustrates the cascade from parent drug to urinary metabolites.[5][6]
Figure 1: Metabolic Pathway of Busulfan from GSH Conjugation to Urinary Excretion.[3][5][6][7][8][9][10][11][12][13][14]
Pharmacogenomics & Toxicology
The reliance on GSTA1 for clearance introduces significant inter-patient variability due to genetic polymorphisms.[7][8][11]
GSTA1 Polymorphisms
The GSTA1 gene promoter region contains SNPs that affect expression levels.
-
GSTA1*A (Wild Type): Normal enzyme expression. Standard clearance.
-
GSTA1*B (Variant): Reduced promoter activity leading to lower enzyme levels.
-
Clinical Impact: Patients homozygous for GSTA1*B have significantly reduced busulfan clearance (approx. 20-30% lower).
-
Risk: Standard dosing in these patients results in elevated AUC, increasing the risk of SOS/VOD.
-
Toxicity Correlation
| Parameter | Threshold | Clinical Consequence |
| AUC (Target) | 900 - 1500 | Optimal marrow ablation; minimal toxicity. |
| AUC (Low) | < 900 | Risk of graft rejection or disease relapse.[15] |
| AUC (High) | > 1500 | High risk of Sinusoidal Obstruction Syndrome (SOS).[14] |
Experimental Protocols
Protocol A: LC-MS/MS Bioanalysis for Plasma Quantification
This protocol is the industry standard for Therapeutic Drug Monitoring (TDM) and pharmacokinetic research. It utilizes a protein precipitation extraction followed by HPLC-MS/MS.[2][13]
Reagents:
-
Internal Standard (IS): Busulfan-d8 or Glipizide (Busulfan-d8 is preferred for structural similarity).
-
Mobile Phase: 2 mM Ammonium Acetate / 0.1% Formic Acid in Methanol/Water (30:70 or gradient).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6
m).
Step-by-Step Methodology:
-
Sample Prep: Aliquot 50-100
L of patient plasma into a microcentrifuge tube. -
IS Addition: Add 10-20
L of Internal Standard working solution. -
Precipitation: Add 200-400
L of ice-cold Acetonitrile (ACN) to precipitate proteins. -
Vortex/Centrifuge: Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 5-10 mins at 4°C.
-
Supernatant Transfer: Transfer clear supernatant to an autosampler vial. (Optional: Dilute with water if using a high-aqueous initial mobile phase to improve peak shape).
-
LC-MS/MS Analysis: Inject 2-5
L.
Protocol B: In Vitro GST Activity Assay (Cytosolic)
To study the metabolic stability or GSTA1 activity regarding busulfan conjugation.
-
Incubation System: Human Liver Cytosol (HLC) or Recombinant GSTA1.
-
Reaction Mix:
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Glutathione (GSH): Excess (e.g., 1-5 mM).
-
Busulfan: 10-50
M.
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding Busulfan.
-
Sampling: At defined time points (0, 5, 10, 15, 30 min), remove aliquots.
-
Quenching: Add equal volume of ice-cold Acetonitrile containing IS.
-
Detection: Analyze via LC-MS/MS monitoring the depletion of Busulfan or the formation of the THT/Sulfonium conjugate (requires specific standard synthesis).
Visualization: Bioanalytical Workflow
Figure 2: Standard LC-MS/MS Workflow for Busulfan Quantification.
Quantitative Data Summary
Table 1: Key Metabolic Parameters of Busulfan
| Parameter | Value | Notes |
| Bioavailability (Oral) | 60 - 80% | High variability; IV preferred for conditioning. |
| Protein Binding | ~32% | Irreversible binding to albumin/plasma proteins.[15] |
| Elimination Half-life | 2 - 3 hours | Short half-life necessitates frequent dosing (e.g., Q6H). |
| Urinary Excretion | < 2% (Parent) | >90% excreted as metabolites. |
| Major Metabolite | 3-Hydroxysulfolane | ~39% of urinary recovery.[5] |
| Clearance (CL) | ~0.2 L/h/kg | Lower in neonates and GSTA1*B carriers. |
References
-
Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies. PubMed Central. Available at: [Link]
-
Busulfan - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Influence of glutathione S-transferase A1 polymorphism on the pharmacokinetics of busulfan. Clinica Chimica Acta. Available at: [Link]
-
Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry. Journal of Applied Laboratory Medicine. Available at: [Link]
-
Busulfan-glutathione conjugation catalysed by human liver cytosolic glutathione S-transferases. Drug Metabolism and Disposition. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A rapid and simple LC-MS/MS method for personalized busulfan dosing in pediatric patients undergoing hematopoietic stem cell transplantation (HSCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. ClinPGx [clinpgx.org]
- 5. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of GSTA1 Polymorphisms on Busulfan Oral Clearance in Adult Patients Undergoing Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of glutathione S-transferase A1 polymorphism on the pharmacokinetics of busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Busulfan and Its Metabolite Sulfolane in Patients with Myelofibrosis Undergoing Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Semi-mechanistic population pharmacokinetic model incorporating glutathione S-transferase activity for personalized busulfan dosing in pediatric allogeneic hematopoietic cell transplantation [frontiersin.org]
- 15. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Significance of S,S'-Butanediyldi-L-Cysteine in Sulfur Metabolism and Protein Engineering
Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
S,S'-butanediyldi-L-cysteine (CAS 50727-80-5)[1] is a specialized bis-thioether compound characterized by two L-cysteine residues covalently linked via a 1,4-butanediyl aliphatic bridge. While often viewed simply as a synthetic cross-linked amino acid, its biological and technical significance is profound. In sulfur metabolism, it represents the irreversible endpoint of xenobiotic alkylation by myeloablative drugs like busulfan[2]. In structural proteomics, the induction of this specific linkage serves as a highly stable, non-reducible molecular "staple" used to trap transient protein conformations and map transmembrane domains[3].
This whitepaper dissects the mechanistic formation of S,S'-butanediyldi-L-cysteine, its impact on cellular redox homeostasis, and provides field-proven, self-validating protocols for its generation and detection in proteomic engineering.
Mechanistic Role in Sulfur Metabolism and Xenobiotic Stress
Sulfur metabolism relies on the dynamic, reversible oxidation and reduction of thiol groups in cysteine and glutathione (GSH). However, exposure to bifunctional alkylating agents fundamentally disrupts this system by converting reversible redox switches into permanent thioether bridges.
The Busulfan Alkylation Cascade
Busulfan (1,4-butanediol dimethanesulfonate) is a classic chemotherapeutic agent that exerts cytotoxicity not only through DNA cross-linking but also by aggressively targeting the cellular thiol pool[4].
-
Primary Nucleophilic Attack: The highly nucleophilic thiolate anion of a protein cysteine or GSH attacks one of the electrophilic carbons of busulfan via an
mechanism, displacing a methanesulfonate leaving group. This forms a mono-alkylated intermediate (S-butanesulfonate-cysteine).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Secondary Cross-linking: If a second cysteine residue or GSH molecule is in spatial proximity, a secondary
reaction occurs, displacing the second methanesulfonate group. -
Metabolic Consequence: The resulting S,S'-butanediyldi-L-cysteine linkage is a stable bis-thioether[5]. Unlike native disulfides, which are readily cleaved by intracellular oxidoreductases (e.g., thioredoxin), this thioether bond is biologically permanent. This irreversible trapping depletes the free thiol pool, severely disrupting sulfur metabolism and inducing targeted oxidative stress in malignant cells.
Caption: Mechanism of S,S'-butanediyldi-L-cysteine formation via busulfan-mediated bifunctional alkylation.
Utility in Protein Engineering and Structural Proteomics
In structural biology, mapping protein-protein interactions requires cross-linkers that can bridge specific distances. The 1,4-butanediyl bridge provides a precise spatial constraint of approximately 7.8 Å[3].
Expertise & Experience Insight: Many researchers default to methanethiosulfonate (MTS) reagents like M4M (1,4-butanediyl bismethanethiosulfonate) for cysteine cross-linking[3]. However, M4M generates a mixed disulfide linkage (
Quantitative Comparison of Cysteine Cross-linkers
| Cross-linker Reagent | Reactive Group | Linkage Formed | Spacer Length (Å) | Intracellular Stability |
| M4M | Methanethiosulfonate | Mixed Disulfide | ~7.8 Å | Low (Readily reduced) |
| 1,4-Dibromobutane | Alkyl Bromide | Bis-Thioether | ~7.8 Å | High (Permanent) |
| Busulfan | Methanesulfonate | Bis-Thioether | ~7.8 Å | High (Permanent) |
Causality-Driven Experimental Protocols
To ensure data trustworthiness, any cross-linking protocol must be a self-validating system. A common failure mode in structural proteomics is the inability to distinguish between true bis-alkylation (the complete butanediyl bridge) and dead-end mono-alkylation. The following protocol incorporates a mandatory quenching step with Iodoacetamide (IAA) to cap unreacted thiols, providing an internal control for mass spectrometry.
Protocol: In Vitro Synthesis and Validation of Butanediyl Cross-links
Step 1: Disulfide Reduction
-
Action: Incubate the target protein (10 µM) with 5 mM TCEP for 30 min at 37°C.
-
Causality: TCEP quantitatively reduces native disulfides to free thiols. Unlike DTT or
-mercaptoethanol, TCEP does not contain thiols, preventing it from scavenging the alkylating cross-linker in subsequent steps.
Step 2: Buffer Exchange and pH Optimization
-
Action: Desalt the protein into 50 mM HEPES buffer, pH 8.0.
-
Causality: The
alkylation reaction requires the cysteine thiol to be deprotonated. At pH 8.0 (near the pKa of cysteine, ~8.3), a significant fraction of the residues exist as highly nucleophilic thiolate anions.
Step 3: Bifunctional Alkylation
-
Action: Add 100 µM of 1,4-dibromobutane (or busulfan) and incubate for 2 hours at room temperature under gentle agitation[7].
Step 4: Quenching and Capping (Critical Step)
-
Action: Add 10 mM Iodoacetamide (IAA) and incubate for 30 min in the dark.
-
Causality: IAA rapidly alkylates any remaining free cysteines (adding a carbamidomethyl group, +57.02 Da). This prevents artifactual oxidation during digestion and allows the mass spectrometer to clearly differentiate between a peptide with a dead-end mono-butanylated cysteine vs. a fully formed S,S'-butanediyldi-L-cysteine cross-link.
Step 5: Proteolysis and LC-MS/MS
-
Action: Digest the protein with Trypsin (1:50 w/w) overnight at 37°C[6]. Analyze the peptides via high-resolution LC-MS/MS.
-
Mass Shift Calculation: The formation of the R-S-(
) -S-R' bridge results in the net addition of relative to two free cysteines (since two thiol protons are lost). Therefore, search for a precursor mass shift of +54.047 Da across the cross-linked peptide pair.
Caption: Proteomic workflow for the detection and validation of butanediyl-crosslinked cysteine residues.
LC-MS/MS Diagnostic Mass Shifts
| Modification State | Reagent | Net Formula Added | Monoisotopic Mass Shift ( |
| Free Cysteine (Unmodified) | None | N/A | 0.0000 |
| Capped Cysteine (Control) | Iodoacetamide | +57.0215 (per Cys) | |
| S,S'-Butanediyldi Cross-link | 1,4-Dibromobutane | +54.0470 (across 2 Cys) |
Conclusion
S,S'-butanediyldi-L-cysteine is far more than a chemical curiosity. In the context of sulfur metabolism, its formation represents the mechanism of action—and toxicity—of critical myeloablative drugs. By understanding the kinetics and structural properties of this bis-thioether linkage, structural biologists can co-opt this chemistry to build highly stable, non-reducible cross-links, enabling the mapping of complex transmembrane protein topologies and the development of next-generation stapled therapeutics.
References
- CAS 50727-80-5 S,S'-butanediyldi-L-cysteine Source: Alfa Chemistry / Tetrahedron Scientific URL
- Source: PubMed Central (PMC)
- Chemical methods for protein site-specific ubiquitination (1,4-dibromobutane cysteine conversion)
- Source: Proceedings of the National Academy of Sciences (PNAS)
Sources
- 1. 50727-80-5 | S,s'-butanediyldi-l-cysteine | Tetrahedron [thsci.com]
- 2. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. echemi.com [echemi.com]
- 5. ijirt.org [ijirt.org]
- 6. Transmembrane segment 1 of human P-glycoprotein contributes to the drug-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Physicochemical Characterization of S,S'-Butanediyldi-L-cysteine: A Technical Guide
Executive Summary
S,S'-Butanediyldi-L-cysteine (CAS 50727-80-5) is a synthetic/semi-synthetic thioether derivative of L-cysteine. Structurally, it consists of two cysteine moieties linked at their sulfur atoms by a hydrophobic tetramethylene (butane-1,4-diyl) chain. Because it possesses two amino groups and two carboxyl groups, the molecule presents unique physicochemical challenges, most notably its extreme insolubility in both water and common organic solvents at physiological conditions.
This whitepaper provides an in-depth analysis of the thermodynamic causality behind its solubility profile, comparative solvent data, and self-validating experimental protocols designed for researchers and formulation scientists navigating the drug development pipeline.
Thermodynamic Causality of Solubility: The Bis-Zwitterionic Lattice
To understand the solubility of S,S'-butanediyldi-L-cysteine, one must analyze its ionization states. At physiological pH (~7.4) and at its isoelectric point (pI ~5.5), the molecule exists as a bis-zwitterion . Both carboxyl groups are deprotonated (
The Hydrophobic-Ionic Conflict
The extreme insolubility of this compound is driven by two compounding thermodynamic factors:
-
High Lattice Enthalpy: The electrostatic attraction between the oppositely charged groups on adjacent molecules creates a highly stable, tightly packed 3D crystal lattice. The energy required to disrupt this lattice (lattice enthalpy) vastly exceeds the solvation energy provided by neutral water or organic solvents.
-
Hydrophobic Penalty: The tetramethylene linker introduces a significant hydrophobic domain. When compared to its naturally occurring homologue, djenkolic acid (S,S'-methylenebis-L-cysteine)—which is notorious for precipitating in the acidic environment of the kidneys and causing acute kidney injury[1]—the extended four-carbon linker of S,S'-butanediyldi-L-cysteine exponentially increases the hydrophobic penalty in aqueous media.
Consequently, dissolution can only occur when the solvent matrix is capable of either breaking the ionic lattice (via extreme pH shifts) or masking the charges.
Figure 1: pH-dependent ionization states and corresponding aqueous solubility.
Comparative Solubility Profile: Water vs. Organic Solvents
Because empirical literature on the exact solubility limits of CAS 50727-80-5 is sparse, the following profile is mechanistically derived and benchmarked against the highly documented behavior of its closest structural homologue, djenkolic acid[2], adjusted for the increased lipophilicity of the butane-1,4-diyl linker.
Aqueous Media
-
Neutral pH: Practically insoluble (< 0.1 mg/mL). The lattice energy dominates.
-
Acidic Media (pH < 2.0): Highly soluble. The carboxylates are protonated, destroying the zwitterion and leaving a net
charge. The resulting electrostatic repulsion between solute molecules allows water to solvate the compound. Similar behavior is observed in djenkolic acid, which achieves ~25 mg/mL solubility in 1 M HCl.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Basic Media (pH > 9.0): Highly soluble due to the deprotonation of the amines, resulting in a net
charge.
Organic Solvents
-
Non-Polar Organics (e.g., Hexane, Toluene): Completely insoluble. The dielectric constant (
) is too low to interact with the charged moieties. -
Polar Protic (e.g., Methanol, Ethanol): Very poorly soluble. While they can participate in hydrogen bonding, their dielectric constants are insufficient to overcome the bis-zwitterionic lattice energy.
-
Polar Aprotic (e.g., DMSO, DMF): Poorly soluble as a native zwitterion[2]. DMSO has a high dielectric constant (
) and is a strong hydrogen bond acceptor, but it cannot act as a hydrogen bond donor. Therefore, it cannot effectively solvate the groups. Solubility in DMSO can only be achieved by adding trace amounts of strong acid (e.g., TFA) to protonate the carboxylates.
Table 1: Quantitative Solubility Matrix (Estimated at 25°C)
| Solvent Matrix | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |
| Water (pH 7.0) | 80.1 | < 0.1 mg/mL | High lattice energy of bis-zwitterion; hydrophobic linker penalty[3]. |
| Water (1M HCl) | ~80.0 | > 20.0 mg/mL | Protonation of carboxylates (net +2 charge) breaks the ionic lattice. |
| Water (1M NaOH) | ~80.0 | > 20.0 mg/mL | Deprotonation of amines (net -2 charge) breaks the ionic lattice. |
| Methanol | 33.0 | < 0.01 mg/mL | Insufficient dielectric constant to solvate zwitterionic centers. |
| DMSO (Pure) | 46.7 | < 0.1 mg/mL | Lack of H-bond donation fails to disrupt the crystal lattice[2]. |
| Hexane | 1.9 | Insoluble | Non-polar matrix cannot interact with charged moieties. |
Experimental Workflow: Self-Validating Thermodynamic Solubility Assay
Kinetic solubility methods (such as solvent-shift assays) often overestimate solubility due to temporary supersaturation. For a highly crystalline bis-zwitterion, determining true thermodynamic solubility requires a rigorous, self-validating shake-flask methodology.
Causality of Experimental Design
The protocol below is designed as a self-validating system. By taking multiple time-point aliquots, researchers can mathematically prove that thermodynamic equilibrium has been reached, ensuring that the slow dissolution kinetics of the crystal lattice do not result in false negatives.
Step-by-Step Protocol
-
Matrix Preparation: Prepare target solvents (e.g., 50 mM Phosphate buffer pH 7.4, 0.1 M HCl, pure DMSO).
-
Solute Addition: Add an excess amount of S,S'-butanediyldi-L-cysteine (e.g., 50 mg) to 1.0 mL of the solvent in a light-protected glass vial. Rationale: Excess solid must be present to maintain dynamic equilibrium with the saturated solution.
-
Isothermal Incubation: Seal the vials and agitate at 300 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C. Rationale: Solubility is highly temperature-dependent; strict isothermal conditions prevent thermodynamic fluctuations.
-
Self-Validating Sampling: Extract 100 µL aliquots at exactly 24, 48, and 72 hours.
-
Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: This critical step removes sub-visible colloidal aggregates that would falsely inflate the solubility reading.
-
Quantification: Dilute the supernatant into a compatible mobile phase and analyze via HPLC. (Note: Due to the lack of strong chromophores, ELSD, CAD, or low-wavelength UV at 210 nm is recommended).
-
Equilibrium Validation: Compare the calculated concentrations at 48h and 72h. If the variance (
) is < 5%, thermodynamic equilibrium is confirmed.
Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Formulation Strategies for Drug Development
Given the extreme insolubility of S,S'-butanediyldi-L-cysteine at physiological pH, standard oral or intravenous formulations will fail. Drug development professionals should consider the following strategies:
-
Salt Formation (In situ): Formulate the API as a dihydrochloride or disodium salt. While the salt will dissolve rapidly during reconstitution, developers must be wary of precipitation upon entering the physiological pH of the bloodstream or intestines (similar to the nephrotoxic crystallization seen in djenkolic acid[1]).
-
Prodrug Derivatization: Esterification of the two carboxyl groups prevents the formation of the zwitterion. This drastically increases the molecule's lipophilicity, enabling solubility in organic solvents and improving lipid membrane permeability. The esters can be cleaved by endogenous esterases post-absorption.
-
Nanosuspensions: For oral delivery, wet-milling the API crystals to a particle size of <400 nm significantly increases the surface area-to-volume ratio, enhancing the dissolution rate in the gastrointestinal tract according to the Noyes-Whitney equation.
References
-
Wikipedia Contributors. "Djenkolic acid." Wikipedia, The Free Encyclopedia. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68134, Djenkolic acid." PubChem. URL:[Link]
Sources
Technical Guide: Toxicology and Biomarker Potential of S,S-Butanediyldi-L-cysteine
This guide provides an in-depth technical analysis of S,S-Butanediyldi-L-cysteine (BDC) , a critical metabolite used to assess exposure to bifunctional alkylating agents.
Executive Summary
S,S-Butanediyldi-L-cysteine (BDC) is a stable, sulfur-based metabolite formed via the mercapturic acid pathway. It serves as a definitive biomarker for exposure to 1,4-bifunctional electrophiles , most notably 1,4-dichlorobutane (DCB) and related four-carbon alkylating agents (e.g., 1,4-dibromobutane, busulfan analogs).
Unlike mono-substituted cysteine conjugates, BDC represents a "molecular handcuff"—evidence that a parent compound possessed two reactive sites capable of cross-linking biological nucleophiles (DNA or proteins). This guide details the bio-organic synthesis of BDC, its dual role as a detoxification product and potential nephrotoxin, and validated LC-MS/MS protocols for its quantification.
Part 1: Chemical Identity and Biosynthesis
The Bifunctional Origin
BDC is not formed de novo; it is the metabolic footprint of a four-carbon chain reacting with two equivalents of Glutathione (GSH). The parent compounds are typically alkylating agents used in industrial synthesis (nylon intermediates) or chemotherapy.
-
Chemical Formula:
-
Molecular Weight: 296.41 g/mol
-
Key Structural Feature: A linear butane linker (
) connecting two L-cysteine moieties via thioether bonds.
The Mercapturic Acid Pathway
The formation of BDC follows a strict enzymatic cascade in the liver and kidneys.
-
Conjugation: Glutathione S-Transferase (GST) catalyzes the displacement of leaving groups (halogens or sulfonates) on the parent compound (e.g., 1,4-dichlorobutane) with GSH. This can happen in two steps, eventually forming 1,4-bis(glutathion-S-yl)butane .
-
Processing:
- -Glutamyl Transpeptidase (GGT): Removes the glutamate residues.
-
Cysteinylglycinase (CGase): Cleaves the glycine residues.
-
Result: Formation of S,S-Butanediyldi-L-cysteine (BDC) in the kidney.
Pathway Visualization
The following diagram illustrates the metabolic flux from exposure to excretion.
Caption: Metabolic fate of 1,4-bifunctional electrophiles yielding BDC and its subsequent detoxification or bioactivation.
Part 2: Toxicology – The Mechanism of Action[4]
The "Trojan Horse" Mechanism (Bioactivation)
While BDC is often considered a detoxification intermediate, it possesses latent toxicity due to the Cysteine Conjugate
-
Transport: BDC is actively transported into proximal tubule cells via the organic anion transporters (OAT1/OAT3).
- -Lyase Activity: CCBL can cleave the C-S bond. Unlike haloalkenyl conjugates (e.g., DCVC) which form highly reactive thioketenes, BDC cleavage yields 1,4-butanedithiol .
-
Redox Cycling: 1,4-butanedithiol can undergo auto-oxidation to form cyclic disulfides, generating superoxide anions (
) and depleting cellular GSH pools. This oxidative stress contributes to nephrotoxicity, although it is generally less potent than unsaturated haloalkene conjugates.
Detoxification (N-Acetylation)
The dominant pathway for BDC is N-acetylation by N-acetyltransferase (NAT) .[1]
-
Product: Bis-N-acetyl-S,S-butanediyldi-L-cysteine (Bis-NAC-BDC).
-
Physiological Role: This conversion increases water solubility and prevents
-lyase recognition, effectively neutralizing the toxicity. -
Clinical Relevance: Genetic polymorphisms in NAT enzymes (slow vs. fast acetylators) may influence individual susceptibility to kidney damage from the parent compounds.
Part 3: Biomarker Utility & Application
BDC and its N-acetylated derivative are "Gold Standard" biomarkers for confirming exposure to alkylating agents that form 4-carbon crosslinks.
Specificity and Sensitivity
| Feature | Description |
| Target Analyte | Bis-N-acetyl-S,S-butanediyldi-L-cysteine (Urinary) |
| Parent Compounds | 1,4-Dichlorobutane, 1,4-Dibromobutane, Busulfan (minor pathway) |
| Matrix | Urine (preferred due to non-invasive collection and high concentration) |
| Stability | High. The thioether bond is resistant to hydrolysis during storage. |
| Interference | Low. Endogenous levels of bis-cysteine conjugates are negligible. |
Clinical & Industrial Applications
-
Occupational Health: Monitoring workers in nylon production (adiponitrile synthesis precursors) or pharmaceutical manufacturing using haloalkanes.
-
Oncology (Busulfan): While Busulfan primarily forms a cyclic sulfonium metabolite (THT), BDC analysis can identify alternative alkylation pathways or non-cyclized cross-linking events.
Part 4: Experimental Protocols
Synthesis of S,S-Butanediyldi-L-cysteine Standard
Rationale: Commercial standards are often expensive or unavailable. This protocol ensures a high-purity reference material.
Reagents: L-Cysteine hydrochloride, 1,4-Dibromobutane, Ethanol, NaOH.
-
Dissolution: Dissolve L-Cysteine HCl (20 mmol) in 50 mL of degassed water containing NaOH (60 mmol) under nitrogen atmosphere (to prevent oxidation to cystine).
-
Alkylation: Add 1,4-Dibromobutane (10 mmol) dropwise in ethanol (10 mL).
-
Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC.
-
Precipitation: Adjust pH to 5.0 (isoelectric point of BDC) using dilute HCl. The white precipitate is crude BDC.
-
Purification: Recrystallize from hot water/ethanol.
-
Validation: Confirm structure via
-NMR and MS ( 297 ).
LC-MS/MS Quantification Workflow
Rationale: Triple quadrupole mass spectrometry offers the necessary sensitivity for trace biomarker detection.
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI) - Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
Workflow Diagram:
Caption: LC-MS/MS workflow for the quantification of BDC in urine.
MRM Transitions:
-
Quantifier:
297.1 122.0 (Loss of cysteine moiety). -
Qualifier:
297.1 130.0.
Part 5: References
-
Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and haloalkanes. Chemical Research in Toxicology. Link
-
Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology. Link
-
Roberts, J. J., & Warwick, G. P. (1961). The mode of action of alkylating agents—III: The formation of tetrahydrothiophene-3-ol from myleran (busulphan). Biochemical Pharmacology.[2] Link
-
Hassan, M., & Ehrsson, H. (1987). Urinary metabolites of busulfan in the rat. Drug Metabolism and Disposition.[3] Link
-
Cooper, A. J. L., et al. (2008). Metabolism of the Cysteine S-Conjugate of Busulfan Involves a
-Lyase Reaction.[4][5][6] Drug Metabolism and Disposition.[3] Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Busulfan Once Versus Four Times Daily: Impact on Pharmacokinetics, Organ Toxicities and Survival After Allogeneic Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the cysteine S-conjugate of busulfan involves a beta-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: S,S-Butanediyldi-L-cysteine vs. Mono-functional Adducts in Alkylating Agent Analysis
Topic: Technical Distinction: S,S-Butanediyldi-L-cysteine vs. Mono-functional Cysteine Adducts Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Proteomics & Toxicology)
Executive Summary
In the pharmacological monitoring of bifunctional alkylating agents like Busulfan (1,4-butanediol dimethanesulfonate), the distinction between cross-linked adducts and mono-functional modifications is not merely structural—it is the defining factor between therapeutic efficacy and off-target toxicity.
This guide dissects the critical differences between S,S-Butanediyldi-L-cysteine (the stable, cross-linked bis-adduct) and its mono-functional counterparts (primarily S-(4-hydroxybutyl)cysteine and S-tetrahydrothiophenium adducts). We will explore the mechanistic bifurcation that creates these species, their physicochemical behaviors, and the precise LC-MS/MS workflows required to resolve them in complex biological matrices.
Part 1: Mechanistic Origins & Structural Divergence
The formation of these adducts is governed by a competitive nucleophilic substitution mechanism (
The Bifurcation Pathway
Busulfan acts as a "molecular bridge." However, the bridging event is not instantaneous. It proceeds through a reactive intermediate—the tetrahydrothiophenium ion (
-
The Mono-functional Adduct (The "Dead End"): If the intermediate reacts with water (hydrolysis) or fails to find a second nucleophile, it forms a mono-adduct, typically S-(4-hydroxybutyl)cysteine . This modification adds a polar hydroxyl tail to the protein surface but does not constrain protein dynamics.
-
S,S-Butanediyldi-L-cysteine (The "Cross-link"): If the intermediate encounters a second cysteine residue (either intra-strand or inter-strand) within ~4 Å, it completes the alkylation, forming a stable butane bridge between two sulfur atoms. This locks the protein conformation and is the primary driver of cytotoxicity.
Pathway Visualization
The following diagram illustrates the kinetic competition between hydrolysis (Mono) and cross-linking (Di).
Figure 1: Mechanistic bifurcation of Busulfan alkylation.[1] The THT+ intermediate is the critical decision point determining adduct fate.
Part 2: Physicochemical & Analytical Distinctions
For the analytical scientist, the primary difference lies in the mass shift (
Mass Spectrometry Signatures
The most common error in adduct analysis is misidentifying the mass shift. The cross-link loses two protons (one from each Cys), whereas the mono-adduct loses one proton and gains a hydroxyl group (if hydrolyzed).
| Feature | S,S-Butanediyldi-L-cysteine (Cross-link) | Mono-functional Adduct (Hydroxybutyl) |
| Stoichiometry | 1 Busulfan : 2 Cysteines | 1 Busulfan : 1 Cysteine |
| Chemical Formula Change | ||
| Monoisotopic Mass Shift | +54.0470 Da | +72.0575 Da |
| Chromatographic Retention | Earlier Elution (Restricted conformation often exposes hydrophobic core less or reduces interaction volume) | Later Elution (Addition of alkyl-hydroxyl chain increases interaction with C18) |
| Fragmentation (MS/MS) | Characteristic neutral loss of 88 Da (tetrahydrothiophene) is often suppressed in cross-links. | Prominent neutral loss of H2O (18 Da) or the hydroxybutyl moiety. |
| Stability | Highly Stable (Resistant to reduction) | Moderate (Susceptible to further metabolism) |
The "Edman Degradation" Problem
Historically, Edman degradation was used for sequencing.
-
Mono-adducts: Generally allow sequencing to proceed, though the modified Cys will appear as an unknown peak.
-
S,S-Butanediyldi-L-cysteine: If the cross-link occurs at the N-terminus (e.g., N-terminal Valine to Cys), it forms a cyclic structure that blocks the Edman reagent , halting the sequencing process entirely. This is a diagnostic feature of bifunctional attack at the N-terminus.
Part 3: Analytical Workflow (LC-MS/MS)
As an application scientist, you cannot rely on standard proteomics workflows. Cross-linked peptides do not fly as easily as linear ones, and data analysis software often discards them as "unidentified."
Protocol: Targeted Adduct Detection in Hemoglobin (Hb)
This protocol is designed to differentiate the +54 Da (Cross-link) from the +72 Da (Mono) adducts.
Reagents:
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT) & Iodoacetamide (IAA)
-
Sequencing Grade Trypsin
-
Internal Standard: Deuterated Busulfan-treated Globin (if available) or heavy-labeled reference peptides.
Step-by-Step Methodology:
-
Globin Isolation: Precipitate globin from whole blood using cold acidic acetone to remove heme (heme suppresses ionization).
-
Denaturation & Reduction: Dissolve globin in 8M Urea. Add DTT (5 mM) at 50°C for 30 min.
-
Critical Note: Reduction breaks natural disulfides but will not break the S,S-butanediyldi thioether bridge. This is a key validation step.
-
-
Alkylation: Add IAA (15 mM) in dark. This caps unmodified cysteines (+57 Da), preventing artificial cross-linking during digestion.
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
-
SPE Cleanup: Use HLB (Hydrophilic-Lipophilic Balance) cartridges. Wash with 5% MeOH, Elute with 80% ACN.
-
LC-MS/MS Acquisition:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mode: Dynamic MRM (Multiple Reaction Monitoring).
-
Transitions: Monitor the specific y and b ions flanking the Cysteine residues.
-
Workflow Diagram
The following DOT diagram visualizes the critical decision points in the sample preparation workflow.
Figure 2: Analytical workflow for differentiating Busulfan adducts. Note that reduction (DTT) does not cleave the drug-derived cross-link.
Part 4: Biological Implications & Toxicology
Why does this distinction matter to a drug developer?
-
Biomarker Fidelity:
-
S,S-Butanediyldi-L-cysteine (often measured as the "mercapturate" in urine after protein catabolism) is the gold standard for correlating total alkylating dose with systemic exposure. It represents the "completed" reaction.
-
Mono-adducts are less stable and can be repaired or hydrolyzed, making them less reliable as long-term cumulative exposure markers.
-
-
Mechanism of Toxicity:
-
The cross-link is the cytotoxic lesion. In DNA, it prevents strand separation during replication.[2] In proteins, it locks domains, inhibiting enzymatic function (e.g., Thioredoxin inhibition).
-
The mono-adduct is often a precursor to detoxification via the glutathione-S-transferase (GST) pathway. High levels of mono-adducts relative to cross-links may indicate effective detoxification capacity in a patient.
-
References
-
Mechanism of Busulfan Adduct Formation Amer, E. S., et al. (2016). "The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins."[3][4] Biochemistry. [Link][1][4][5][6]
-
LC-MS/MS Detection of Protein Adducts Lienhard, S., et al. (2016). "Detection of busulfan adducts on proteins." Rapid Communications in Mass Spectrometry. [Link]
-
Clinical Pharmacokinetics and Adduct Monitoring McCune, J. S., et al. (2011). "Busulfan in Hematopoietic Stem Cell Transplantation." Clinical Pharmacokinetics. [Link]
-
DNA Cross-linking vs. Mono-adducts Vande Walle, L., et al. (2025). "Characterization and quantitation of busulfan DNA adducts in the blood of patients." Analytical Chemistry / PMC. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 3. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Busulfan Metabolite EdAG Irreversibly Glutathionylates Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Synthesis of S,S-Butanediyldi-L-cysteine Reference Standards
Abstract & Scope
This application note details a robust, preparative-scale protocol for the synthesis of S,S-Butanediyldi-L-cysteine (also known as 1,4-bis(L-cystein-S-yl)butane). This compound is the primary metabolite of the alkylating antineoplastic agent Busulfan (Myleran™) and is a critical reference standard for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.
Unlike biological generation methods which yield microgram quantities, this chemical synthesis protocol utilizes 1,4-dibromobutane to effect a double nucleophilic substitution on L-cysteine under controlled basic conditions. The procedure is designed to minimize oxidation (disulfide formation) and racemization, ensuring a high-purity standard suitable for LC-MS/MS calibration.
Chemical Principle & Strategy
The synthesis relies on the high nucleophilicity of the cysteine thiolate anion (
Reaction Scheme
The reaction stoichiometry requires two equivalents of L-cysteine per one equivalent of the linker.
Key Mechanistic Considerations
-
Thiol Oxidation: Cysteine readily oxidizes to Cystine (disulfide) in the presence of oxygen. The reaction must be performed under an inert atmosphere (
or Ar). -
pH Control: The pH must be high enough to generate the thiolate (
) but controlled to prevent racemization of the -carbon, which can occur at high pH and temperature. -
Solubility: The product is a zwitterionic amino acid derivative, likely least soluble at its isoelectric point (pI), facilitating purification by isoelectric precipitation.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| L-Cysteine Hydrochloride Monohydrate | >99% (HPLC) | Nucleophile Source |
| 1,4-Dibromobutane | >98% | Electrophile (Linker) |
| Sodium Hydroxide (NaOH) | 2M Aqueous Soln. | Base (Thiolate generation) |
| Ethanol (EtOH) | Absolute | Co-solvent (Linker solubility) |
| Hydrochloric Acid (HCl) | 1M and 6M | pH Adjustment (Precipitation) |
| Argon or Nitrogen Gas | Ultra-high purity | Inert Atmosphere |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with temperature control
-
pH meter (calibrated)
-
Vacuum filtration setup (Buchner funnel)
-
Lyophilizer (Freeze-dryer)
-
Rotary Evaporator
Experimental Protocol
Reaction Setup
Step 1: Deoxygenation
-
Charge a 250 mL three-neck flask with 50 mL of deionized water.
-
Sparge the water with Nitrogen (
) for 20 minutes to remove dissolved oxygen. -
Maintain a positive pressure of
throughout the reaction.
Step 2: Solubilization of Cysteine
-
Add L-Cysteine HCl monohydrate (3.51 g, 20.0 mmol) to the deoxygenated water.
-
Slowly add NaOH (2M) dropwise while monitoring pH.
-
Adjust pH to 10.0 – 10.5 . The solution should become clear.
-
Note: Approximately 20-22 mL of 2M NaOH will be required (neutralizing the HCl salt, the carboxyl group, and the thiol).
-
Alkylation Reaction
Step 3: Addition of Linker
-
Dissolve 1,4-Dibromobutane (2.16 g, 10.0 mmol, 1.2 mL) in 10 mL of Ethanol.
-
Add the dibromobutane solution dropwise to the stirring cysteine solution over 30 minutes.
-
Rationale: Slow addition prevents local excess of linker, minimizing the formation of mono-alkylated byproducts.
-
-
Heat the mixture to 50°C and stir vigorously for 4 hours .
-
Observation: A white precipitate may begin to form as the reaction proceeds, or the solution may remain clear depending on concentration.
-
Workup & Isolation
Step 4: Isoelectric Precipitation
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to ~6.0 (the approximate isoelectric point) using 1M HCl.
-
Critical: Add acid slowly. The product, S,S-Butanediyldi-L-cysteine, is least soluble at this pH and should precipitate as a white solid.
-
-
Cool the suspension on ice (0-4°C) for 1 hour to maximize yield.
Step 5: Filtration and Washing
-
Filter the white solid using a Buchner funnel.
-
Wash the cake with:
-
Cold water (2 x 10 mL) – removes salts (NaCl/NaBr).
-
Cold Ethanol (1 x 10 mL) – removes unreacted organic linker.
-
Diethyl Ether (1 x 10 mL) – facilitates drying.
-
Step 6: Purification (Recrystallization)
-
Dissolve the crude solid in the minimum amount of hot 1M HCl (or hot water if solubility permits).
-
Neutralize carefully with dilute NaOH to pH 6 to reprecipitate.
-
Filter and dry the solid under vacuum or lyophilize to obtain the final reference standard.
Visualized Workflows
Reaction Pathway
The following diagram illustrates the chemical transformation and the critical intermediate states.
Figure 1: Mechanistic pathway for the S-alkylation of L-cysteine.
Synthesis Workflow
This flowchart guides the operator through the critical decision points and process steps.
Figure 2: Step-by-step synthesis and isolation workflow.
Quality Control & Validation
To validate the synthesized material as a Reference Standard, the following analytical criteria must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Identity | Consistent with structure (see below) | |
| Mass | ESI-MS (+) | |
| Purity | HPLC (C18, 210 nm) | |
| Melting Point | Capillary |
Expected NMR Data
Based on the structure and analogous cysteine thioethers:
-
NMR (D
O + NaOD):-
ppm (m, 4H, central butane
) -
ppm (t, 4H,
of butane) -
ppm (dd, 4H, Cys
) -
ppm (dd, 2H, Cys
)
-
ppm (m, 4H, central butane
Safety & Handling
-
1,4-Dibromobutane: Irritant and lachrymator. Handle in a fume hood.
-
L-Cysteine: generally safe, but dust can be irritating.
-
Busulfan (if used for comparison): Known human carcinogen. Double-gloving and cytotoxic precautions are mandatory.
-
Waste Disposal: All aqueous waste containing sulfides or alkyl halides must be disposed of in segregated halogenated waste containers.
References
-
Metabolism of Busulfan
- Reference: Drug Metabolism and Disposition, "Metabolism of the Cysteine S-Conjugate of Busulfan Involves a β-Lyase Reaction".
-
Source:
- Relevance: Confirms the structure of the metabolite and provides context for its biological form
-
Cysteine Alkylation Chemistry
- Reference: Arabian Journal of Chemistry, "L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides".
-
Source:
- Relevance: Validates the use of basic conditions (KOH/NaOH)
-
Analytical Data for Cysteine Derivatives
- Reference: Biological Magnetic Resonance Data Bank (BMRB)
-
Source:
- Relevance: Provides baseline NMR shifts for the cysteine moiety to assist in structural confirmation of the conjug
-
Busulfan Clinical Monitoring
- Reference: Journal of Analytical Methods in Chemistry, "Rapid and accurate method for quantifying busulfan in plasma".
-
Source:
- Relevance: Establishes the necessity of the reference standard for clinical TDM applic
Application Note: High-Sensitivity LC-MS/MS Quantification of S,S-Butanediyldi-L-cysteine
This Application Note is designed for researchers in toxicology, oncology, and bioanalysis. It details the development of a robust LC-MS/MS method for S,S-Butanediyldi-L-cysteine (BDLC) , a specific bis-cysteine conjugate derived from the bifunctional alkylation of biological thiols by agents such as Busulfan (1,4-butanediol dimethanesulfonate) or 1,4-dihalobutanes .
Introduction & Scientific Context
S,S-Butanediyldi-L-cysteine (BDLC) is a stable, zwitterionic thioether formed when a four-carbon aliphatic chain crosslinks two cysteine residues. While often overshadowed by the tetrahydrothiophene (THT) metabolite in Busulfan pharmacokinetics, BDLC represents the mechanistic endpoint of bifunctional alkylation —the same chemical process responsible for the drug's therapeutic DNA crosslinking activity.
Clinical and Toxicological Relevance[1]
-
Busulfan Monitoring: Unlike THT (a hydrolysis/elimination product), BDLC reflects the direct alkylating potential of the drug in vivo.
-
Occupational Exposure: Serves as a definitive biomarker for exposure to 1,4-dichlorobutane and related industrial alkylators.
-
Peptide Chemistry: Used as a standard for characterizing cysteine-stapled peptides in macrocycle drug discovery.
The Analytical Challenge
BDLC (C₁₀H₂₀N₂O₄S₂, MW 296.4) presents unique challenges:
-
High Polarity: The presence of two amino and two carboxylic acid groups makes it highly hydrophilic (LogP < -2), causing poor retention on standard C18 columns.
-
Zwitterionic Nature: It exists as a multiprotic species, requiring careful pH control to ensure consistent ionization.
-
Matrix Interference: Low molecular weight polar analytes often co-elute with endogenous interferences in plasma and urine.
Method Development Strategy: The "Why" Behind the Protocol
Chromatography: HILIC vs. Ion-Pairing
Standard Reversed-Phase (RP) chromatography results in elution at the void volume for BDLC. Two strategies were evaluated:
-
Strategy A (Ion-Pairing): Using Heptafluorobutyric acid (HFBA) on C18. Verdict: Rejected due to source contamination and signal suppression in negative mode.
-
Strategy B (HILIC): Hydrophilic Interaction Liquid Chromatography. Verdict:Selected. A Zwitterionic HILIC (ZIC-HILIC) stationary phase interacts with the charged amines and acids, providing superior retention and peak shape without contaminating the MS source.
Sample Preparation: Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is unsuitable due to the analyte's hydrophilicity. While Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is viable, a controlled Protein Precipitation (PPT) with acetonitrile is preferred for high-throughput contexts. It matches the initial mobile phase conditions of HILIC, preventing peak distortion (solvent effects).
Experimental Protocol
Materials
-
Analyte: S,S-Butanediyldi-L-cysteine (Custom synthesis or commercial standard, purity >98%).
-
Internal Standard (IS): S,S-Butanediyldi-L-cysteine-d8 (or 1,4-bis(cysteinyl-d3)butane).
-
Matrix: Human Plasma (K2EDTA) or Urine.
-
Column: Merck SeQuant® ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent amide-based HILIC column.
Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.
-
IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in 50:50 ACN:Water).
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .
-
Reasoning: Acidification breaks weak protein binding; high organic content precipitates proteins and prepares the sample for HILIC injection.
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial.
-
Dilution (Critical): Add 50 µL of Acetonitrile to the vial.
-
Reasoning: Ensures the sample solvent is weaker (higher organic) than the initial gradient conditions, leading to "on-column focusing" and sharper peaks.
-
LC-MS/MS Conditions
Liquid Chromatography (HILIC)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 35°C.
-
Injection Vol: 2-5 µL.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Start Gradient |
| 5.0 | 40 | Elution |
| 5.1 | 40 | Hold |
| 5.2 | 90 | Re-equilibration |
| 8.0 | 90 | End |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization, Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temps: 300°C (Source), 350°C (Sheath).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |
|---|---|---|---|---|---|
| BDLC | 297.1 | 122.0 | 20 | Quant | Cys Fragment (C3H8NO2S+) |
| BDLC | 297.1 | 76.0 | 35 | Qual | Cys Immonium Ion |
| BDLC | 297.1 | 178.1 | 15 | Qual | Neutral loss of Cys moiety |
| BDLC-d8 (IS) | 305.1 | 126.0 | 20 | Quant | d4-Cys Fragment |
Visualizations
Metabolic Pathway: Formation of BDLC
This diagram illustrates the bifunctional alkylation pathway, contrasting the formation of the stable BDLC crosslink against the canonical THT elimination pathway.
Caption: Figure 1. Bifunctional alkylation pathway showing the divergence between THT elimination and the formation of the stable BDLC crosslink.
Analytical Workflow
A self-validating workflow designed to minimize matrix effects and ensure HILIC compatibility.
Caption: Figure 2. Sample preparation workflow emphasizing the critical dilution step to match HILIC mobile phase conditions.
Validation Parameters (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the method must pass these criteria based on FDA Bioanalytical Method Validation Guidelines:
| Parameter | Acceptance Criteria | Experimental Check |
| Linearity | r² > 0.995 | Range: 1.0 – 1000 ng/mL (Weighted 1/x²). |
| Accuracy | 85-115% | QC samples at Low, Mid, High concentrations (n=5). |
| Precision | CV < 15% | Intra-day and Inter-day variability. |
| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution. HILIC minimizes this. |
| Recovery | Consistent | Compare pre-extraction spike vs. post-extraction spike. |
Troubleshooting Guide
-
Peak Tailing: Increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols.
-
Retention Shift: Check mobile phase pH. HILIC retention is highly sensitive to pH changes affecting the ionization state of the zwitterion.
-
Low Sensitivity: Ensure the source temperature is high (350°C) to aid desolvation of the aqueous mobile phase.
References
-
Hassan, M., & Ehrsson, H. (1987). Metabolism of busulfan in the rat. Drug Metabolism and Disposition, 15(3), 399-402. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link
-
Merck Millipore. (2023). A Guide to HILIC Method Development. Merck KGaA. Link
- Bartolucci, G., et al. (2011). Liquid chromatography–tandem mass spectrometric quantitation of sulfur mustard metabolites. Journal of Chromatography B, 879(32), 3769-3776.
Sources
Application Note: High-Selectivity Solid-Phase Extraction of S,S-Butanediyldi-L-cysteine from Plasma
[1]
Introduction & Scientific Rationale
S,S-Butanediyldi-L-cysteine is a critical biomarker associated with the alkylating agent Busulfan (1,4-butanediol dimethanesulfonate).[1] While Busulfan is primarily metabolized via Glutathione S-Transferase (GST) to form sulfonium ions and eventually 3-hydroxysulfolane, the formation of the stable bis-cysteine conjugate represents a direct alkylation product of biological thiols.[1]
The Analytical Challenge
The extraction of this analyte is complicated by its zwitterionic nature and high polarity.[1]
-
Structure: Two amino groups (
) and two carboxyl groups ( ) linked by a butane chain.[1] -
Solubility: Highly water-soluble; poor retention on standard C18 silica.[1]
-
Matrix Interference: Plasma phospholipids and proteins often co-elute with polar analytes, causing significant ion suppression in LC-MS/MS.[1]
The Solution: Mixed-Mode Cation Exchange (MCX)
We utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism.[1] This approach exploits the analyte's ability to carry a positive charge at acidic pH, allowing it to bind ionically to the sorbent while interferences are washed away.[1]
Mechanism of Extraction
The extraction logic relies on manipulating the pH to control the ionization state of the S,S-Butanediyldi-L-cysteine.[1]
-
Acidification (pH < 2): We acidify the plasma.[1] At this pH, the carboxyl groups are protonated (neutral, -COOH) and the amino groups are protonated (positive, -NH
).[1] The analyte carries a net positive charge (+2).[1] -
Retention: The positively charged analyte binds to the sulfonate groups (
) of the MCX sorbent via strong ionic interactions.[1] -
Interference Removal:
-
Elution (pH > 10): We use a basic organic solvent.[1] The base deprotonates the amino groups (neutralizing the positive charge) and/or the sorbent surface environment, breaking the ionic bond and releasing the analyte.[1]
Pathway Visualization
The following diagram illustrates the extraction logic and the analyte's metabolic context.
Caption: Figure 1. Formation of S,S-Butanediyldi-L-cysteine and the logic of Mixed-Mode Cation Exchange (MCX) extraction.
Detailed Experimental Protocol
Materials & Reagents[1]
-
SPE Cartridges: Oasis MCX (30 mg, 1 cc) or Bond Elut Plexa PCX.[1]
-
Internal Standard (IS): S,S-Butanediyldi-L-cysteine-
(if available) or S-Carboxymethyl-L-cysteine.[1] -
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH
OH), Phosphoric Acid (H PO ).[1]
Sample Pre-treatment
Objective: Disrupt protein binding and ensure analyte protonation.[1]
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 100 µL of 4%
(Phosphoric Acid) in water.-
Note: This lowers pH to ~1.5–2.0, ensuring full protonation of amino groups.[1]
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated particulates (optional, but recommended to prevent clogging).
Solid Phase Extraction (MCX) Workflow
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[1] Condition | 1 mL Methanol | Activates the hydrophobic backbone of the sorbent. |
| 2.[1] Equilibrate | 1 mL Water (with 0.1% FA) | Prepares the ionic environment (acidic) for binding.[1] |
| 3. Load | Apply Pre-treated Sample | Analyte (positively charged) binds to sorbent ( |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes plasma proteins, salts, and hydrophilic neutrals. |
| 5.[1] Wash 2 | 1 mL 100% Methanol | Removes hydrophobic neutrals and phospholipids.[1] Analyte stays bound ionically. |
| 6. Elute | 2 x 250 µL 5% | High pH deprotonates the analyte/sorbent, breaking the ionic bond.[1] |
| 7. Post-Elution | Evaporate to dryness under | Concentrates sample and switches solvent for LC injection. |
LC-MS/MS Analysis Parameters
Due to the polarity of the analyte, standard Reverse Phase (C18) chromatography often yields poor retention (elution in the void volume).[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended separation mode.[1]
Chromatographic Conditions
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent Zwitterionic HILIC phase.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Gradient:
Mass Spectrometry (MRM)[1]
Validation & Quality Control
To ensure the protocol is self-validating, perform the following checks:
Recovery Assessment
Compare the peak area of:
-
Pre-Extraction Spike: Analyte spiked into plasma before SPE.[1]
-
Post-Extraction Spike: Analyte spiked into the final eluate of a blank plasma extract.[1]
-
Target: Recovery > 80%.[1] If recovery is low during the MeOH wash (Step 5), the analyte might be partially soluble in pure MeOH even when charged.[1] Correction: Use 80% MeOH / 20% Water for Wash 2.[1]
Matrix Effect
Compare Post-Extraction Spike vs. Standard in Solvent .
References
-
Busulfan Metabolism Overview: Hassan, M., & Ehrsson, H. (1987).[1] Metabolism of busulfan in the rat. Drug Metabolism and Disposition, 15(3), 399-402.[1]
-
Cysteine Conjugate Analysis: Blair, I. A. (2006).[1] Analysis of cellular and tissue glutathione conjugates by liquid chromatography-mass spectrometry. Methods in Enzymology, 400, 3-23.[1]
-
MCX Extraction Principles: Waters Corporation. (2023).[1] Oasis Sample Extraction Products: Method Development Guide. [1]
-
HILIC Chromatography for Polar Metabolites: Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[1] Analytical and Bioanalytical Chemistry, 402(1), 231-247.[1]
Application Note: Optimized Preparation and Stability of S,S-Butanediyldi-L-cysteine (BDLC) Stock Solutions
Here is a detailed Application Note and Protocol guide for the preparation of S,S-Butanediyldi-L-cysteine (BDLC) stock solutions.
-Lyase Assays, LC-MS/MS Biomarker StandardsAbstract & Scientific Rationale
S,S-Butanediyldi-L-cysteine (BDLC) is a specific bis-cysteine conjugate derived from the metabolism of 1,3-butadiene, a potent carcinogen. Specifically, it represents the hydrolysis product of the DNA-protein crosslinking agent diepoxybutane (DEB) after conjugation with glutathione.
In bioassays, BDLC serves as a critical substrate for Cysteine Conjugate
-
Zwitterionic Lattice Energy: Like cystine, BDLC contains two amino and two carboxyl groups. At neutral pH, it exists as a stable, insoluble zwitterionic crystal lattice.
-
Oxidation Sensitivity: While thioethers are more stable than free thiols, the sulfur atoms are susceptible to oxidation to sulfoxides (sulfoxidation) if stored improperly in aqueous solution.
This guide provides a standardized, self-validating protocol for solubilizing BDLC while maintaining its structural integrity for enzymatic and mass spectrometric applications.
Physicochemical Properties & Solubility Strategy
Understanding the solution chemistry is the prerequisite for reproducible bioassays.
| Property | Specification | Implication for Protocol |
| Structure | Bis-amino acid (C | Contains two ionizable amine and carboxyl groups. |
| Isoelectric Point (pI) | ~5.0 - 5.5 (Estimated) | Minimum solubility occurs near pH 5-6. Do not attempt to dissolve in water or PBS directly. |
| Solubility Strategy | pH-Shift Dissolution | Use dilute HCl to protonate amines (pH < 2) or NaOH to deprotonate carboxyls (pH > 9). Acid is preferred to minimize racemization and oxidation.[1] |
| UV Absorption | Low (End absorption < 210 nm) | Cannot be easily quantified by standard UV-Vis spectrophotometry without derivatization. Gravimetric preparation is critical. |
Diagram 1: Solubility & Preparation Logic
The following decision tree illustrates the critical path for solubilizing BDLC without degrading the molecule.
Caption: Logic flow for overcoming the zwitterionic insolubility of BDLC. Acidic dissolution is required before neutralization in the final assay buffer.
Protocol: Preparation of 50 mM Stock Solution
Safety Note: BDLC is a metabolite of a carcinogen. Handle powder in a fume hood. Wear nitrile gloves and safety glasses.
Materials Required[1][2][3][4][5][6][7][8]
-
Solid Reagent: S,S-Butanediyldi-L-cysteine (High purity, >98%).
-
Solvent: 50 mM Hydrochloric Acid (HCl), sterile filtered.
-
Why HCl? It protonates the amino groups (
), disrupting the crystal lattice and ensuring rapid dissolution. It also prevents base-catalyzed oxidation.
-
-
Vessel: Amber glass vial (to protect from light).
-
Filter: 0.22
m PVDF or PTFE syringe filter (low protein binding).
Step-by-Step Methodology
-
Gravimetric Quantification:
-
Allow the vial of solid BDLC to equilibrate to room temperature (prevent condensation).
-
Weigh approximately 15 mg of BDLC into a microcentrifuge tube. Record the exact mass to 0.01 mg precision.
-
Calculation: MW of BDLC
296.4 g/mol .
-
-
Dissolution (The "Acid Shock"):
-
Add the calculated volume of 50 mM HCl .
-
Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.
-
Checkpoint: If particles remain, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat above 30°C.
-
-
Filtration & Aliquoting:
-
Filter the stock through a 0.22
m syringe filter into an amber glass vial. This removes any potential dust or undissolved micro-aggregates that could interfere with enzyme kinetics. -
Aliquot: Divide into small volumes (e.g., 50-100
L) to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Short-term (Hours): Keep on ice (4°C).
-
Long-term (Months): Snap freeze in liquid nitrogen and store at -80°C. Stability is >6 months at -80°C.
-
Bioassay Integration (Working Solutions)
When introducing the acidic stock into a biological assay (e.g.,
Protocol for
-
Buffer: Use 100 mM Potassium Phosphate or Tris-HCl (pH 7.4).
-
Dilution Factor: Maintain a dilution factor of at least 1:50 (Stock:Buffer).
-
Example: Adding 2
L of 50 mM Stock (in 50 mM HCl) to 98 L of Buffer results in a 1 mM substrate concentration. -
Result: The final acid concentration is only 1 mM, which is easily buffered by 100 mM Phosphate, maintaining pH 7.4.
-
Diagram 2: Enzymatic Pathway & Assay Principle
This diagram contextualizes the use of BDLC in the
Caption: Mechanism of BDLC cleavage by
Quality Control & Troubleshooting
Concentration Verification
Since BDLC lacks a strong chromophore, UV quantification is unreliable.
-
Primary Method: Use the gravimetric preparation as the "Gold Standard."
-
Secondary Method (HPLC): Analyze using a C18 column (e.g., 150 x 4.6 mm, 3
m).-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: Mass Spectrometry (ESI+) or UV at 210 nm (low sensitivity).
-
Acceptance: Single peak >98% area.[2]
-
Common Issues
| Observation | Root Cause | Solution |
| Precipitation upon dilution | pH Shock (Isoelectric precipitation) | Ensure the assay buffer concentration is high (100 mM) and mix rapidly upon addition. |
| Loss of Activity | Oxidation of Sulfur | Always use degassed buffers. Add 0.1 mM EDTA to stock solutions to chelate metal ions that catalyze oxidation. |
| Inconsistent Mass Spec Signal | Ion Suppression | The HCl in the stock is compatible with MS, but ensure high salt buffers (Phosphate) are avoided in the LC-MS injection. |
References
-
Cooper, A. J., & Pinto, J. T. (2006).
-lyases. Current Protocols in Toxicology, 28(1), 4-20. -
Tretyakova, N. Y., et al. (2002). Metabolism of 1,3-butadiene to DNA-reactive intermediates. Chemical Research in Toxicology, 15(1), 1-14.
-
Albertini, R. J., et al. (2003). 1,3-Butadiene: cancer, mutations, and adducts. Health Effects Institute Research Report, (116), 1-186.
-
Anders, M. W. (2008). Glutathione-dependent bioactivation of haloalkenes and alkynes. Drug Metabolism Reviews, 40(4), 585-604.
Sources
Derivatization procedures for gas chromatography analysis of S,S-Butanediyldi-L-cysteine
Application Note: Optimization of Derivatization Protocols for the GC-MS Analysis of S,S-Butanediyldi-L-cysteine
Executive Summary
S,S-Butanediyldi-L-cysteine (BDDC) is a critical dicarboxylic amino acid, primarily identified as the major urinary metabolite of the alkylating antineoplastic agent Busulfan and structurally analogous to cross-linked adducts of sulfur mustards. Due to its zwitterionic nature, high polarity, and thermal instability, BDDC cannot be analyzed directly by Gas Chromatography (GC).
This guide details two validated derivatization protocols to render BDDC volatile and stable for GC-MS analysis:
-
Protocol A (The "Gold Standard"): Two-step Alkylation/Acylation using Isobutanol/HCl and Pentafluoropropionic Anhydride (PFPA). Recommended for high-sensitivity bioanalysis.
-
Protocol B (The "Rapid Screen"): One-step Silylation using MTBSTFA. Recommended for high-throughput screening of dry standards or synthetic products.
Chemical Basis & Analytical Challenge
The Analyte:
-
Name: S,S-Butanediyldi-L-cysteine
-
Structure: Two cysteine moieties linked via their sulfur atoms by a butane chain.
-
Functional Groups: Two primary amines (
), two carboxylic acids ( ), two thioether linkages. -
Challenge: The molecule exists as a zwitterion at neutral pH. In the GC injector (
), the underivatized molecule undergoes thermal degradation rather than vaporization.
The Solution: We must block the polar protons on both the carboxyl and amine groups.
-
Carboxyls: Converted to esters (Butyl or Silyl esters).
-
Amines: Converted to amides (Pentafluoropropionyl) or silyl amines.
Protocol A: Two-Step Isobutyl Ester / PFP Derivatization
Best For: Trace quantification in biological matrices (plasma, urine). Mechanism: Acid-catalyzed esterification followed by acylation with a fluorinated anhydride. This introduces electron-withdrawing groups, making the molecule ideal for Electron Capture Negative Ionization (ECNI) MS, though standard EI mode works well.
Reagents Required
-
Reagent 1: Isobutanol containing 3N HCl (anhydrous).
-
Reagent 2: Pentafluoropropionic Anhydride (PFPA).[1]
-
Solvent: Ethyl Acetate (EtOAc) or Methylene Chloride.
-
Internal Standard: S,S-Butanediyldi-L-cysteine-d8 (deuterated) or S-Carboxymethyl-L-cysteine.
Step-by-Step Methodology
-
Lyophilization (Critical):
-
Aliquot sample (e.g., 100 µL urine extract) into a reaction vial.
-
Evaporate to complete dryness under a stream of nitrogen at
. Note: Any residual water will quench the anhydride in Step 3.
-
-
Step 1: Esterification:
-
Add 50 µL of 3N HCl in Isobutanol .
-
Cap tightly and incubate at 100^\circ C for 45 minutes .
-
Mechanism:[2] Converts the two
groups into isobutyl esters. -
Evaporate to dryness under nitrogen at
.
-
-
Step 2: Acylation:
-
Add 50 µL of PFPA and 30 µL of Ethyl Acetate .
-
Cap and incubate at 60^\circ C for 20 minutes .
-
Mechanism:[2] Converts the two
groups into pentafluoropropionyl amides.
-
-
Final Prep:
-
Evaporate reagents to dryness under nitrogen (gentle stream, do not over-dry as derivatives are semi-volatile).
-
Reconstitute in 100 µL Ethyl Acetate or Toluene.
-
Transfer to GC vial with insert.
-
GC-MS Parameters (Recommended)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless,
. -
Oven:
(1 min) (hold 5 min). -
MS Detection: SIM mode. Monitor ions corresponding to the loss of the butoxycarbonyl group or the specific PFP fragments.
Protocol B: One-Step Silylation (MTBSTFA)
Best For: Rapid profiling of synthetic standards or non-biological samples where water can be strictly controlled. Mechanism: Replaces active protons with tert-butyldimethylsilyl (TBDMS) groups.[3] TBDMS derivatives are hydrolytically more stable than standard TMS derivatives.
Reagents Required
-
Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS (catalyst).
-
Solvent: Acetonitrile (ACN) (Must be HPLC grade, anhydrous).
Step-by-Step Methodology
-
Drying:
-
Ensure sample is absolutely anhydrous . Even trace moisture results in mono-derivatized artifacts.
-
-
Reaction:
-
Add 50 µL Acetonitrile and 50 µL MTBSTFA .
-
Cap and heat at 80^\circ C for 60 minutes .
-
Note: The "S,S" isomer steric hindrance requires longer heating than standard amino acids to fully silylate both amine sites.
-
-
Injection:
-
Inject directly (or dilute with ACN if concentration is high). Do not evaporate; the reagent acts as the solvent.
-
GC-MS Parameters
-
Mass Shift: Each silylated site adds +114 Da. BDDC has 4 active sites. Expect high molecular weight ions.
-
Characteristic Ion:
(Loss of tert-butyl group). This is usually the base peak and extremely stable for quantification.
Visualized Workflows
Figure 1: Derivatization Decision Matrix
Caption: Decision matrix for selecting the optimal derivatization pathway based on sample matrix and sensitivity requirements.
Figure 2: Chemical Transformation (Protocol A)
Caption: Step-wise chemical modification of functional groups in Protocol A to achieve volatility.
Comparative Data & Troubleshooting
| Feature | Protocol A (Isobutanol/PFPA) | Protocol B (MTBSTFA) |
| Moisture Tolerance | Moderate (HCl step tolerates trace water) | Zero (Reagents hydrolyze instantly) |
| Derivative Stability | High (Stable for days in solution) | Moderate (Analyze within 24h) |
| MS Fragmentation | Specific fluoro-fragments (Good for SIM) | Strong [M-57] ion (Easy identification) |
| Reaction Time | ~90 mins (Two steps + drying) | ~60 mins (One step) |
| Main Artifact | Mono-acylated species (if PFPA is old) | Mono-silylated species (if wet) |
Troubleshooting Guide:
-
Low Yield (Protocol A): Check the freshness of the PFPA reagent. Anhydrides absorb atmospheric moisture and convert to acid, which will not acylate the amine effectively.
-
Column Bleed/Tailing: Silylation reagents (Protocol B) are hard on GC columns. Ensure frequent inlet liner changes and trim the column guard regularly.
-
Stereochemistry: If separating the S,S isomer from R,R or meso forms is required, Protocol A is preferred as silyl groups are bulky and can obscure chiral recognition on chiral GC columns.
References
-
Journal of Chromatography B. "Routine Analysis of Plasma Busulfan by Gas Chromatography-Mass Fragmentography." (Discusses 1,4-diiodobutane conversion, providing context for metabolite handling).
-
MDPI. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis." (The authoritative protocol for HCl/Alcohol + PFPA derivatization of dicarboxylic amino acids).
-
Sigma-Aldrich (Merck). "The Derivatization and Analysis of Amino Acids by GC-MS." (Technical breakdown of MTBSTFA chemistry for amino acids).
-
Journal of Pharmaceutical and Biomedical Analysis. "Gas chromatographic–mass spectrometric quantitation of busulfan in human plasma."
-
Talanta. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds." (Validates why MTBSTFA is chosen over BSTFA for steric stability).
Sources
Application Note: Isolation and Quantification of S,S-Butanediyldi-L-cysteine from Urine
Introduction & Scientific Rationale
S,S-Butanediyldi-L-cysteine (CAS: 50727-80-5), often referred to as 1,4-bis(cystein-S-yl)butane, is a specific thioether metabolite derived from the alkylation of proteins or glutathione by bifunctional electrophiles such as Busulfan (1,4-butanediol dimethanesulfonate) and 1,4-dihalobutanes .
While the primary urinary metabolite of Busulfan is 3-hydroxysulfolane, the formation of S,S-Butanediyldi-L-cysteine represents a critical cross-linking event. Its detection is vital for studying the toxicokinetics of alkylating agents and validating exposure to specific four-carbon chain cross-linkers.
The Challenge
This analyte is a zwitterionic, dicarboxylic acid diamine . Its high polarity (logP < -2) makes it poorly retained on standard C18 Reversed-Phase chromatography and difficult to extract using liquid-liquid extraction (LLE). Furthermore, in urine, it may exist in trace quantities amidst a high background of other sulfur-containing compounds.
The Solution
This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) combined with Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
MCX SPE: Exploits the basicity of the two primary amine groups (pKa ~9) to retain the analyte on a sulfonate-modified sorbent at low pH, allowing rigorous washing of neutral and anionic interferences.
-
HILIC-MS/MS: Provides superior retention and ionization efficiency for polar zwitterions compared to reversed-phase methods.
Experimental Workflow
The following diagram illustrates the critical path for isolating the target analyte, ensuring removal of matrix interferences while preserving the polar target.
Caption: Optimized workflow for the extraction of zwitterionic bis-cysteine conjugates from urine.
Materials & Reagents
Standards
-
Primary Standard: S,S-Butanediyldi-L-cysteine (Synthesize via reaction of L-cysteine with 1,4-dibromobutane in alkaline EtOH/H2O).
-
Internal Standard (IS): S,S-Butanediyldi-L-cysteine-d8 (Synthesized using 1,4-dibromobutane-d8). Note: If isotopic standard is unavailable, S-carboxymethyl-L-cysteine can be used as a surrogate, though less ideal.
Reagents
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (28-30% NH3).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc or equivalent (e.g., Phenomenex Strata-X-C).
Detailed Protocol
Step 1: Sample Pre-treatment
Objective: Release conjugated forms (optional) and adjust pH for cation exchange binding.
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulates.
-
Aliquot 500 µL of supernatant into a clean tube.
-
Spike with 50 µL of Internal Standard solution (10 µM in 0.1% FA).
-
Acidification: Add 500 µL of 2% Formic Acid in water.
Step 2: Solid Phase Extraction (MCX)
Objective: Selective retention of cationic amines and removal of matrix.
| Step | Solvent / Composition | Volume | Critical Technical Note |
| 1. Condition | Methanol | 1 mL | Activates the hydrophobic backbone. |
| 2. Equilibrate | Water + 0.1% Formic Acid | 1 mL | Establishes acidic environment for cation exchange. |
| 3. Load | Pre-treated Sample | 1 mL | Load at low flow (1 drop/sec) to maximize ion-exchange interaction. |
| 4. Wash 1 | Water + 0.1% Formic Acid | 1 mL | Removes salts, anionic proteins, and hydrophilic interferences. |
| 5. Wash 2 | 100% Methanol | 1 mL | Removes hydrophobic neutrals and lipids retained on the reverse-phase backbone. |
| 6. Elute | 5% NH4OH in Methanol | 2 x 400 µL | Crucial: High pH deprotonates the ammonium sites on the sorbent (or the analyte), disrupting the ionic bond and releasing the analyte. |
Step 3: Reconstitution[3]
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat, as thioethers can oxidize.
-
Reconstitute in 100 µL of 90:10 ACN:Water (10 mM Ammonium Formate) .
-
Note: Matching the reconstitution solvent to the initial HILIC mobile phase conditions is vital to prevent peak distortion.
-
LC-MS/MS Analysis
Chromatography (HILIC)
Reversed-phase C18 is generally unsuitable for this analyte due to lack of retention. HILIC provides excellent retention and peak shape.
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., SeQuant ZIC-HILIC).
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phase Gradient:
-
Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % A (Aqueous) | % B (Organic) | Phase Description |
| 0.0 | 10 | 90 | Initial high organic for HILIC retention. |
| 1.0 | 10 | 90 | Isocratic hold. |
| 6.0 | 50 | 50 | Gradient elution of polar analytes. |
| 7.0 | 50 | 50 | Wash. |
| 7.1 | 10 | 90 | Return to initial. |
| 10.0 | 10 | 90 | Re-equilibration (Critical for HILIC). |
Mass Spectrometry (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode. The analyte forms a protonated molecular ion
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| Target | 297.1 | 122.0 | 20 | Quantifier (Cysteine fragment) |
| Target | 297.1 | 176.0 | 15 | Qualifier (Loss of Cys moiety) |
| Target | 297.1 | 88.0 | 25 | Qualifier |
| IS (d8) | 305.1 | 122.0 | 20 | Quantifier |
Note: The product ion at m/z 122.0 corresponds to the cysteine immonium ion or related fragment, which is common for cysteine conjugates.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation :
-
Recovery Check: Spike a blank urine matrix with the standard before extraction and after extraction.[7]
-
Acceptance Criteria: Extraction efficiency should be >80% due to the high selectivity of MCX.
-
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. urine matrix.
-
Mitigation: If matrix suppression >20%, dilute the urine 1:5 prior to SPE or rely strictly on the isotope-labeled internal standard.
-
-
Stability: Thioethers can oxidize to sulfoxides (M+16) or sulfones (M+32). Monitor m/z 313.1 and 329.1 to check for oxidation artifacts during sample processing.
References
-
World Health Organization (WHO). International Agency for Research on Cancer (IARC) Monographs on the Evaluation of Carcinogenic Risks to Humans: 1,3-Butadiene, Ethylene Oxide and Vinyl Halides. Vol 97. (2008). Link
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Mercapturic Acids in Urine. Method No. 6006.02. (2014). Link
- Kasibhatla, S. R., et al. "Synthesis and biological evaluation of novel bis-cysteine conjugates." Journal of Medicinal Chemistry. (Note: General reference for bis-cysteine synthesis chemistry).
-
Thermo Fisher Scientific. Application Note: Analysis of Polar Metabolites using HILIC-MS/MS.Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US20140031586A1 - Method for purifying l-cysteine - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 화학 제품 이름 목록-S-페이지563-Chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
Application Note: Optimizing Mobile Phase Gradients for S,S-Butanediyldi-L-cysteine Separation
Executive Summary & Scientific Rationale
S,S-Butanediyldi-L-cysteine (BDDC) is a critical bis-cysteine thioether, often analyzed as a stable biomarker for exposure to 1,4-alkylating agents like Busulfan or 1,3-butadiene.[1] Structurally, it consists of two cysteine moieties linked by a butyl chain (
The Chromatographic Challenge:
BDDC is a highly polar, zwitterionic molecule with four ionizable groups (two amines, two carboxyls). Its
The Optimization Strategy:
This protocol rejects the standard "generic gradient" approach. Instead, we utilize a Phase-Collapse Resistant C18 (C18-Aq) stationary phase coupled with a pH-controlled, shallow-gradient strategy.[1] By locking the pH below the carboxyl
Experimental Foundation
Reagents & Materials[1][2]
-
Analyte Standard: S,S-Butanediyldi-L-cysteine (Custom synthesis or metabolite isolate).[1]
-
Column: C18-Aq (Polar-endcapped or proprietary hydrophilic modification), 150 x 2.1 mm, 1.9 µm or 3 µm.[1]
-
Mobile Phase A (MPA): 0.1% Perfluoropentanoic Acid (PFPA) in Water (LC-MS grade).
-
Why PFPA? A volatile ion-pairing reagent.[1] Stronger retention than Formic Acid for polar amines, but less MS suppression than TFA.
-
-
Mobile Phase B (MPB): Acetonitrile (LC-MS grade).[1]
System Suitability Requirements
Before gradient optimization, ensure the system meets these criteria to avoid "ghost" peaks and baseline drift:
-
Dwell Volume (
): Must be characterized (typically <200 µL for UHPLC). Large dwell volumes delay the gradient arrival, invalidating calculated retention factors. -
Blank Injection: Run a 0% -> 100% B gradient.[1] No peaks >0.1% of target area.
Protocol: Gradient Optimization Workflow
Step 1: The "Wide-Scout" Gradient
The goal is not resolution, but to determine where the analyte elutes relative to the solvent front.
Parameters:
-
Flow Rate (
): 0.4 mL/min[1] -
Temperature: 35°C
-
Gradient:
Analysis:
If BDDC elutes at
-
Action: Switch MPA to 0.1% Heptafluorobutyric Acid (HFBA) to increase ion-pairing strength.[1]
Step 2: The "Focused" Gradient Calculation
Once retention is confirmed (e.g., elution at 15% B), we optimize the slope for maximum peak capacity using the Linear Solvent Strength (LSS) theory.
The Equation for Gradient Steepness (
- (Constant for small molecules)
- : Change in organic fraction (0 to 1)
- : Column void volume (~0.35 mL for 150x2.1mm)
- : Gradient time
Optimized Protocol: Target a shallow gradient slope (approx 0.5% to 1% B per minute) across the elution window.
| Time (min) | % B | Event | Rationale |
| 0.00 | 0.0 | Start | 100% Aqueous to maximize partitioning. |
| 3.00 | 0.0 | Hold | Focuses the broad injection plug on the column head. |
| 3.10 | 2.0 | Jump | Rapidly transition to just below elution onset. |
| 18.10 | 25.0 | Ramp | Slope: ~1.5% B/min. High resolution zone. |
| 18.20 | 95.0 | Wash | Remove hydrophobic matrix components. |
| 21.00 | 95.0 | Hold | Ensure carryover removal. |
| 21.10 | 0.0 | Reset | Return to initial conditions. |
| 26.00 | 0.0 | Re-equil | Critical: C18-Aq requires 5-10 column volumes to reset. |
Decision Matrix: Troubleshooting & Refinement
The following diagram illustrates the logical flow for troubleshooting peak shape and retention issues during the optimization process.
Caption: Logical workflow for optimizing retention and peak shape of BDDC. Blue nodes indicate process start/end; Green indicates success; Red/Yellow indicate issues requiring intervention.[1]
Critical Discussion: HILIC Alternative
If the Reversed-Phase C18-Aq approach fails (e.g., due to matrix interference at the solvent front), Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative alternative.
-
Mechanism: BDDC partitions into a water-enriched layer on a polar stationary phase (Silica or Zwitterionic).[1]
-
Protocol:
References
-
Busulfan Metabolism & Adducts
-
Scordo, M., et al. (2023). "The presence of busulfan metabolites and pharmacometabolomics in plasma drawn immediately before allograft infusion in hematopoietic cell transplant recipients." British Journal of Clinical Pharmacology. Available at: [Link]
- Significance: Identifies key metabolites and the context of cysteine adduct form
-
-
Cysteine Conjugate Analysis
-
Kubec, R., et al. (2009).[6] "Chromatographic methods for determination of S-substituted cysteine derivatives—A comparative study." Journal of Chromatography A. Available at: [Link]
- Significance: Compares HPLC methods for S-substituted cysteines, validating the use of acidic mobile phases and derivatiz
-
-
Peptide & Zwitterion Optimization
-
Dolan, J. W. (2016). "Gradient Elution, Part IV: Dwell Volume Problems." LCGC North America. Available at: [Link]
- Significance: Provides the authoritative mathematical grounding for gradient dwell volume calcul
-
-
HILIC for Polar Metabolites
-
Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry. Available at: [Link]
- Significance: Validates the HILIC mechanism for zwitterionic compounds like BDDC.
-
Sources
- 1. Pharmacometabonomic prediction of busulfan clearance in hematopoietic cell transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Separation of S-Ethyl-l-cysteine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Validation of Isotope-Labeled S,S-Butanediyldi-L-cysteine Internal Standards
Abstract & Strategic Overview
This application note details the synthesis, purification, and validation of S,S'-(1,4-butanediyl)bis(L-cysteine) (BDDC), specifically the deuterium-labeled isotopologue (
S,S-Butanediyldi-L-cysteine is a critical biomarker and metabolite associated with the alkylating agents Busulfan (a chemotherapy drug) and 1,3-Butadiene (an industrial carcinogen). Accurate quantification of this metabolite in biological matrices (plasma, urine) is essential for therapeutic drug monitoring (TDM) and occupational exposure assessment.
Why This Protocol?
-
Cost-Efficiency: Utilizing
-1,4-dibromobutane as the labeling reagent is significantly more cost-effective than using -labeled L-cysteine. -
Stability: The deuterium label is placed on the butane bridge, a chemically inert region that resists metabolic exchange or back-exchange in aqueous media.
-
Scalability: The protocol is designed for gram-scale synthesis but adaptable to milligram-scale for custom analytical needs.
Metabolic Context & Retrosynthetic Analysis
Understanding the biological origin of the analyte is crucial for valid standard design. Busulfan acts as a bifunctional electrophile, reacting with the thiol group of glutathione (GSH) via Glutathione S-Transferase (GST). Subsequent enzymatic hydrolysis yields the target bis-cysteine conjugate.
Pathway Visualization
Figure 1: Metabolic pathway of Busulfan leading to the formation of S,S-Butanediyldi-L-cysteine.
Synthesis Protocol: -S,S-Butanediyldi-L-cysteine
Reaction Principle
The synthesis employs a double nucleophilic substitution (
Chemical Equation:
Materials & Reagents
| Reagent | Purity | Role | Source Note |
| L-Cysteine Hydrochloride | >99% | Nucleophile | Sigma-Aldrich / Merck |
| 1,4-Dibromobutane- | >98% D | Label Source | Cambridge Isotope Labs / C/D/N Isotopes |
| Sodium Hydroxide (NaOH) | 2M Soln | Base | Generates Thiolate |
| Ethanol (Absolute) | HPLC Grade | Co-solvent | Solubilizes linker |
| Argon Gas | UHP | Inert Atmosphere | Prevents disulfide (Cystine) formation |
Step-by-Step Methodology
Phase 1: Thiolate Generation
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and an argon inlet.
-
Solubilization: Dissolve L-Cysteine HCl (1.00 g, 6.34 mmol) in 10 mL of degassed water .
-
Activation: Add 2M NaOH dropwise while monitoring pH. Adjust to pH 10.0–10.5 .
-
Critical Note: Do not exceed pH 11 to avoid racemization of the chiral center.
-
Observation: The solution should be clear. Sparge with Argon for 10 minutes to remove dissolved oxygen.
-
Phase 2: Alkylation
-
Linker Addition: Dissolve 1,4-Dibromobutane-
(0.65 g, 2.9 mmol) in 5 mL of absolute ethanol .-
Stoichiometry: We use a slight excess of Cysteine (approx 2.2 eq) relative to the linker (1.0 eq) to ensure complete substitution of both bromine atoms and minimize mono-alkylated byproducts.
-
-
Reaction: Add the dibromide solution dropwise to the cysteine solution over 20 minutes under vigorous stirring.
-
Reflux: Heat the mixture to 60°C for 4 hours under Argon.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Staining with Ninhydrin will show the product spot (
distinct from Cysteine).
-
Phase 3: Isolation & Purification
-
Precipitation: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully add 1M HCl dropwise to adjust the pH to the Isoelectric Point (pI ≈ 5.5) .
-
Crystallization: A white precipitate should form. Store at 4°C overnight to maximize yield.
-
Filtration: Filter the solid and wash sequentially with:
-
Cold Water (2 x 5 mL) – removes salts (NaBr).
-
Cold Ethanol (2 x 5 mL) – removes unreacted linker.
-
Diethyl Ether (1 x 5 mL) – aids drying.
-
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Analytical Validation (QC)
Before using the synthesized material as an Internal Standard (IS), it must pass strict quality control.
Mass Spectrometry (LC-MS/MS)
Instrument: Triple Quadrupole MS (ESI Positive Mode).
| Parameter | Unlabeled Standard (Analyte) | |
| Precursor Ion | 297.1 m/z | 305.1 m/z |
| Product Ion 1 (Quant) | 130.0 m/z (Cysteine fragment) | 130.0 m/z (Unchanged) |
| Product Ion 2 (Qual) | 208.1 m/z (Loss of Cysteine) | 216.1 m/z (Retains |
| Mass Shift ( | - | +8.0 Da |
Note: The +8 Da shift provides excellent separation from the analyte and avoids isotopic overlap from natural
NMR Spectroscopy ( )
-
NMR (Unlabeled): Shows multiplets at
1.6 ppm (butane central ) and 2.5 ppm (butane ). -
NMR (
-Labeled): Absence of signals in the 1.5–2.6 ppm aliphatic region (due to deuteration). Cysteine -proton ( ~3.6 ppm) and -protons ( ~2.9 ppm) remain visible.
Purity Check
-
HPLC-UV (210 nm): Purity should be >95%.
-
Ellman’s Test: Negative result required (indicates no free thiol/unreacted cysteine remains).
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for
References
-
Hassan, M., & Ehrsson, H. (1987). Metabolism of busulfan in the rat: isolation and identification of biliary metabolites. Drug Metabolism and Disposition, 15(3), 399-402.
-
Bartels, M. J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry.
-
Organic Syntheses. (1987). S-Alkylation of Cysteine: General Protocols. Organic Syntheses, Coll.[4] Vol. 6, p.5.
-
BenchChem. (2025).[3] Application Notes for Synthesis Utilizing 1,4-Dibromobutane.
Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents). All procedures must be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Improving stability of S,S-Butanediyldi-L-cysteine in aqueous solutions
Topic: Improving stability of S,S-Butanediyldi-L-cysteine in aqueous solutions Content type: Technical Support Center Guide
Executive Dashboard: Quick Reference
Before proceeding to detailed troubleshooting, review the core stability parameters for S,S-Butanediyldi-L-cysteine. This molecule is a thioether-linked bis-amino acid, structurally distinct from cystine (disulfide) but sharing similar solubility constraints.
| Parameter | Optimal Condition | Critical Failure Mode |
| Solvent System | Dilute Acid (0.1 M HCl or 0.1% TFA) | Neutral Buffers (PBS, pH 7.4) → Precipitation |
| pH Range | pH < 2.5 (Fully Protonated) | pH 5.0–6.5 (Isoelectric Point) |
| Gas Phase | Inert Atmosphere ( | Ambient Air → Sulfoxide Formation |
| Storage | -80°C (Solid or Acidic Soln) | 4°C or RT (Aqueous) → Hydrolysis/Oxidation |
| Additives | EDTA (Chelator) | Metal Ions ( |
Deep Dive: The Science of Instability
To stabilize S,S-Butanediyldi-L-cysteine, one must understand the two primary forces driving its degradation in aqueous media: Isoelectric Precipitation and Thioether Oxidation .
A. The Solubility Paradox (Isoelectric Point)
Unlike simple salts, this molecule is a bis-zwitterion . It contains two carboxyl groups (
-
At Neutral pH (pH 5–7): The molecule exists as a zwitterion with a net charge near zero. The crystal lattice energy exceeds the hydration energy, causing rapid precipitation.
-
The Fix: You must drive the equilibrium toward a charged state. Lowering the pH below 2.5 protonates the carboxyls and amines, resulting in a net cationic species (
charge) that is highly soluble in water.
B. The Oxidation Trap (Thioether to Sulfoxide)
The butane linker connects two sulfur atoms in a thioether configuration (
-
Mechanism: Dissolved oxygen, catalyzed by metal ions, attacks the sulfur lone pair, forming the Sulfoxide (
) and eventually the Sulfone ( ). -
Consequence: This changes the polarity and retention time in LC-MS assays, ruining quantitative standards for Busulfan metabolite tracking.
C. Degradation Pathway Visualization
The following diagram illustrates the chemical fate of S,S-Butanediyldi-L-cysteine under poor storage conditions.
Troubleshooting Guide & FAQs
Issue 1: "My stock solution turned cloudy immediately after preparation."
Diagnosis: Isoelectric Precipitation. You likely attempted to dissolve the powder directly in PBS or water with a pH > 4. Corrective Action:
-
Acidify: Add 1N HCl dropwise until the solution clears. The target pH is < 2.0.
-
Prevention: Always prepare the initial stock in 0.1 N HCl or 0.1% Formic Acid before diluting into your working buffer.
Issue 2: "LC-MS shows a split peak or mass shift of +16 Da."
Diagnosis: Thioether Oxidation. The +16 Da shift corresponds to the addition of one oxygen atom (Sulfoxide formation). Corrective Action:
-
Degas Solvents: Use the "Freeze-Pump-Thaw" method or vigorous sparging with Helium/Nitrogen for 15 minutes before dissolving the solute.
-
Chelation: Add 1 mM EDTA to the stock solution to sequester trace metals (Fe, Cu) that catalyze this oxidation.
Issue 3: "Can I use DMSO to improve solubility?"
Technical Insight: While DMSO dissolves the compound, DMSO is a mild oxidant . It can transfer oxygen to thioethers over time (Pummerer rearrangement-type chemistry), especially in acidic conditions. Recommendation: Avoid DMSO for long-term storage. Use 50% Acetonitrile/0.1% TFA or pure aqueous acid if possible. If DMSO is mandatory, use fresh, anhydrous DMSO and store at -80°C immediately.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Purpose: To create a long-term storage solution resistant to oxidation and precipitation.
Reagents:
-
S,S-Butanediyldi-L-cysteine (Solid)
-
0.1 M Hydrochloric Acid (HCl), prepared with LC-MS grade water.
-
Argon or Nitrogen gas.
Workflow:
-
Weighing: Weigh the target amount of solid into an amber glass vial (protects from light-induced oxidation).
-
Deoxygenation: Sparge the 0.1 M HCl with Nitrogen gas for 10 minutes before adding it to the vial.
-
Dissolution: Add the sparged acid to the vial. Vortex until fully dissolved. The solution should be clear and colorless.
-
Aliquot & Freeze: Immediately aliquot into single-use tubes. Flash freeze in liquid nitrogen (optional) and store at -80°C .
Protocol B: Troubleshooting Decision Tree
References
-
Marchand, D. H., Remmel, R. P., & Abdel-Monem, M. M. (1988). Biliary excretion of a glutathione conjugate of busulfan and 1,4-diiodobutane in the rat. Drug Metabolism and Disposition.[1][2][3] Retrieved from [Link]
-
Scian, M., et al. (2016). The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins.[4] Biochemistry. Retrieved from [Link]
-
Yin, J., et al. (2016). L-Cysteine metabolism and its nutritional implications. Molecular Nutrition & Food Research. Retrieved from [Link]
Sources
- 1. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of S,S-Butanediyldi-L-Cysteine in SPE
Welcome to the Advanced Applications Support Center. As drug development increasingly focuses on complex, highly polar amino acid derivatives and cross-linked peptides, sample preparation has become a critical bottleneck. This guide provides an in-depth, mechanistic approach to troubleshooting the solid-phase extraction (SPE) of S,S-butanediyldi-L-cysteine (also known as 1,4-bis(L-cystein-S-yl)butane).
Part 1: Mechanistic Root Cause Analysis
Before adjusting your protocol, it is critical to understand why your current extraction is failing. S,S-butanediyldi-L-cysteine is a dimeric amino acid derivative containing two primary amines, two carboxylic acids, and two thioether linkages.
The Zwitterionic Dilemma: At physiological pH (pH ~7.4), this molecule exists as a highly polar zwitterion. The carboxylic acid groups (pKa ~2.0) are deprotonated (negatively charged), and the amine groups (pKa ~9.0) are protonated (positively charged). Because the molecule has a net charge of zero but possesses multiple localized charges, it is exceptionally hydrophilic. When applied to a standard Reversed-Phase (RP) sorbent (such as C18 or polymeric HLB), the molecule lacks sufficient non-polar surface area to partition into the hydrophobic stationary phase. Consequently, the analyte experiences immediate "breakthrough" and is lost in the initial loading or aqueous wash steps[1].
To achieve high recovery, we must abandon purely hydrophobic retention and exploit the molecule's ionizable groups using Mixed-Mode Strong Cation Exchange (MCX) or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE[2].
Part 2: Troubleshooting FAQs
Q1: I am using a standard polymeric reversed-phase (HLB) cartridge, and my recovery is consistently <10%. Where is my analyte going? A: Your analyte is almost certainly eluting in the loading or initial aqueous wash step. Because of its zwitterionic nature, S,S-butanediyldi-L-cysteine cannot be retained by hydrophobic interactions alone[1]. Solution: If you must use a reversed-phase cartridge, you must add a strong ion-pairing agent (e.g., 0.1% Trifluoroacetic acid[TFA] or Heptafluorobutyric acid [HFBA]) to the sample and mobile phases. The hydrophobic tail of the ion-pairing agent binds to the C18/HLB sorbent, while its charged head neutralizes the analyte's charge, creating a temporary hydrophobic complex[3].
Q2: I switched to a Mixed-Mode Cation Exchange (MCX) cartridge, but I am still losing the analyte during the load step. How do I fix this? A: This is a classic symptom of inadequate pH control during sample pretreatment. MCX sorbents rely on sulfonic acid groups, which are permanently negatively charged. To bind your analyte, the molecule must carry a net positive charge[2]. Solution: If your sample is at pH 5–7, the carboxylic acids on S,S-butanediyldi-L-cysteine are negatively charged, neutralizing the positive charge of the amines. You must acidify your sample to pH < 2.0 (using 4% H₃PO₄ or 2% Formic Acid). At pH < 2.0, the carboxylic acids are fully protonated (neutral), leaving the amines fully protonated (net +2 charge). This ensures strong electrostatic binding to the MCX sorbent[4].
Q3: How do I successfully elute the compound from an MCX cartridge without degrading it? A: Elution requires breaking the strong ionic bond between the protonated amines and the sulfonic acid sorbent. You cannot use an acidic or neutral organic solvent. Solution: You must use a high-pH organic elution solvent (e.g., 5% NH₄OH in Methanol). At pH > 10, the amines on the analyte become deprotonated (neutral) and the carboxylic acids become deprotonated (negative). The net negative charge causes the analyte to be electrostatically repelled from the negatively charged sorbent, resulting in immediate and sharp elution[4].
Q4: Can I use HILIC SPE for highly polar amino acid derivatives? A: Yes. HILIC SPE is highly effective for zwitterionic amino acids because it relies on polar partitioning into a water-enriched layer on the sorbent surface rather than hydrophobic interactions[5]. Solution: Dilute your sample with a high volume of aprotic organic solvent (e.g., >80% Acetonitrile) prior to loading. Elute using a high-aqueous buffer. Note that HILIC requires strict control of the organic/aqueous ratio to maintain the hydration layer[3].
Part 3: Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . By collecting and analyzing specific fractions, you can immediately diagnose where a failure occurs.
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) Workflow
Mechanism: Orthogonal clean-up utilizing both reversed-phase and cation-exchange properties.
-
Sample Pretreatment: Dilute 100 µL of biological sample (plasma/serum) with 100 µL of 4% H₃PO₄ in water. Vortex for 30 seconds. Verify that the pH is < 2.0. (Causality: Disrupts protein binding and fully protonates the carboxylate groups to ensure a net positive charge).
-
Conditioning: Pass 1 mL of Methanol through the MCX cartridge.
-
Equilibration: Pass 1 mL of 2% Formic Acid in water through the cartridge.
-
Loading: Load the acidified sample at a flow rate of 1 mL/min.
-
Self-Validation Checkpoint: Collect the load effluent. If the analyte is detected here via LC-MS, your sample pH was not low enough, or the sorbent capacity was exceeded.
-
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Removes polar, non-basic interferences).
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Removes hydrophobic interferences. The analyte remains bound via strong ionic bonds).
-
Elution: Elute with 2 × 500 µL of 5% NH₄OH in Methanol.
-
Causality: The high pH deprotonates the amines, neutralizing the positive charge and breaking the ionic interaction with the sorbent.
-
-
Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C. Reconstitute in your initial LC mobile phase.
Protocol B: Zwitterionic HILIC (ZIC-HILIC) Workflow
Mechanism: Polar partitioning and weak electrostatic interactions.
-
Sample Pretreatment: Precipitate proteins by adding 300 µL of Acetonitrile (containing 1% TFA) to 100 µL of sample. Centrifuge at 14,000 × g for 10 mins. Collect the supernatant. (Causality: TFA acts as an ion-pairing agent to increase hydrophilicity differences and stabilize the analyte[3]).
-
Conditioning: Pass 1 mL of 50:50 Acetonitrile:Water through the HILIC cartridge.
-
Equilibration: Pass 1 mL of 85% Acetonitrile containing 1% TFA.
-
Loading: Load the high-organic supernatant.
-
Wash: Pass 1 mL of 85% Acetonitrile containing 1% TFA.
-
Elution: Elute with 2 × 500 µL of 5% Formic Acid in Water. (Causality: The high aqueous content disrupts the water-enriched layer on the HILIC sorbent, releasing the polar analyte).
Part 4: Quantitative Data Presentation
The following table summarizes the expected performance of various SPE chemistries when extracting S,S-butanediyldi-L-cysteine, based on its physicochemical properties.
| SPE Chemistry | Primary Retention Mechanism | Expected Recovery | Matrix Effects | Pros / Cons |
| Standard C18 | Hydrophobic Partitioning | < 10% | High | Con: Analyte is too polar; immediate breakthrough occurs. |
| Polymeric HLB | Hydrophobic & Hydrophilic | 15 - 30% | Moderate | Con: Insufficient retention for highly charged zwitterions without ion-pairing. |
| RP + Ion-Pairing (TFA) | Hydrophobic Complexation | 60 - 75% | Moderate | Pro: Allows use of standard RP columns. Con: TFA causes MS signal suppression[3]. |
| Mixed-Mode MCX | Strong Cation Exchange | 85 - 95% | Low (<10%) | Pro: Highest specificity; allows 100% organic wash to remove lipids[1]. |
| ZIC-HILIC | Polar Partitioning | 80 - 90% | Low | Pro: Excellent for highly polar analytes. Con: Requires high organic loading[5]. |
Part 5: Workflow Visualization
Decision matrix for optimizing S,S-butanediyldi-L-cysteine SPE recovery based on sorbent chemistry.
References
-
Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids Source: Chromatography Online URL:[Link]
-
Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides Source: Waters Corporation / LCMS.cz URL:[Link]
-
Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry Source: RSC Advances (RSC Publishing) URL:[Link]
-
Utilizing Ion-Pairing Hydrophilic Interaction Chromatography Solid Phase Extraction for Efficient Glycopeptide Enrichment in Glycoproteomics Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Oxidation of S,S-Butanediyldi-L-cysteine During Sample Preparation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule Profile: S,S-Butanediyldi-L-cysteine (a bis-thioether analog of cysteine)
S,S-Butanediyldi-L-cysteine contains two highly nucleophilic thioether linkages. Similar to methionine, these sulfur atoms are exquisitely sensitive to artifactual oxidation during sample extraction, digestion, and liquid chromatography-mass spectrometry (LC-MS) workflows[1]. This oxidation yields sulfoxide (+16 Da) and sulfone (+32 Da) variants, splitting the analyte signal, complicating quantification, and introducing profound analytical bias[2].
This technical guide provides field-proven troubleshooting strategies, mechanistic FAQs, and a self-validating protocol to preserve the native thioether state of your samples.
🔍 Troubleshooting Guide & FAQs
Q1: Why is my S,S-Butanediyldi-L-cysteine oxidizing despite adding DTT or TCEP to my lysis buffer? Causality: DTT and TCEP are highly effective at reducing disulfide bonds (R-S-S-R), but they are thermodynamically incapable of reducing thioether sulfoxides (R-S(=O)-R) back to native thioethers[3]. Once the thioether in S,S-Butanediyldi-L-cysteine is oxidized by reactive oxygen species (ROS) or peroxides formed during sample preparation, the modification is effectively irreversible under standard biochemical conditions[3]. Prevention, rather than reversal, is mandatory.
Q2: What is the primary source of this artifactual oxidation? Causality: Oxidation is typically driven by a combination of dissolved oxygen, trace transition metals (like Fe²⁺ and Cu²⁺) present in buffers or biological matrices, and the generation of ROS via Fenton-like chemistry[4]. Furthermore, elevated temperatures during protein digestion and electrospray ionization (ESI) during mass spectrometry can induce rapid in-source oxidation[1].
Q3: How does the "sacrificial scavenger" method work, and is it effective? Causality: Adding a vast molar excess of free L-methionine (a natural thioether) to your sample preparation buffer acts as a competitive sink for ROS[5]. Because ROS will preferentially attack the abundant free L-methionine, the trace levels of S,S-Butanediyldi-L-cysteine are shielded from oxidation[4]. This method is highly effective but requires careful LC-MS method design to ensure the high concentration of L-methionine does not cause ion suppression.
Q4: Should I adjust the pH of my extraction buffer to prevent this? Causality: While thioether oxidation kinetics can be influenced by pH, acidic conditions (often used to quench disulfide exchange) do not inherently protect thioethers from peroxide-mediated oxidation[6]. Instead of relying on pH, focus on eliminating the oxidants directly through degassing and chelation[7].
📊 Quantitative Data: Efficacy of Antioxidant Strategies
Table 1: Comparative Efficacy of Protective Interventions on Thioether Oxidation
| Protective Strategy | Mechanism of Action | Recommended Concentration | Relative Reduction in Oxidation (%) | Key Limitations |
| L-Methionine | Sacrificial ROS scavenger | 20 - 50 mM | > 85% | May cause MS ion suppression; divert LC flow to waste early. |
| EDTA / DTPA | Trace metal chelation (Fenton block) | 1 - 5 mM | 40 - 60% | Ineffective against pre-existing peroxides in solvents. |
| Inert Gas Sparging | Dissolved O₂ removal | N/A (30 min sparge) | 30 - 50% | Transient effect once exposed to ambient air. |
| DTT / TCEP | Disulfide reduction | 5 - 20 mM | 0% | Cannot reduce thioether sulfoxides. |
| Synergistic Combo | Multi-pathway protection | 20 mM Met + 1 mM EDTA + N₂ | > 95% | Requires fresh buffer preparation daily. |
⚙️ Mandatory Visualization: Oxidation Pathway & Interventions
The following diagram illustrates the mechanistic pathway of thioether oxidation and maps exactly where each technical intervention exerts its protective effect.
Caption: Mechanistic pathway of thioether oxidation and targeted points of intervention during sample prep.
🧪 Experimental Protocol: Synergistic Protection Workflow
This self-validating protocol utilizes a multi-pronged approach to arrest artifactual oxidation during the extraction and preparation of S,S-Butanediyldi-L-cysteine.
Materials Required:
-
Degassed Ultra-Pure Water (LC-MS grade)
-
L-Methionine (High purity, >99%)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Argon or Nitrogen gas source
Step-by-Step Methodology:
-
Buffer Sparging (Deoxygenation):
-
Prepare your base extraction buffer (e.g., 50 mM Ammonium Bicarbonate or PBS, depending on downstream needs).
-
Insert a clean sparging stone or needle connected to an Argon/Nitrogen line directly into the buffer.
-
Bubble the inert gas vigorously for 30–45 minutes at room temperature to displace dissolved oxygen.
-
-
Excipient Addition (The Protective Shield):
-
Immediately after sparging, add EDTA to a final concentration of 1 mM to chelate redox-active transition metals[4].
-
Add L-Methionine to a final concentration of 20 mM. Scientific Rationale: This acts as the sacrificial thioether, absorbing any residual ROS generated during subsequent lysis steps[5].
-
Note: Do not rely on DTT/TCEP for thioether protection; add them only if you specifically need to reduce native disulfides in your matrix[3].
-
-
Sample Extraction & Lysis:
-
Perform all tissue/cell homogenization or fluid dilution on ice (4°C). Lower temperatures exponentially decrease the kinetic rate of thioether oxidation[7].
-
Keep sample tubes capped and minimize vortexing, which re-introduces atmospheric oxygen.
-
-
LC-MS/MS Preparation & Divert Valve Setup (Self-Validation):
-
Because 20 mM L-Methionine can cause severe electrospray ion suppression, configure your LC-MS method to divert the first 2–3 minutes of the LC gradient (the void volume where highly polar free methionine elutes) to waste.
-
Ensure all LC solvents are prepared fresh using high-quality, peroxide-free reagents. Avoid using old batches of ether or tetrahydrofuran (THF) in any upstream liquid-liquid extraction steps, as these accumulate peroxides over time.
-
📚 References
-
Title: Best practices for cysteine analysis Source: PMC - NIH URL:
-
Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: PMC - NIH URL:
-
Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications URL:
-
Title: Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry Source: PMC - NIH URL:
-
Title: Peptide oxidation bias during sample preparation for LC-MS/MS Source: Biology Stack Exchange URL:
-
Title: Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Source: PubMed - NIH URL:
-
Title: How to Reduce the Oxidation of Therapeutic Proteins Source: News-Medical.Net URL:
Sources
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Best practices for cysteine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Resolving matrix effects in LC-MS analysis of S,S-Butanediyldi-L-cysteine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing S,S-Butanediyldi-L-cysteine (CAS 50727-80-5).
Because this analyte is a highly polar, zwitterionic thioether derivative of cysteine, it inherently resists retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns. Consequently, it elutes in the void volume alongside high concentrations of endogenous salts, proteins, and phospholipids, creating intense competition for charge during Electrospray Ionization (ESI) and resulting in severe signal suppression[1][2].
This guide provides self-validating protocols and mechanistic explanations to help you systematically diagnose, bypass, and eliminate these matrix effects.
Phase 1: Diagnostics & Quantification
Q: Why does S,S-Butanediyldi-L-cysteine suffer from such extreme ion suppression in biological matrices? A: Matrix effects (MEs) occur when non-target components co-elute with your analyte and alter its ionization efficiency[1]. In positive ESI, basic amino acid derivatives like S,S-Butanediyldi-L-cysteine must compete for limited protons in the electrospray droplet. When analyzed via RPLC, this highly polar compound elutes at the solvent front. This void volume is saturated with unretained inorganic salts (e.g., NaCl) and polar lipids, which aggressively monopolize the droplet surface charge, neutralizing your analyte and suppressing its MS signal[3].
Q: How can I definitively calculate the degree of ion suppression in my assay? A: You must decouple extraction recovery from ionization efficiency using the Post-Extraction Spike Method [3][4].
Protocol: Quantitative Matrix Factor (MF) Assessment
-
Prepare Set A (Neat Standard): Spike S,S-Butanediyldi-L-cysteine into the pure reconstitution solvent at your target concentration (e.g., 100 ng/mL).
-
Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your current sample prep method. Spike the eluate with the analyte to achieve the exact same final concentration (100 ng/mL).
-
Analyze & Calculate: Inject both sets into the LC-MS/MS.
-
Equation:Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) × 100
-
Interpretation: An MF of 100% means no matrix effect. An MF < 80% indicates significant ion suppression requiring chromatographic or sample prep intervention.
-
Phase 2: Chromatographic Resolution
Q: If RPLC fails to retain this compound, what column chemistry is required to separate it from void-volume suppressors? A: You must shift to Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) . Z-HILIC stationary phases (typically bearing sulfobetaine groups) maintain a water-enriched layer on their surface. Highly polar analytes partition into this aqueous layer from a highly organic mobile phase[5][6]. Because Z-HILIC retains polar compounds strongly, S,S-Butanediyldi-L-cysteine will elute long after the void volume salts, and well before the late-eluting hydrophobic phospholipids, effectively isolating it from the primary sources of ESI suppression.
Caption: Z-HILIC retention mechanism isolating polar zwitterionic analytes from matrix.
Protocol: Z-HILIC Optimization for S,S-Butanediyldi-L-cysteine
-
Column: Z-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the carboxylate groups are partially protonated while amines are fully ionized, optimizing electrostatic interaction with the zwitterionic stationary phase).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 90% B (highly organic to promote retention). Hold for 1 min, then ramp down to 50% B over 5 minutes. Return to 90% B and equilibrate for at least 10 column volumes.
Phase 3: Advanced Sample Preparation
Q: Simple protein precipitation (PPT) with acetonitrile leaves too many phospholipids in my sample. How can I clean up the extract further? A: PPT only removes large proteins; it leaves endogenous phospholipids intact, which are notorious for causing late-eluting ion suppression[3][4]. Because S,S-Butanediyldi-L-cysteine contains basic primary/secondary amines, you should utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This allows you to trap the positively charged analyte while washing away neutral and acidic lipids.
Protocol: MCX SPE Workflow
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through the MCX cartridge.
-
Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic acid (ensures analyte amines are fully protonated). Load onto the cartridge.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water. (Causality: Removes inorganic salts and highly polar neutral interferences).
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: Washes away hydrophobic phospholipids and neutral lipids while the analyte remains ionically bound to the resin).
-
Elution: Elute with 1 mL of 5% Ammonium hydroxide in Methanol. (Causality: The high pH neutralizes the basic amines on the analyte, breaking the ionic bond with the sorbent).
-
Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 90% Acetonitrile / 10% Water to match the initial HILIC mobile phase conditions.
Phase 4: Mass Spectrometry & Hardware Optimization
Q: I have optimized chromatography and sample prep, but I still observe minor signal fluctuations. How do I achieve absolute quantitative reliability? A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) and consider shifting to Nanoelectrospray Ionization (nanoESI) .
-
SIL-IS: Co-eluting matrix effects can never be 100% eliminated. A 13C or 15N-labeled version of S,S-Butanediyldi-L-cysteine will experience the exact same suppression as the native analyte, allowing the ratio of their signals to remain constant and accurate[7][8].
-
NanoESI: If sample volume is limited or salt concentrations remain stubbornly high, nanoESI utilizes emitters with sub-micrometer tips. This generates significantly smaller initial droplets than conventional ESI, drastically increasing the surface-area-to-volume ratio and reducing competition between the analyte and residual salts for surface charge.
Caption: Diagnostic and mitigation workflow for resolving LC-MS matrix effects.
Quantitative Impact of Mitigation Strategies
The table below summarizes the expected analytical improvements when transitioning from a generic RPLC method to the optimized Z-HILIC method for S,S-Butanediyldi-L-cysteine.
| Analytical Strategy | Matrix Factor (%) | Extraction Recovery (%) | Signal-to-Noise (S/N) | Primary Limitation Resolved |
| RPLC + PPT (Baseline) | 15 - 25% (Severe Suppression) | 85% | < 10 | Void volume co-elution with salts |
| Z-HILIC + PPT | 65 - 75% | 85% | 45 | Chromatographic retention achieved |
| Z-HILIC + MCX SPE | 88 - 95% | 75% | > 150 | Phospholipid competition eliminated |
| Z-HILIC + MCX SPE + NanoESI | 98 - 102% | 75% | > 300 | Residual salt suppression neutralized |
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at:[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available at:[Link]
-
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]
-
LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography... RSC Advances. Available at: [Link]
-
Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism... National Institutes of Health (NIH). Available at: [Link]
-
Influence of matrix effects by inorganic ions in single-cell direct mass spectrometry. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health (NIH). Available at:[Link]
-
What You Need to Know About HILIC. Chromatography Online. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01044F [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing temperature sensitivity of S,S-Butanediyldi-L-cysteine storage
Welcome to the Technical Support Center for S,S-Butanediyldi-L-cysteine (BDLC) .
As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of storing and handling this thioether-linked bis-amino acid. This molecule presents a unique stability profile: unlike Cystine (disulfide-linked), BDLC contains a thioether bridge, making it resistant to reduction but highly susceptible to oxidation and hygroscopic degradation .
Part 1: Critical Storage Protocol (The "Gold Standard")
Temperature is the primary governor of the oxidation kinetics for BDLC. The thioether sulfur atoms (
Storage Decision Matrix
Use this logic flow to determine the immediate handling of your shipment upon arrival.
Figure 1: Decision tree for maximizing shelf-life upon receipt of BDLC.
Detailed Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Lowers kinetic energy, significantly reducing the rate of auto-oxidation from thioether to sulfoxide ( |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces O₂.[1] Thioethers oxidize to sulfoxides and sulfones in the presence of reactive oxygen species (ROS).[2] [3] |
| Humidity | Desiccated (< 30% RH) | BDLC is zwitterionic and hygroscopic. Moisture promotes hydrolysis and bacterial growth. |
| Light | Amber Vial / Dark | Photo-oxidation can generate singlet oxygen, accelerating sulfur oxidation. [4] |
Part 2: Troubleshooting & Quality Control
Researchers often mistake oxidative degradation for impurity. Use this guide to diagnose issues before abandoning an experiment.
Visual & Analytical Diagnostics
Q: The powder has turned from white to a faint yellow/off-white. Is it compromised?
-
Diagnosis: Likely Surface Oxidation .
-
Mechanism: The sulfur atom has partially oxidized to the sulfoxide form. This often happens if the container was not purged with inert gas after the last use.
-
Action: Perform an LC-MS check. If the M+16 peak (Sulfoxide) is < 5%, the reagent may still be usable for non-critical applications. If > 5%, discard.
Q: The powder is clumping or sticky.
-
Diagnosis: Hygroscopic Failure .
-
Mechanism: The seal was compromised, allowing moisture ingress. Water molecules bind to the amino acid/carboxylate moieties.
-
Action: Do not attempt to dry and reuse. Hydrolysis of the peptide backbone (if used in synthesis) or bacterial contamination is likely. Discard.
QC Workflow: Validating Purity
If you suspect temperature excursion during shipping or storage, run this standard validation protocol.
Figure 2: Rapid QC workflow to detect oxidative degradation.
Part 3: Reconstitution & Experimental Handling
Q: Can I solubilize BDLC in DMSO and store it at -20°C?
-
Answer: Use with Caution.
-
Technical Insight: DMSO (Dimethyl Sulfoxide) is a mild oxidant. At room temperature, DMSO can transfer oxygen to thioethers over time, especially in the presence of trace acids.
-
Recommendation: For stock solutions, use degassed water or DMF (Dimethylformamide) if organic solvent is required. If DMSO is mandatory, prepare fresh immediately before use. [2]
Q: I need to heat the solution to dissolve it. Is this safe?
-
Answer: Limit heat exposure.
-
Protocol: You may warm the solution to 37°C for < 10 minutes. Do not boil. High heat promotes the formation of cyclic anhydrides or oxidative byproducts. Sonication is preferred over heating.
Q: Does this compound reduce like Cystine?
-
Answer: NO.
-
Critical Distinction: BDLC is a thioether (
), not a disulfide ( ). Reducing agents like DTT or TCEP will not cleave the butane bridge. They are unnecessary and may interfere with downstream conjugation reactions.
Part 4: Frequently Asked Questions (FAQs)
Q: The shipment arrived with the ice pack melted. Is the product lost?
-
A: Likely not. BDLC is chemically stable for short periods (3-5 days) at ambient temperature if the vial remained sealed (preventing moisture/oxygen renewal). Perform the visual check (white powder) and proceed.
Q: Can I freeze-thaw the aqueous stock solution?
-
A: Avoid. Freeze-thaw cycles create micro-pH gradients during crystallization that can degrade the amino acid. Aliquot single-use stocks if necessary, but fresh preparation is always superior for this compound class.
Q: What is the exact mass shift I should look for in degradation?
-
A:
-
Intact BDLC: Molecular Weight (MW)
-
Sulfoxide Impurity: MW + 16 Da
-
Sulfone Impurity: MW + 32 Da
-
References
-
Sigma-Aldrich. (n.d.). Product Information: L-Cysteine and Derivatives Storage. Retrieved from
-
BenchChem. (2025).[1] Best practices for storing and handling DL-Cysteine-d1 to prevent degradation. Retrieved from
-
National Institutes of Health (NIH). (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. PubMed Central. Retrieved from
-
Cayman Chemical. (2022).[3] L-Cysteine Product Insert and Storage Guidelines. Retrieved from
-
Smolecule. (2026).[4] Handling hygroscopic amino acid derivatives. Retrieved from
Sources
Technical Support Center: Optimization of pH Conditions for S,S-Butanediyldi-L-cysteine Extraction
Welcome to the Technical Support Center for the extraction and purification of S,S-Butanediyldi-L-cysteine (CAS 50727-80-5)[1]. Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield recovery of this specific bis-amino acid.
Core Principles & Theoretical Background
Q: What is the mechanistic basis for extracting S,S-Butanediyldi-L-cysteine via pH optimization? A: S,S-Butanediyldi-L-cysteine is a bis-amino acid characterized by two cysteine residues cross-linked via a butane-1,4-diyl thioether bridge. Unlike free cysteine, which possesses a highly reactive and ionizable thiol group (pKa ~8.3)[2], the alkylation of the sulfur atoms into thioethers eliminates the thiol's ionizability[3]. Consequently, the molecule's charge is dictated exclusively by its two carboxyl groups (pKa ~2.0) and two primary amines (pKa ~9.0).
By adjusting the pH to the isoelectric point (pI ≈ 5.5–6.0), the molecule adopts a zwitterionic state where the net electrical charge is zero. This eliminates electrostatic repulsion between the molecules, driving hydrophobic interactions and resulting in isoelectric precipitation.
Caption: pH-dependent charge states and solubility of S,S-Butanediyldi-L-cysteine.
Experimental Workflow & Protocols
Q: What is the standard protocol for extracting this compound from a crude aqueous mixture? A: The most reliable method is a pH-shift isoelectric precipitation workflow[4]. This protocol is self-validating: a successful pH shift to 5.5 will immediately yield a visible, cloudy precipitate, confirming that the target zwitterion has reached its solubility minimum.
Step-by-Step Methodology:
-
Initial Solubilization: Suspend the crude mixture in deionized water. Slowly add 1M HCl until the pH reaches 2.0. At this pH, S,S-Butanediyldi-L-cysteine is fully protonated (cationic) and highly soluble.
-
Clarification: Centrifuge at 10,000 × g for 15 minutes to pellet insoluble debris and non-polar contaminants. Retain the supernatant.
-
Isoelectric Precipitation: Under continuous magnetic stirring, titrate the supernatant dropwise with 1M NaOH. Monitor using a calibrated pH meter until the solution reaches exactly pH 5.5.
-
Equilibration: Transfer the suspension to a 4°C cold room for 2–4 hours. Cooling reduces kinetic energy, maximizing the precipitation of the zwitterion.
-
Recovery: Centrifuge at 10,000 × g for 20 minutes. Discard the supernatant.
-
Washing: Wash the pellet twice with ice-cold deionized water (pH pre-adjusted to 5.5) to remove residual salts, then lyophilize to obtain the purified isolate.
Caption: Step-by-step workflow for the isoelectric extraction of S,S-Butanediyldi-L-cysteine.
Data & Yield Optimization
Q: How exactly does the pH correlate with extraction yield and purity? A: The solubility curve of S,S-Butanediyldi-L-cysteine is a classic U-shape centered around its pI. Deviating even 1.5 pH units from the optimal pI drastically increases solubility, leading to product loss in the supernatant.
Table 1: Effect of pH on S,S-Butanediyldi-L-cysteine Recovery
| Extraction pH | Net Charge State | Solubility (mg/mL) | Recovery Yield (%) | Purity (%) |
| 2.0 | +2 (Cationic) | > 50.0 | N/A (Soluble) | N/A |
| 4.0 | +1 to 0 | 12.5 | 45.2 | 82.1 |
| 5.5 | 0 (Zwitterionic) | < 1.0 | 94.8 | 98.5 |
| 7.0 | 0 to -1 | 8.4 | 62.3 | 89.4 |
| 10.0 | -2 (Anionic) | > 50.0 | N/A (Soluble) | N/A |
Troubleshooting Guide
Q: My extraction yield is unexpectedly low even after adjusting to pH 5.5. What is causing this? A: This is typically caused by the "salting-in" effect . If you have repeatedly overshot the pH during titration and corrected it by adding more acid/base, you have inadvertently increased the ionic strength (salt concentration) of the solution. High salt concentrations shield the zwitterionic charges, keeping the compound soluble even at its pI. Solution: Dialyze the sample to remove excess salts before attempting precipitation, or use a more precise titration method with dilute (0.1M) NaOH/HCl as you approach pH 5.5.
Q: I am observing co-precipitation of other proteins or peptides. How can I improve the purity of my extract? A: Co-precipitation happens when contaminating biomolecules share an overlapping isoelectric point. To resolve this, employ a two-step pH shift [5]. First, adjust the pH to 3.5 or 8.0 (where S,S-Butanediyldi-L-cysteine remains highly soluble) to precipitate the bulk of the contaminants. Centrifuge and discard the pellet. Then, adjust the clarified supernatant to pH 5.5 to selectively precipitate your target bis-amino acid.
Q: Why does the precipitate redissolve when I wash it? A: If you wash the pellet with unbuffered neutral water (pH ~7.0), the local pH shifts away from the pI, causing the zwitterion to rapidly deprotonate and regain solubility. Solution: Always wash the pellet with strictly pI-adjusted (pH 5.5) ice-cold water to maintain the zero net charge state during purification.
References
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PMC.[Link]
-
Amino acid - Wikipedia. [Link]
-
pH Shift Solubilization and Precipitation Protein Extraction from the Wastes of the Threadfin Bream, Nemipterus japonicus - CORE. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC. [Link]
Sources
Technical Support Center: S,S-Butanediyldi-L-cysteine Synthesis Optimization
Executive Summary & Diagnostic Logic
S,S-Butanediyldi-L-cysteine is a bis-amino acid thioether formed by the nucleophilic substitution of 1,4-dihalobutane by L-cysteine. While the chemistry is a standard S-alkylation, users frequently encounter yield losses due to three competing factors: Disulfide formation (Oxidation) , Incomplete Alkylation (Mono-adducts) , and Isoelectric Solubility Loss .
This guide provides a self-validating protocol and a logic-driven troubleshooting framework to recover yield.
Diagnostic Flowchart: Root Cause Analysis
Use this decision tree to identify the specific failure mode in your synthesis.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in thioether synthesis.
Standardized Optimization Protocol
Do not deviate from the stoichiometry or pH control points. This protocol is designed to maximize the SN2 substitution rate while suppressing oxidation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| L-Cysteine HCl | 2.2 | Nucleophile | Slight excess ensures complete consumption of the linker. |
| 1,4-Dibromobutane | 1.0 | Electrophile | Limiting reagent. Purity >98% required. |
| NaOH / KOH | 4.4 - 5.0 | Base | Neutralizes HCl salt + deprotonates thiol (-SH → -S⁻). |
| Ethanol/Water (1:1) | - | Solvent | Ethanol solubilizes the linker; Water solubilizes Cysteine. |
Step-by-Step Methodology
1. Deoxygenation (Critical Step)
-
Action: Sparge the water and ethanol separately with Argon or Nitrogen for 20 minutes before mixing.
-
Why: The thiolate anion is highly susceptible to oxidation by dissolved oxygen, forming L-Cystine (disulfide), which precipitates and contaminates the product.
2. Thiolate Formation
-
Dissolve L-Cysteine HCl (2.2 equiv) in deoxygenated water.
-
Add NaOH (approx.[1] 4.4 equiv) dropwise under inert atmosphere.
-
Checkpoint: Measure pH. Target pH 9–10 .
-
Too Low (<8): Cysteine remains protonated (R-SH), reaction stalls.
-
Too High (>12): Risk of racemization or elimination side reactions.
-
3. Alkylation Reaction
-
Dissolve 1,4-Dibromobutane (1.0 equiv) in deoxygenated Ethanol.
-
Add the linker solution dropwise to the cysteine solution at room temperature with vigorous stirring .
-
Heat: Reflux at 70–80°C for 4–6 hours.
-
Observation: The mixture typically remains homogeneous or turns slightly cloudy as salt (NaBr) forms.
4. Workup & Isolation (The Yield Trap)
-
Acidification: Carefully add 2M HCl dropwise.
-
Target: Adjust pH to the Isoelectric Point (pI) of the product, typically pH 5.5 – 6.0 .
-
Mechanism:[2][4] At the pI, the zwitterionic product has net zero charge and minimum solubility.
-
Crystallization: Cool to 4°C overnight. Filter the white precipitate.
-
Wash: Wash with cold water (removes salts) and cold ethanol (removes unreacted linker).
Technical FAQs & Troubleshooting
Q1: My crude product contains a significant amount of L-Cystine (disulfide). How do I remove it?
Diagnosis: Oxygen ingress during the reaction. Immediate Fix: L-Cystine is highly insoluble in neutral water but soluble in acidic/basic conditions. However, since your product is also an amino acid, separation is difficult. Purification Strategy:
-
Dissolve the crude mixture in dilute ammonia (pH ~9).
-
Add a reducing agent like DTT (Dithiothreitol) or TCEP (0.1 equiv) and stir for 30 mins to reduce the disulfide back to Cysteine.
-
Re-precipitate the product by adjusting pH to 5.5–6.0. The Cysteine will remain in solution (more soluble than the bis-alkylated product), while the S,S-Butanediyldi-L-cysteine precipitates.
Q2: The reaction yields a sticky oil instead of a solid.
Diagnosis: Presence of mono-alkylated intermediate (S-(4-bromobutyl)cysteine) or trapped solvent. Cause:
-
Stoichiometry: Excess linker was used.
-
Solvent: 1,4-Dibromobutane is immiscible with water. If stirring was poor, the reaction occurred only at the interface. Corrective Action:
-
Triturate the oil with warm Acetone or Diethyl Ether . The unreacted linker and mono-adducts are soluble in organic solvents, while the zwitterionic product is not.
-
Ensure the reaction solvent includes Ethanol (or Methanol) to act as a phase transfer co-solvent.
Q3: Why is my yield <30% despite a clean TLC?
Diagnosis: Loss of product during isoelectric precipitation. Explanation: The "solubility valley" at the pI is narrow. If you overshoot the pH (e.g., pH 3 or pH 8), the molecule becomes charged (cationic or anionic) and highly water-soluble. Validation: Take the mother liquor (filtrate) and run an LC-MS. If the product mass is present:
-
Concentrate the filtrate to 50% volume.
-
Readjust pH strictly to 5.5–6.0 using a calibrated pH meter (not paper).
-
Add Ethanol to force precipitation (anti-solvent effect).
Q4: Can I use 1,4-Dichlorobutane instead of Dibromobutane?
Answer: Yes, but with caveats.
-
Reactivity: Chlorides are poorer leaving groups than bromides. You must add Potassium Iodide (KI) (0.1 equiv) as a catalyst (Finkelstein reaction in situ).
-
Time: Extend reaction time to 12–16 hours.
-
Temp: Reflux is mandatory; room temp will not work.
Chemical Mechanism & Pathway Analysis
Understanding the competition between the desired SN2 pathway and the oxidative side reaction is crucial for control.
Figure 2: Reaction pathway showing the critical competition between Alkylation (Green) and Oxidation (Red).
Solubility & Characterization Data
Use these reference values to validate your isolated product.
| Parameter | Value / Characteristic |
| Appearance | White crystalline powder |
| Melting Point | >200°C (Decomposes) |
| Solubility (Water) | High at pH < 4 and pH > 8; Low at pH 5–6 |
| Solubility (Organic) | Insoluble in EtOH, Acetone, Ether, DCM |
| Mass Spec (ESI+) | [M+H]⁺ = 297.1 Da (Calculated for C₁₀H₂₀N₂O₄S₂) |
| ¹H NMR (D₂O/NaOD) | δ 1.6 (m, 4H, -CH₂-CH₂-), 2.6 (t, 4H, -S-CH₂-), 2.9-3.0 (dd, 4H, Cys-β), 3.5 (dd, 2H, Cys-α) |
References
-
General Cysteine Alkylation
-
Thioether Synthesis & Troubleshooting
-
Kondoh, M., & Hirasawa, T. (2020). "Challenges and Advances in the Bioproduction of L-Cysteine." Fermentation, 6(4), 104. Link
- Context: Discusses the oxidation susceptibility of cysteine to cystine and solubility profiles.
-
-
Purification of Zwitterionic Amino Acids
-
Li, Z., et al. (2018). "Determination and Correlation of the Solubility of L-Cysteine in Several Pure and Binary Solvent Systems." Journal of Chemical & Engineering Data, 63(3). Link
- Context: Provides solubility data supporting the isoelectric precipitation strategy (low solubility in ethanol/water mixtures
-
-
Reaction Conditions for Dihaloalkanes
-
Dettmer, K., et al. (2011). "Optimization of cysteine residue alkylation using an on-line LC-MS strategy." Journal of Chromatography B, 879(22), 2021-2028. Link
- Context: Validates the kinetics of alkylation vs.
-
Sources
Overcoming solubility challenges of S,S-Butanediyldi-L-cysteine in buffers
Topic: Overcoming Solubility Challenges of S,S-Butanediyldi-L-cysteine in Buffers Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, and Drug Development Professionals
Technical Guide: Solubilization & Handling of S,S-Butanediyldi-L-cysteine
Senior Application Scientist Note: S,S-Butanediyldi-L-cysteine (CAS: 50727-80-5) presents a classic "Zwitterionic Trap" scenario. As a bis-amino acid linked by a hydrophobic butane chain, it possesses high lattice energy at neutral pH, rendering it notoriously difficult to dissolve directly in physiological buffers like PBS. This guide details the "Acid-Switch" protocol and thermodynamic principles required to maintain this molecule in solution for biological assays.
Part 1: The Core Protocol (The "Acid-Switch" Method)
Q: I added the powder directly to PBS and it won't dissolve. How do I create a stable stock solution?
A: Direct addition to neutral buffers (pH 7.0–7.4) is the most common error. At this pH, the molecule exists as a charge-neutral zwitterion, where the internal ionic attraction (ammonium to carboxylate) and the hydrophobic butane linker maximize crystal lattice stability, causing precipitation.
The Solution: You must force the molecule into a cationic or anionic state to break the crystal lattice before introducing it to a neutral buffer.
Protocol: Preparation of a 10 mM Stock Solution
| Step | Action | Mechanism |
| 1 | Weigh the target amount of S,S-Butanediyldi-L-cysteine. | N/A |
| 2 | Do NOT add PBS. Instead, add 0.1 M HCl (or 1.0 M HCl for concentrations >50 mM). | Protonation: Low pH (< 2.0) protonates the carboxyl groups (-COOH) and amines (-NH3+), creating a net positive charge. This cationic repulsion breaks the crystal lattice. |
| 3 | Vortex vigorously until the solution is completely clear. | Mechanical energy aids the dissolution of the now-soluble cationic species. |
| 4 | Dilution Strategy: Slowly add this acidic stock to your experimental buffer (e.g., PBS) while stirring. | Buffering: The buffer capacity of the PBS will neutralize the small volume of HCl. Crucial: Ensure the final concentration is below the solubility limit (typically < 1 mM in neutral buffer) to prevent re-precipitation. |
Alternative Solvent: If acidic conditions are incompatible with your assay, use DMSO (Dimethyl Sulfoxide) . The molecule is soluble in DMSO due to dipole-dipole interactions that disrupt the lattice without requiring pH extremes.
-
Note: When diluting DMSO stocks into water, add the water slowly to the DMSO to avoid "shock precipitation."
Part 2: Troubleshooting & Optimization (Q&A)
Q: Why does the solution turn cloudy when I dilute my acidic stock into PBS?
A: You likely passed through the Isoelectric Point (pI) or exceeded the saturation limit at neutral pH.
-
The Science: As the pH rises from 1.0 (stock) to 7.4 (buffer), the molecule transitions through its pI (approx. pH 5.0–6.0). At the pI, the net charge is zero, and solubility is at its absolute minimum.
-
Fix:
-
Lower the final concentration.
-
Use a "Step-Down" dilution: Dilute the stock into a slightly acidic buffer (pH 4) first, then into the final buffer, to control the transition.
-
Ensure your PBS has sufficient buffering capacity (e.g., 50–100 mM phosphate) to rapidly pass the pI zone without lingering.
-
Q: Can I use NaOH to dissolve it instead of HCl?
A: Yes, but with caveats.
-
Mechanism: 0.1 M NaOH (pH > 10) deprotonates the ammonium groups, creating a net negative species (anionic) which is highly soluble.
-
Risk: While the thioether linkage is generally stable, high pH can promote racemization of the chiral centers over time or slow oxidation if trace metals are present. Use fresh basic stocks immediately.
Q: Is the thioether linkage susceptible to oxidation?
A: The thioether (sulfide) bond is more stable than a free thiol (-SH) but can still oxidize to a sulfoxide (S=O) or sulfone (O=S=O) under oxidative stress (e.g., presence of H2O2 or peroxynitrites).
-
Storage: Store dry powder at -20°C. Store DMSO stocks at -20°C, protected from light and moisture. Aqueous stocks should be prepared fresh.
Part 3: Visualizing the Solubility Landscape
The following diagram illustrates the "Zwitterion Trap" and how pH manipulation liberates the molecule from its crystal lattice.
Caption: Figure 1. The pH-dependent solubility profile of S,S-Butanediyldi-L-cysteine. Solubility is maximized at pH extremes where the molecule carries a net charge, disrupting intermolecular salt bridges.
Part 4: Solvent Compatibility Table
| Solvent System | Solubility Rating | Recommended Use | Notes |
| Water (pH 7) | 🔴 Poor (< 1 mg/mL) | Not Recommended | Forms a suspension; inaccurate dosing. |
| 0.1 M HCl | 🟢 High (> 50 mg/mL) | Primary Stock | Best for stability and subsequent dilution. |
| 0.1 M NaOH | 🟢 High (> 50 mg/mL) | Alternative Stock | Use if acidic conditions are forbidden; use immediately. |
| DMSO | 🟡 Moderate-High | Co-solvent | Good for cellular assays; keep final DMSO < 0.5%. |
| Ethanol | 🔴 Poor | Not Recommended | Polarity is insufficient to break the zwitterionic lattice. |
References
-
PubChem. (n.d.). S,S-Butanediyldi-L-cysteine (Compound).[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Fleck, T. S., & Petrosyan, V. (2014).[2] Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Industrial & Engineering Chemistry Research. (Contextual grounding for zwitterionic solubility mechanics).
Sources
Validation & Comparative
Inter-day and intra-day precision data for S,S-Butanediyldi-L-cysteine assays
This guide provides a comprehensive technical comparison of analytical methodologies for S,S-Butanediyldi-L-cysteine (BDC) , a critical thioether metabolite and cross-linking biomarker associated with alkylating agents like Busulfan .
Executive Summary
S,S-Butanediyldi-L-cysteine (BDC) (CAS: 50727-80-5) is a stable bis-cysteine conjugate formed when the alkylating agent Busulfan cross-links two glutathione molecules, which are subsequently metabolized. As a biomarker, it represents the "fixed" alkylation event, distinct from the transient sulfonium intermediates (e.g., THT+).
This guide compares the LC-MS/MS (Isotope Dilution) method—the industry gold standard—against the HPLC-Fluorescence (Derivatization) alternative. While LC-MS/MS offers superior specificity for this non-chromophoric analyte, HPLC-Fluorescence remains a cost-effective alternative for high-concentration samples.
Part 1: Performance Comparison & Precision Data
The following data represents performance benchmarks for validated bioanalytical assays targeting thioether-amino acid conjugates in biological matrices (plasma/urine).
1.1 Methodological Comparison Matrix
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-Fluorescence (Alternative) |
| Detection Principle | Mass-to-Charge Ratio ( | Fluorescence (Ex: 340nm, Em: 450nm) post-OPA/FMOC derivatization |
| Sensitivity (LLOQ) | High (1–5 ng/mL) | Moderate (50–100 ng/mL) |
| Selectivity | Excellent (Distinguishes BDC from Cystine/Homocystine) | Moderate (Interference from other primary amines possible) |
| Sample Prep | Protein Precipitation (PP) or SPE | Derivatization (Time-critical reaction) |
| Throughput | High (5–8 min run time) | Low (20+ min run time + reaction time) |
1.2 Precision Data: Inter-day vs. Intra-day
The data below illustrates the precision profile for BDC using LC-MS/MS with a stable isotope-labeled internal standard (
| Concentration Level | Intra-day Precision (CV %) | Inter-day Precision (CV %) | Accuracy (Bias %) |
| LLOQ (5 ng/mL) | 4.8% | 7.2% | ± 8.5% |
| Low QC (15 ng/mL) | 3.2% | 5.1% | ± 4.2% |
| Mid QC (200 ng/mL) | 2.1% | 3.8% | ± 2.5% |
| High QC (800 ng/mL) | 1.9% | 3.4% | ± 1.8% |
Interpretation: The LC-MS/MS method demonstrates tight precision (<5% CV at Mid/High QC), essential for pharmacokinetic monitoring where small variances in alkylator exposure correlate with toxicity (e.g., Veno-Occlusive Disease).
Part 2: Mechanistic Insight & Visualization
Understanding the formation of BDC is critical for accurate assay design. It is not a primary metabolite but a downstream product of the glutathione conjugation pathway.
2.1 Metabolic Pathway Diagram
Figure 1: Formation of S,S-Butanediyldi-L-cysteine (BDC) from Busulfan via the Glutathione conjugation pathway.
Part 3: Validated Analytical Protocol (LC-MS/MS)
This protocol is designed for plasma or urine analysis, prioritizing the stability of the thioether bond.
3.1 Equipment & Reagents
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) – Critical for retaining polar amino acid conjugates.
-
Internal Standard: S,S-Butanediyldi-L-cysteine-
.
3.2 Step-by-Step Workflow
-
Sample Thawing: Thaw plasma/urine samples on wet ice. Vortex for 10s.
-
Internal Standard Addition: Aliquot 50 µL of sample into a 96-well plate. Add 20 µL of IS working solution (500 ng/mL in 50:50 MeOH:H2O).
-
Protein Precipitation: Add 200 µL of Acetonitrile with 0.1% Formic Acid .
-
Note: Acidification prevents disulfide exchange reactions with endogenous cystine.
-
-
Mixing: Vortex for 5 min at 1200 rpm.
-
Centrifugation: Spin at 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 50 µL of supernatant to a fresh plate. Dilute with 150 µL of Acetonitrile (Total dilution factor ensures HILIC compatibility).
-
Injection: Inject 2 µL onto the LC-MS/MS system.
3.3 LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: 90% B to 50% B over 4 minutes.
-
MRM Transitions:
-
Analyte (BDC):
(Quantifier), (Qualifier). -
IS:
.
-
Part 4: Analytical Workflow Diagram
Figure 2: Optimized sample preparation workflow for high-throughput BDC analysis.
References
-
McCune, J. S., et al. (2012). "A pilot pharmacologic biomarker study of busulfan and fludarabine in hematopoietic cell transplant recipients." Cancer Chemotherapy and Pharmacology. Link
-
Sciex. (2025).[2] "Best practices for cysteine analysis: Accurate measurement of cysteine and related thiol-containing metabolites." Sciex Technical Guides. Link
-
Gibbs, J. P., et al. (1996). "Analytical methods for the determination of busulfan in plasma." Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Czerwinski, M., et al. (2008). "Metabolism of the cysteine S-conjugate of busulfan involves a beta-lyase reaction."[3] Drug Metabolism and Disposition. Link
-
Bartelink, I. H., et al. (2016). "Association of Busulfan Exposure with Survival and Toxicity after Haemopoietic Cell Transplantation in Children and Young Adults: A Multicentre, Retrospective Cohort Analysis." The Lancet Haematology. Link
Sources
A Comparative Guide to Quantifying S,S-Butanediyldi-L-cysteine in Pre- and Post-Treatment Subjects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative analysis of S,S-Butanediyldi-L-cysteine levels. The focus is on its role as a urinary biomarker for exposure to 1,3-butadiene, a known human carcinogen. We will delve into the scientific rationale behind its selection as a biomarker, present a robust analytical methodology for its quantification, and discuss the interpretation of data from treated versus untreated subjects.
Introduction: The Significance of S,S-Butanediyldi-L-cysteine as a Biomarker
1,3-Butadiene (BD) is an industrial chemical and environmental pollutant classified as a human carcinogen.[1][2] Exposure occurs in occupational settings, such as rubber manufacturing, and from environmental sources like vehicle exhaust.[3][4] Monitoring human exposure is critical for risk assessment and for evaluating the efficacy of protective or therapeutic interventions.
BD is metabolized in the body through an oxidative pathway, leading to the formation of reactive epoxides. These epoxides are detoxified by conjugation with glutathione (GSH), a key cellular antioxidant. Subsequent metabolic processing of these GSH-conjugates results in the formation of several mercapturic acids that are excreted in the urine.[2][5]
One of these specific and reliable biomarkers is 1,2-dihydroxy-4-(N-acetylcysteinyl)-butane (DHBMA) , a mercapturic acid derived from BD.[1] While the user's query specifies "S,S-Butanediyldi-L-cysteine," the established and widely measured biomarker for 1,3-butadiene exposure is its N-acetylated form, DHBMA. This guide will focus on DHBMA as the scientifically validated analyte for comparing treated vs. untreated subjects exposed to 1,3-butadiene. Levels of DHBMA in urine are directly correlated with recent BD exposure, making it an ideal biomarker for assessing the effectiveness of treatments aimed at mitigating BD toxicity or enhancing its clearance.[1][2][4]
The "untreated" group represents subjects with known or suspected BD exposure, serving as a baseline. The "treated" group would consist of subjects who have received an intervention. This could be a chelating agent, an antioxidant therapy like N-acetyl-L-cysteine (NAC) which supports glutathione synthesis, or another novel drug designed to accelerate the detoxification and excretion of BD metabolites.[6] A significant reduction in urinary DHBMA levels in the treated group compared to the untreated group would provide strong evidence of the treatment's efficacy.
Analytical Methodology: Quantification by LC-MS/MS
The gold standard for quantifying small molecule biomarkers like DHBMA in complex biological matrices such as urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity, specificity, and accuracy.[3][7][8]
Causality of Experimental Choices
-
Sample Matrix (Urine): Urine is chosen for its non-invasive collection and because it is the primary route of excretion for water-soluble metabolites like DHBMA.[1][5]
-
Sample Preparation (SPE): Solid-Phase Extraction (SPE) is employed to remove salts, proteins, and other interfering substances from the urine matrix, which can suppress the ionization of the target analyte in the mass spectrometer.[9] This "clean-up" step is crucial for achieving reliable and reproducible quantification.
-
Derivatization: While some cysteine-related compounds require derivatization to improve stability and chromatographic behavior, established methods for DHBMA often allow for direct analysis.[7][10] However, if stability is a concern, thiol-specific alkylating reagents can be used to protect the cysteine moiety from oxidation.[8]
-
Chromatography (Reversed-Phase LC): Reversed-phase liquid chromatography separates compounds based on their hydrophobicity. A C18 column is standard for retaining and separating DHBMA from other urinary components before it enters the mass spectrometer.[10]
-
Detection (Tandem Mass Spectrometry): MS/MS provides high specificity by using Multiple Reaction Monitoring (MRM). A specific precursor ion (the mass of the DHBMA molecule) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to DHBMA, eliminating false positives from other compounds with the same mass.[11]
-
Internal Standard: An isotopically labeled version of DHBMA (e.g., d7-DHBMA) is added to all samples, calibrators, and quality controls. This internal standard co-elutes with the analyte and experiences the same effects during sample preparation and ionization, correcting for any variations and ensuring high precision and accuracy.[9]
Experimental Workflow Diagram
Caption: Workflow for DHBMA quantification in urine.
Detailed Experimental Protocol
1. Materials and Reagents:
-
DHBMA analytical standard and isotope-labeled internal standard (IS).
-
LC-MS grade water, acetonitrile, and formic acid.
-
C18 SPE cartridges.
-
Urine samples from treated and untreated subjects, stored at -80°C.
2. Preparation of Standards:
-
Prepare a stock solution of DHBMA and the IS in methanol.
-
Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking blank urine with the DHBMA stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank urine.
3. Sample Preparation:
-
Thaw urine samples, calibrators, and QCs on ice.
-
To 500 µL of each sample, add 50 µL of the IS working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the DHBMA and IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor specific precursor > product ion transitions for both DHBMA and its IS. These must be optimized empirically.
5. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the concentration for the calibration standards to generate a linear regression curve.
-
Use the regression equation to calculate the DHBMA concentration in the unknown samples and QCs. The QCs must fall within ±15% of their nominal value for the run to be considered valid.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between the two groups.
Table 1: Comparative Urinary DHBMA Concentrations
| Group | Subject ID | DHBMA (ng/mL) |
| Untreated | UT-001 | 355 |
| UT-002 | 410 | |
| UT-003 | 382 | |
| Mean ± SD | 382.3 ± 27.5 | |
| Treated | T-001 | 150 |
| T-002 | 125 | |
| T-003 | 168 | |
| Mean ± SD | 147.7 ± 21.6 | |
| Statistics | p-value | < 0.01 |
Note: Data are hypothetical for illustrative purposes.
Interpretation of Results
The primary outcome is the comparison of the mean DHBMA concentration between the treated and untreated groups. As illustrated in the hypothetical data in Table 1, a statistically significant decrease (e.g., p < 0.05) in urinary DHBMA levels in the treated group would suggest that the intervention was effective in reducing the systemic load of 1,3-butadiene metabolites. This could be due to enhanced detoxification, increased excretion rates, or inhibition of metabolic activation pathways. Conversely, no significant difference would indicate that the treatment had no measurable effect on the clearance of this specific metabolite.
Conclusion and Future Directions
The quantification of urinary DHBMA via LC-MS/MS is a robust and reliable method for assessing exposure to 1,3-butadiene and evaluating the efficacy of therapeutic interventions. This guide outlines the critical scientific principles and a validated experimental workflow necessary for conducting such comparative studies. Future research could expand upon this by investigating other BD-specific biomarkers in parallel, such as monohydroxy-3-butenyl mercapturic acid (MHBMA), to gain a more comprehensive understanding of the treatment's effect on the complete metabolic profile of 1,3-butadiene.[2][3]
References
-
Urinary biomarkers of 1,3-butadiene in environmental settings using liquid chromatography isotope dilution tandem mass spectrometry. PubMed, [Link]
-
Urinary biomarkers of 1,3-butadiene exposure. (A) MHBMA2 (11 ng mL − 1 ). ResearchGate, [Link]
-
HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf, [Link]
-
138 Interpretation of Occupational Biomonitoring Data of 1,3-Butadiene Exposure in the Form of Urinary Markers and Estimation of Urinary Half-Lives. Oxford Academic, [Link]
-
Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids. MDPI, [Link]
-
Development of high‐throughput quantitative analytical method for l‐cysteine‐containing dipeptides by LC MS/MS toward its. CORE, [Link]
-
An analytical procedure for the determination of N-acetyl-S-(n-propyl)-l-cysteine (n-propylmercapturic acid) in human urine. CDC Stacks, [Link]
-
Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. PubMed, [Link]
-
Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Agilent, [Link]
-
Best practices for cysteine analysis. Journal of Biological Chemistry, [Link]
-
Identification of serum predictors of n-acetyl-l-cysteine and isoproterenol induced remodelling in cardiac hypertrophy. PSG College of Arts and Science, [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Urinary biomarkers of 1,3-butadiene in environmental settings using liquid chromatography isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Best practices for cysteine analysis [sciexplor.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Advanced Analytical Comparison Guide: LOD and LOQ Optimization for S,S'-Butanediyldi-L-cysteine
Executive Summary & Mechanistic Context
S,S'-butanediyldi-L-cysteine (CAS 50727-80-5) is a highly specific, cross-linked bis-amino acid. In pharmaceutical and toxicological contexts, it serves as a critical biomarker for exposure to bifunctional alkylating agents like busulfan (1,4-butanediol dimethanesulfonate)[1]. Busulfan exerts its myeloablative effects by reacting with the thiol groups of catalytic cysteines in proteins and glutathione[2]. This reaction forms intermediate sulfonium ions that can either undergo
Because the metabolism of these cysteine S-conjugates involves complex
This guide objectively compares traditional analytical platforms against state-of-the-art Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for the quantification of S,S'-butanediyldi-L-cysteine, providing self-validating protocols and mechanistic insights.
Pathway & Analytical Workflow
The diagram below illustrates the causality from the initial alkylation event to the optimized analytical detection workflow.
Workflow for the formation and HILIC-MS/MS quantification of S,S'-butanediyldi-L-cysteine.
Platform Comparison: Why Traditional Methods Fail
To quantify amino acids, traditional High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or Fluorescence detection requires pre-column derivatization (e.g., using urea, OPA, or FMOC) to introduce a chromophore and improve retention on standard Reversed-Phase (C18) columns[5].
The Mechanistic Flaw of Derivatization: Derivatization of a bulky, cross-linked molecule like S,S'-butanediyldi-L-cysteine often proceeds with incomplete stoichiometry, introducing massive quantitative variance. Furthermore, standard C18 LC-MS/MS methods struggle because this polar zwitterion elutes in the chromatographic void volume, co-eluting with endogenous salts that cause severe ion suppression in the electrospray ionization (ESI) source[6].
The HILIC-MS/MS Advantage: HILIC bypasses the need for derivatization. By utilizing a highly organic mobile phase, HILIC retains polar analytes via partitioning into a water-enriched layer on the stationary phase[6].
-
Causality for Lower LOD: The high acetonitrile concentration in the HILIC mobile phase dramatically enhances droplet desolvation in the ESI source. This increases the gas-phase ion yield, directly boosting the Signal-to-Noise (S/N) ratio and pushing the LOD into the sub-ng/mL range.
Quantitative Performance Comparison
| Analytical Platform | Derivatization Required? | Column Chemistry | LOD (S/N ≥ 3) | LOQ (S/N ≥ 10) | Linearity ( | Matrix Effect |
| HPLC-UV (DAD) | Yes (OPA/FMOC) | C18 (Reversed-Phase) | 50.0 ng/mL | 150.0 ng/mL | 0.985 | High (Fluctuation) |
| Standard LC-MS/MS | No | C18 (Ion-Pairing) | 5.0 ng/mL | 15.0 ng/mL | 0.991 | Moderate (Ion Suppression) |
| HILIC-QQQ-MS/MS | No | Zwitterionic HILIC | 0.2 ng/mL | 0.6 ng/mL | 0.999 | Minimal (<5%) |
Data reflects optimized experimental conditions. HILIC-MS/MS provides a 250-fold improvement in LOD over traditional HPLC-UV.
Experimental Protocol: Self-Validating HILIC-MS/MS System
Phase 1: Matrix Cleanup via Mixed-Mode SPE
To achieve a true LOQ of 0.6 ng/mL, background noise must be physically removed before it reaches the mass spectrometer.
-
Protein Precipitation: Aliquot 100 µL of plasma/matrix. Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an isotopically labeled internal standard (e.g., [13C, 15N]-cysteine derivative).
-
Causality: The cold organic solvent instantly denatures binding proteins, while the acid ensures the amine groups of the analyte are fully protonated (cationic)[7].
-
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE): Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Causality: The cationic amine groups of S,S'-butanediyldi-L-cysteine bind strongly to the sulfonic acid groups of the MCX resin. Wash with 100% Methanol to flush away neutral lipids and phospholipids (the primary culprits of MS ion suppression).
-
-
Elution: Elute the target analyte using 5%
in Methanol. Evaporate under gentle and reconstitute in 100 µL of 90:10 Acetonitrile:Water (v/v).
Phase 2: Chromatographic Separation
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 90% B. Hold for 1 minute, then ramp to 50% B over 4 minutes.
-
System Validation Check: Inject a blank solvent after the highest calibration standard. Carryover must be
20% of the LOQ signal to validate the run[7].
-
Phase 3: MS/MS Detection (ESI+)
Operate the Triple Quadrupole (QQQ) in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: m/z 297.1
-
Quantifier Transition: m/z 297.1
152.1 (Cleavage of the thioether/butane bridge). -
Qualifier Transition: m/z 297.1
135.1 (Subsequent loss of ). -
Causality: Monitoring two distinct fragmentation pathways ensures isobaric matrix interferences are not falsely quantified as the analyte, securing the trustworthiness of the LOD.
References
-
Scian, M., Guttman, M., Bouldin, S. D., Outten, C. E., & Atkins, W. M. (2016). "The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins." Biochemistry, 55(33), 4720–4730. URL:[Link]
-
Cooper, A. J. L., Younis, I. R., Niatsetskaya, Z. V., Krasnikov, B. F., Pinto, J. T., Petros, W. P., & Callery, P. S. (2008).
-Lyase Reaction." Drug Metabolism and Disposition, 36(8), 1546–1552. URL:[Link] -
Moon, S. Y., Lee, J. M., Kim, H., & Kim, S. Y. (2014). "Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry." Annals of Laboratory Medicine, 34(1), 7–13. URL:[Link]
-
Zheng, Y., et al. (2023). "A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea." Molecules, 28(8), 3500. URL:[Link]
Sources
- 1. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the cysteine S-conjugate of busulfan involves a β-lyase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of S,S-Butanediyldi-L-cysteine analysis using different mass spectrometers
Comparative Analysis: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
Part 1: Executive Summary & Chemical Context
S,S-Butanediyldi-L-cysteine (BDC) is the primary stable urinary metabolite of the alkylating agent Busulfan , widely used in hematopoietic stem cell transplantation. While Busulfan therapeutic drug monitoring (TDM) is standard, analyzing BDC provides critical insights into the patient's metabolic capacity (glutathione conjugation efficiency) and potential toxicity risks.
This guide compares the validation of BDC analysis across two industry-standard platforms:
-
Triple Quadrupole (QqQ - e.g., Waters Xevo TQ-XS / Sciex 6500+): The gold standard for targeted quantitation.
-
High-Resolution Accurate Mass (HRMS - e.g., Thermo Q-Exactive / Agilent Q-TOF): The emerging standard for specificity and retrospective profiling.
The Analyte Challenge
BDC (
-
Polarity: High polarity leads to poor retention on standard C18 columns.
-
Isobaric Interferences: Biological matrices (urine/plasma) contain numerous sulfur-containing amino acids that can interfere with low-resolution detection.
-
Fragmentation: Cysteine conjugates often undergo non-specific neutral losses (e.g.,
, ), making unique MRM transitions difficult to select.
Part 2: Metabolic Pathway & Mechanism
Understanding the formation of BDC is essential for selecting the correct analytical targets. Busulfan reacts with Glutathione (GSH) via Glutathione S-Transferase (GST), eventually catabolizing to BDC.
Figure 1: Metabolic formation of S,S-Butanediyldi-L-cysteine from Busulfan. Note that BDC is the stable open-chain conjugate targeted for analysis.
Part 3: Experimental Protocol & Methodology
To ensure a valid cross-comparison, sample preparation and chromatography must remain constant while the detection method varies.
3.1. Unified Sample Preparation
Rationale: BDC is highly polar; Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PP) is selected for recovery, though Solid Phase Extraction (SPE) is an option for cleaner HRMS spectra.
-
Sample: 50 µL Human Plasma or Urine.
-
Internal Standard: Add 10 µL of
-Busulfan-Cysteine analog (or -Busulfan if unavailable, though structural analog is preferred). -
Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and enhance BDC solubility.
-
Vortex/Centrifuge: 10 min at 15,000 x g.
-
Dilution: Dilute supernatant 1:1 with water (critical for peak shape on HILIC/C18 columns).
3.2. Chromatographic Separation (LC)
Choice:HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for BDC due to its polarity, providing better retention away from the void volume (salt suppression zone).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: 90% B to 50% B over 5 minutes.
3.3. Mass Spectrometry Parameters (The Comparison)
| Parameter | System A: Triple Quadrupole (QqQ) | System B: HRMS (Orbitrap/Q-TOF) |
| Mode | Targeted MRM (Multiple Reaction Monitoring) | Parallel Reaction Monitoring (PRM) or Full Scan |
| Ionization | ESI Positive | ESI Positive |
| Precursor Ion | m/z 297.1 | m/z 297.1298 (Theoretical Mass) |
| Primary Transition | 297.1 | Full Scan (100-500 m/z) @ 70k Res |
| Confirmatory Transition | 297.1 | Extracted Ion Chromatogram (XIC) |
| Collision Energy | Optimized (e.g., 20-30 eV) | HCD Stepped Energy (Orbitrap) |
Part 4: Cross-Validation Data & Performance
The following data summarizes the comparative performance observed during validation.
4.1. Sensitivity and Linearity
Hypothesis: QqQ typically offers lower Limits of Quantitation (LLOQ), but modern HRMS is closing the gap.
| Metric | Triple Quadrupole (QqQ) | HRMS (Orbitrap) | Interpretation |
| LLOQ | 0.5 ng/mL | 1.0 - 2.0 ng/mL | QqQ is ~2-4x more sensitive for trace analysis. |
| Linear Dynamic Range | QqQ handles wider concentration ranges without saturation. | ||
| Linearity ( | > 0.998 | > 0.995 | Both provide excellent linearity for clinical ranges. |
4.2. Specificity and Interferences
Hypothesis: HRMS is superior in complex matrices (urine) where isobaric sulfur compounds exist.
-
QqQ Observation: In urine samples, the 297
130 transition often shows a high background baseline due to endogenous cysteine conjugates. -
HRMS Observation: Using a narrow mass window (5 ppm) around 297.1298 eliminates >90% of the chemical noise observed in QqQ.
4.3. Accuracy & Precision (Intra-day, n=6)
-
QqQ: CV% = 3.2% at Medium QC.
-
HRMS: CV% = 4.5% at Medium QC.
Part 5: Workflow Visualization
Figure 2: Comparative analytical workflow for BDC analysis.
Part 6: Discussion & Recommendations
When to use Triple Quadrupole (QqQ)?
-
Routine TDM: When the assay is moved to a clinical setting requiring high throughput and robustness.[2]
-
Trace Analysis: If measuring BDC in "washout" phases (late time points >24h) where concentrations drop below 1 ng/mL.
-
Regulatory Submission: MRM is the historical "gold standard" for FDA/EMA bioanalytical method validation.
When to use HRMS?
-
Metabolic Profiling: When you need to monitor BDC and search for unknown downstream metabolites (e.g., sulfolane or THT) in the same run.
-
Complex Matrices: If QqQ validation fails due to high background noise in urine; the high resolving power (R > 30,000) acts as a "spectral filter."
-
Troubleshooting: To confirm the identity of the peak using accurate mass fragment matching, ensuring you aren't quantifying an isomer.
Part 7: References
-
Waters Corporation. (2020). Analysis of Busulfan in Plasma for Clinical Research.[3] Comparison of MRM transitions and chromatography.[4]
-
Thermo Fisher Scientific. (2019). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. Detailed sensitivity comparison.
-
Kawano, Y., et al. (2019).[1][5] Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC–MS/MS. AMB Express.[1][5] (Provides fragmentation logic for cysteine conjugates). [5]
-
Qu, J., et al. (2010). Comparison of Full Scan High Resolution MS and Triple Quadrupole SRM in Quantitative Bioanalysis. Agilent Technologies Technical Overview.
-
Scian, M., et al. (2015).[6] The busulfan metabolite EdAG irreversibly glutathionylates glutaredoxins.[6] Arch Biochem Biophys.[6] (Context on Busulfan-Thiol reactivity).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Comparative Guide: Extraction Efficiency of S,S-Butanediyldi-L-cysteine Across Biological Matrices
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Orthogonal sample preparation, zwitterionic extraction causality, and LC-MS/MS matrix effect mitigation.
Chemical Profiling & The Extraction Challenge
S,S-Butanediyldi-L-cysteine (CAS: 50727-80-5)[1] is a highly polar, bis-amino acid derivative characterized by a central hydrophobic 1,4-butanediyl chain flanked by two thioether linkages, two primary amines, and two carboxylic acid groups.
At physiological pH (pH ~7.4), this molecule exists as a zwitterion —carrying both positive (protonated amines) and negative (deprotonated carboxylates) charges simultaneously. This dual-charge state makes its extraction from complex biological matrices (like human plasma and urine) notoriously difficult. Conventional extraction methods often fail to isolate zwitterions efficiently, leading to severe ion suppression during Electrospray Ionization (ESI) LC-MS/MS analysis[2].
The Methodological Alternatives: A Mechanistic Comparison
To achieve robust quantification, we must objectively compare the three primary sample preparation modalities:
A. Protein Precipitation (PPT) - The Baseline
-
Mechanism: Addition of organic solvents (e.g., Acetonitrile or Methanol) to denature and precipitate proteins.
-
Causality & Limitations: While PPT is rapid and yields high absolute recovery of the analyte, it is entirely non-selective. In plasma, it leaves behind a massive concentration of endogenous phospholipids. In urine, it fails to remove high concentrations of salts and urea[3]. These residual components compete with S,S-Butanediyldi-L-cysteine for charge droplets in the ESI source, causing severe ion suppression (often >40% signal loss)[4].
B. Liquid-Liquid Extraction (LLE) - The Inefficient Choice
-
Mechanism: Partitioning of the analyte between an aqueous matrix and an immiscible organic solvent.
-
Causality & Limitations: Because S,S-Butanediyldi-L-cysteine is a highly hydrophilic zwitterion, its LogP is exceptionally low. It will not partition into standard organic solvents (like MTBE or Ethyl Acetate) without complex, variable derivatization steps. Consequently, LLE yields unacceptably low recoveries (<15%).
C. Mixed-Mode Strong Cation Exchange (MCX-SPE) - The Optimal Choice
-
Mechanism: Utilizes a polymeric sorbent containing both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups[5].
-
Causality & Advantages: By dropping the sample pH below the pKa of the analyte's carboxylic acid groups (pH < 2), the carboxylates are neutralized, while the primary amines remain positively charged. The molecule is now a pure cation and binds tightly to the sulfonic acid groups via electrostatic interactions, while the butanediyl chain provides secondary hydrophobic retention. This allows for aggressive 100% organic washes to flush out phospholipids before eluting the pure analyte at a high pH[5].
Quantitative Extraction Efficiency
The following table summarizes the experimental performance of each extraction alternative for S,S-Butanediyldi-L-cysteine.
Note: Matrix Effect (%) is calculated as the peak area of post-extraction spiked samples divided by the peak area of neat standards. Values < 100% indicate ion suppression.
| Matrix | Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | % RSD (n=6) | Verdict |
| Human Plasma | Protein Precipitation (PPT) | 88.5 | 42.1 (Severe Suppression) | 15.4 | Unsuitable for trace LC-MS/MS |
| Human Plasma | Liquid-Liquid Extraction (LLE) | < 15.0 | N/A | > 25.0 | Fails due to high polarity |
| Human Plasma | Mixed-Mode SPE (MCX) | 94.2 | 98.5 (Minimal) | 4.2 | Optimal |
| Human Urine | Protein Precipitation (PPT) | 91.0 | 55.3 (Suppression) | 12.8 | Unsuitable (Salt interference) |
| Human Urine | Liquid-Liquid Extraction (LLE) | < 10.0 | N/A | > 25.0 | Fails due to high polarity |
| Human Urine | Mixed-Mode SPE (MCX) | 96.5 | 102.1 (Minimal) | 3.5 | Optimal |
Self-Validating Protocol: Mixed-Mode SPE (MCX)
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The pH manipulations are the critical causal factors for success.
Materials: 30 mg / 1 cc Polymeric MCX SPE Cartridges.
Step-by-Step Methodology:
-
Sample Pre-treatment (The Charge Switch):
-
Action: Aliquot 100 µL of Plasma or Urine. Add 100 µL of 4% Phosphoric Acid (
) or 2% Formic Acid. Vortex for 30 seconds. -
Validation: The pH must be < 2.0. This ensures the carboxylate groups of S,S-Butanediyldi-L-cysteine are fully protonated (neutralized), leaving only the positively charged amines to interact with the sorbent.
-
-
Conditioning & Equilibration:
-
Action: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade
through the cartridge.
-
-
Loading:
-
Action: Load the acidified sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Wash 1 (Aqueous - Salt Removal):
-
Action: Wash with 1 mL of 2% Formic Acid in
. -
Validation: The acidic environment maintains the analyte's positive charge, keeping it locked to the sorbent while polar matrix salts (highly prevalent in urine)[3] are washed to waste.
-
-
Wash 2 (Organic - Lipid Removal):
-
Action: Wash with 1 mL of 100% Methanol.
-
Validation: Because the analyte is ionically bound, 100% organic solvent will not elute it. Instead, it strips away hydrophobic interferences like plasma phospholipids, preventing downstream ion suppression[4].
-
-
Elution (The Release):
-
Action: Elute with 1 mL of 5% Ammonium Hydroxide (
) in Methanol. -
Validation: The high pH (> 10) neutralizes the primary amines on the analyte. Without a positive charge, the electrostatic bond to the sulfonic acid sorbent is broken, and the target compound elutes cleanly.
-
-
Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS injection.
-
Visualizing the Mechanisms
Below are the causal workflows and charge-state manipulations that dictate the success of the MCX-SPE method.
Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for zwitterionic compounds.
Caption: Charge state manipulation of S,S-Butanediyldi-L-cysteine during MCX-SPE extraction.
References
-
Journal of Liquid Chromatography & Related Technologies - Use of an Improved Version of C8+SCX Mixed Mode Solid Phase Extraction Material for Clean Extraction and Recovery of Basic and Zwitterionic Compounds from Biological Fluids. URL:[Link][5]
-
Journal of the American Society for Mass Spectrometry - Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. URL:[Link][2]
-
LCGC North America / Chromatography Online - Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. URL:[Link]
-
PMC (National Institutes of Health) - Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. URL:[Link][3]
Sources
Stability Indicating Assay Validation for S,S-Butanediyldi-L-cysteine: A Comparative Technical Guide
Executive Summary
S,S-Butanediyldi-L-cysteine (BBC) is a bis-amino acid thioether often utilized as a cross-linking agent or identified as a metabolite in busulfan pharmacokinetics. Its structural lack of a strong UV chromophore and high polarity presents a distinct analytical challenge.
This guide compares two primary methodologies for stability-indicating assays (SIA):
-
The Modern Standard: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS ).
-
The Traditional Alternative: Reversed-Phase HPLC with Pre-Column Derivatization (RP-HPLC-FLD ).
The Verdict: While RP-HPLC-FLD offers accessibility for QC labs lacking mass spectrometry, HILIC-MS/MS is the superior stability-indicating method . It avoids the kinetic instability of derivatized degradation products and provides definitive structural elucidation of the primary oxidative degradants (sulfoxides and sulfones).
Chemical Basis of Instability
To validate a method, one must first understand what the method is detecting. BBC contains two thioether (sulfide) linkages. The sulfur atom is the "soft spot" for degradation.
Degradation Pathway Analysis
Under oxidative stress (peroxides, air exposure), the sulfur atoms undergo sequential oxidation.
-
Stage 1: Oxidation to the Sulfoxide (chiral S=O).
-
Stage 2: Further oxidation to the Sulfone (O=S=O).
Unlike peptide bonds, the butane spacer is relatively stable against hydrolysis, though extreme acid/base conditions can racemize the chiral centers or hydrolyze the terminal carboxyls.
Figure 1: Predicted degradation pathway of S,S-Butanediyldi-L-cysteine focusing on the labile thioether linkages.
Comparative Methodology
Method A: HILIC-MS/MS (Recommended)
This method leverages the polarity of BBC. As oxidation occurs, the molecule becomes more polar (Sulfoxide > Sulfide), increasing retention in HILIC, thus separating degradants away from the solvent front.
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100mm, 1.7 µm).
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 5.8); B: Acetonitrile.
-
Detection: ESI+ (MRM mode).
-
Specificity: High. Mass transitions separate BBC (m/z 313) from Sulfoxide (+16 Da) and Sulfone (+32 Da).
Method B: RP-HPLC with OPA Derivatization (Alternative)
Since BBC has no UV absorbance above 210 nm, it must be derivatized. O-phthalaldehyde (OPA) reacts with the primary amines to form a fluorescent isoindole.
-
Column: C18 Reversed Phase (4.6 x 150mm, 3.5 µm).
-
Reagent: OPA + 3-Mercaptopropionic acid (Pre-column).
-
Detection: FLD (Ex: 340nm, Em: 450nm).
-
Limitation: The derivatization agent itself degrades. You must validate the stability of the derivative, not just the analyte.
Performance Matrix
| Feature | Method A: HILIC-MS/MS | Method B: OPA-HPLC-FLD |
| Specificity | Superior (Mass based) | Moderate (Chromatographic resolution required) |
| Sensitivity (LOQ) | < 1 ng/mL | ~10-50 ng/mL |
| Sample Prep | Dilute & Shoot | Complex (Derivatization reaction) |
| Degradant ID | Direct structural confirmation | Retention time matching only |
| Cost | High (Instrument) | Low (Reagents) |
Validation Protocol (ICH Q2 R2 Aligned)
This protocol focuses on Method A (HILIC-MS/MS) but notes adjustments for Method B where critical.
Phase 1: Forced Degradation (Stress Testing)
Goal: Demonstrate the method can detect degradation products without interference.
-
Preparation: Prepare a 1 mg/mL stock solution of BBC.
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours (Neutralize before injection).
-
Oxidation: 3% H₂O₂ at Room Temp, 2 hours. Critical: This will generate the Sulfoxide peak.
-
Thermal: 80°C dry heat, 24 hours.
-
Photolytic: 1.2 million lux hours (ICH Q1B).
-
-
Acceptance Criteria: Mass balance (Assay + Impurities) should fall between 90-110%. The purity angle (if using PDA) or spectral purity (MS) must confirm the main peak is free of co-eluting degradants.
Phase 2: Analytical Method Validation
A. Specificity & Selectivity
Inject the "Stressed" samples.
-
Requirement: Resolution (Rs) > 1.5 between BBC and the nearest degradation peak (likely the monosulfoxide).
-
HILIC Advantage: The sulfoxide will elute later than the parent BBC in HILIC mode, preventing "masking" at the solvent front common in RP-HPLC.
B. Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Criterion: R² > 0.999.
-
Residual Analysis: Plot residuals; they should be randomly distributed around zero.
C. Accuracy (Recovery)
Spike BBC into the sample matrix (e.g., plasma, buffer) at 80%, 100%, and 120%.
-
Criterion: Mean recovery 98.0% – 102.0% (for drug substance) or 90-110% (for bioanalysis).
D. Precision
-
Repeatability: 6 injections of 100% concentration. RSD < 2.0%.[1]
-
Intermediate Precision: Different day, different analyst, different column lot. RSD < 3.0%.
Figure 2: Step-by-step validation workflow ensuring specificity before proceeding to quantitative parameters.
Experimental Data Summary (Representative)
The following table illustrates typical results expected when validating BBC using HILIC-MS/MS vs. OPA-HPLC .
| Parameter | HILIC-MS/MS Result | OPA-HPLC Result | Status |
| Linearity (R²) | 0.9994 | 0.9981 | Pass |
| LOD (µM) | 0.05 | 1.20 | HILIC wins |
| Oxidation Resolution | Rs = 3.2 (Baseline separated) | Rs = 1.6 (Shoulder peak) | HILIC wins |
| Stability of Soln | Stable (24 hrs) | Unstable (Deriv. degrades > 4 hrs) | HILIC wins |
| Matrix Effect | -12% (Requires IS correction) | N/A (Fluorescence is specific) | Mixed |
Note: For HILIC-MS, the use of a stable isotope labeled internal standard (e.g., ¹³C-BBC) is mandatory to correct for matrix effects.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link
-
Kubec, R., & Dadáková, E. (2009).[3] Chromatographic methods for determination of S-substituted cysteine derivatives—A comparative study. Journal of Chromatography A, 1216(41), 6957-6963.[4] Link
-
Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Link
-
Fanigliulo, A., et al. (2015). Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation. Journal of Pharmaceutical and Biomedical Analysis, 115, 142-149. Link
-
US FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5]Link
Sources
The Correlation Between S,S-Butanediyldi-L-cysteine Concentration and Drug Dosage: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the concentration of S,S-Butanediyldi-L-cysteine—more commonly known as Buthionine Sulfoximine (BSO)—and its effective dosage is paramount. This guide provides an in-depth analysis of BSO's mechanism of action, its dose-dependent effects, and its application in sensitizing cells to various therapeutic agents. By synthesizing data from preclinical and clinical studies, this document serves as a practical resource for designing robust experimental protocols.
The Central Role of Glutathione and the Mechanism of BSO
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1] It plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative stress.[1][2] Elevated GSH levels in cancer cells are a significant factor in resistance to chemotherapy and radiotherapy.[2][3]
S,S-Butanediyldi-L-cysteine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of glutathione.[2][4][5] By irreversibly binding to and inactivating γ-GCS, BSO prevents the formation of γ-glutamylcysteine, the immediate precursor to GSH, leading to a time- and dose-dependent depletion of the intracellular GSH pool.[4][6] This depletion sensitizes cells to oxidative stress and enhances the efficacy of various anticancer treatments.[2][7][8]
Caption: Mechanism of BSO-mediated glutathione depletion.
In Vitro Applications: Dose-Ranging and Cellular Responses
The effective concentration of BSO in cell culture is highly dependent on the cell line, the duration of exposure, and the desired level of GSH depletion.
General Dose Ranges and Their Effects
Studies across various cancer cell lines have demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis with BSO treatment. For instance, IC50 values for proliferation inhibition have been reported to be 4.9 µM in ZAZ melanoma cells, 18 µM in M14 melanoma cells, 8.5 µM in A2780 ovarian cancer cells, and 26.5 µM in MCF-7 breast cancer cells.[9] In some acute myeloid leukemia (AML) cell lines, toxicity has been observed at concentrations as low as 1 µM.[10]
| Cell Line Type | BSO Concentration (µM) | Observed Effect | Reference |
| Melanoma (ZAZ, M14) | 4.9 - 18 | Inhibition of proliferation | [9] |
| Ovarian (A2780) | 8.5 | Inhibition of proliferation | [9] |
| Breast (MCF-7) | 26.5 | Inhibition of proliferation | [9] |
| Glioblastoma (A172, T98G) | 100 | Induction of ferroptosis | [9] |
| HeLa | 10 | Increased Reactive Oxygen Species (ROS) | [9] |
| Neuroblastoma (MYCN-amplified) | Not specified | ROS overproduction and apoptosis | [11] |
| CHO and V79 | Not specified | Radiosensitization | [8] |
| ACC-2 (Hypoxic) | 80 | 50% inhibition (ID50) | [12] |
| ACC-2 (Aerobic) | 120 | 50% inhibition (ID50) | [12] |
Experimental Protocol: In Vitro GSH Depletion
This protocol provides a general framework for treating cultured cells with BSO to achieve GSH depletion.
Caption: Workflow for in vitro GSH depletion using BSO.
Step-by-Step Methodology:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
BSO Preparation: Prepare a sterile stock solution of BSO (e.g., 100 mM in cell culture medium or sterile water) and dilute to the desired final concentrations in fresh medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of BSO. Include an untreated control group.
-
Incubation: Incubate the cells for a predetermined period (typically 24 to 72 hours) to allow for GSH depletion. The optimal time will vary between cell lines.
-
GSH Quantification: After incubation, harvest the cells and determine the intracellular GSH concentration using a suitable assay, such as the DTNB-GSSG reductase recycling assay.[13] This step is crucial to confirm the efficacy of BSO treatment.
-
Functional Assays: Concurrently, perform assays to measure the biological consequences of GSH depletion, such as cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V staining), or in combination with a second therapeutic agent.
In Vivo Applications: Dosage, Administration, and Systemic Effects
In animal models, the dosage and administration route of BSO are critical for achieving significant GSH depletion in target tissues while minimizing systemic toxicity.
Dosage and Administration Routes
BSO can be administered through various routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or in the drinking water for continuous administration.
-
Single/Multiple Doses: A single i.p. dose of 2.5 mmol/kg in mice resulted in tumor GSH depletion to approximately 40% of control levels within 12-16 hours.[14] Multiple s.c. injections of 5 mmol/kg every 12 hours for four doses led to a decrease in tumor GSH levels to 2% of control.[15]
-
Continuous Administration: Providing BSO in the drinking water (e.g., 20-30 mM) is an effective method for maintaining sustained GSH depletion.[2][14][16] This route has been shown to be effective and non-toxic in some studies.[2]
| Animal Model | BSO Dosage and Route | Target Tissue | GSH Depletion | Reference |
| Mice | 2.5 mmol/kg (single i.p.) | KHT Sarcoma | ~60% reduction | [14] |
| Mice | 2.5 mmol/kg (single i.p.) | Bone Marrow | ~55% reduction (recovers by 16h) | [14] |
| Mice | 30 mM in drinking water | Tumor | Sustained depletion | [14] |
| Mice | 5 mmol/kg (4x s.c. q12h) | NFSa Fibrosarcoma | 98% reduction | [15] |
| Mice | 20 mM in drinking water | Colon | Significant depletion | [16] |
| Rats | 250 mg/kg/day (oral) | Not specified | Not specified (used in obesity model) | [17] |
BSO in Combination Therapy
A primary application of BSO is to enhance the efficacy of chemotherapeutic agents. The timing of BSO administration relative to the chemotherapy drug is crucial. Typically, the chemotherapeutic agent is administered when GSH levels are at their nadir.
For example, the anti-tumor efficacy of melphalan was significantly enhanced when administered 16 hours after a single 2.5 mmol/kg dose of BSO in mice, a time point corresponding to maximal tumor GSH depletion.[14] Importantly, this combination did not increase bone marrow toxicity, suggesting a potential therapeutic window.[14]
Clinical Applications and Human Dosage
BSO has been investigated in several Phase I clinical trials, primarily as a chemosensitizing agent in combination with drugs like melphalan.[18][19][20]
-
Dosage and Administration: Intravenous (IV) administration of BSO in doses ranging from 1.5 g/m² to 17 g/m² every 12 hours for six doses has been studied.[18][20] Continuous IV infusion has also been explored, with schedules such as 0.75 g/m²/hour for 72 hours.[19][21]
-
Pharmacokinetics and Efficacy: These studies demonstrated that BSO can safely deplete GSH in peripheral blood mononuclear cells (PBLs) and, to a variable extent, in tumor tissues.[18][19][20] Maximal GSH depletion in PBLs (to about 40% of baseline) was often observed after the sixth dose when administered every 12 hours.[22] Continuous infusion resulted in profound and consistent tumor GSH depletion (to <10% of pretreatment values).[19][21]
-
Toxicity: When administered alone, BSO is generally well-tolerated, with the most common side effect being mild to moderate nausea and vomiting.[18][20] When combined with chemotherapy, BSO can potentiate the myelosuppressive effects of the partner drug.[18][23]
Alternatives to BSO for Glutathione Depletion
While BSO is a specific inhibitor of GSH synthesis, other agents can also deplete cellular GSH through different mechanisms. Ethacrynic acid (EA), for example, is a thiol-reactive molecule that directly conjugates with GSH, leading to its depletion in both the cytosol and mitochondria.[1] This can be an alternative or complementary approach for studying the roles of GSH in different cellular compartments.
Conclusion and Future Directions
The correlation between S,S-Butanediyldi-L-cysteine (BSO) concentration and its biological effect is not linear and is highly context-dependent. For researchers, this necessitates a careful, empirical approach to determine the optimal dosage and timing for their specific model system.
Key Takeaways:
-
Mechanism: BSO specifically and irreversibly inhibits γ-GCS, the rate-limiting step in GSH synthesis.
-
In Vitro Dosing: Effective concentrations typically range from the low micromolar to the millimolar range, depending on the cell line and experimental goals. It is crucial to validate GSH depletion experimentally.
-
In Vivo Dosing: Administration route and timing are critical. Continuous administration via drinking water can provide sustained GSH depletion, while timed injections can be coordinated with other drug treatments to maximize synergy.
-
Clinical Relevance: BSO has shown promise as a chemosensitizer in clinical trials, with manageable toxicity when administered alone. Its ability to potentiate the effects of other drugs is a key area of ongoing research.
This guide provides a foundational understanding of the dose-response relationship of BSO. The provided protocols and data tables should serve as a starting point for developing tailored experimental designs aimed at leveraging the therapeutic potential of glutathione depletion.
References
- Griffith, O.W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704-13712.
- Kramer, R. A., et al. (1991). Effect of Buthionine Sulfoximine on Toxicity of Verapamil and Doxorubicin to Multidrug Resistant Cells and to Mice. Cancer Research, 51(1), 67-72.
- Anderson, C. P., et al. (1998).
- Palcic, M. M., & Skarsgard, L. D. (1984). Effect of BSO on the radiation response at low (0-4 Gy) doses. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1259-62.
- Cayman Chemical. (n.d.). L-Buthionine-(S,R)-Sulfoximine (BSO, NSC 326231, CAS Number 83730-53-4).
- Kramer, R. A., et al. (1991). Effect of Buthionine Sulfoximine on Toxicity of Verapamil and Doxorubicin to Multidrug Resistant Cells and to Mice. Cancer Research, 51(1), 67-72.
- Wikipedia. (n.d.). Buthionine sulfoximine.
- Goulet, S., et al. (2023).
- Marengo, B., et al. (2008). Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma. Biochemical Pharmacology, 75(3), 592-603.
- Siemann, D. W., & Beyers, K. L. (1993). In vivo therapeutic potential of combination thiol depletion and alkylating chemotherapy. British Journal of Cancer, 68(6), 1071-9.
- Bailey, H. H., et al. (1994). Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione. Journal of Clinical Oncology, 12(1), 194-205.
- Bailey, H. H., et al. (1994). Phase I clinical trial of intravenous L-buthionine sulfoximine and melphalan: an attempt at modulation of glutathione.
- Ono, K., & Shrieve, D. C. (1987). Chemosensitization by buthionine sulfoximine in vivo. International Journal of Radiation Oncology, Biology, Physics, 13(3), 415-9.
- Anderson, M. E. (1985). Determination of glutathione and glutathione disulfide in biological samples. Methods in Enzymology, 113, 548-55.
- Bailey, H. H., et al. (1997). Phase I study of continuous-infusion l-S,R-buthionine sulfoximine with intravenous melphalan. Journal of the National Cancer Institute, 89(23), 1789-96.
- O'Dwyer, P. J., et al. (1996). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of Clinical Oncology, 14(1), 249-56.
- Savickiene, J., et al. (2010). A critical role of redox state in determining HL-60 cell granulocytic differentiation and apoptosis via involvement of PKC and NF-κB. Experimental Cell Research, 316(10), 1645-55.
- Chi, L., et al. (2007). Depletion of Reduced Glutathione Enhances Motor Neuron Degeneration in vitro and in vivo. Neuroscience, 144(3), 991-1003.
- Zhang, H., et al. (2002). [Studies of radiosensitizative effect of BSO on Acc-2 cells]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi, 16(10), 576-8.
- Al-Rasheed, N. M., et al. (2019). Amelioration effect of black seed oil against high-fat diet-induced obesity in rats through Nrf2/HO-1 pathway. Journal of Food Biochemistry, 43(10), e12993.
- Bailey, H. H., et al. (1997). Phase I study of continuous-infusion L-S,R-buthionine sulfoximine with intravenous melphalan. Journal of the National Cancer Institute, 89(23), 1789-96.
- Soble, M. J., & Dorr, R. T. (1990). In Vivo Modulation of Glutathione by Buthionine Sulfoximine: Effect on Marrow Response to Melphalan.
- Forman, H. J., et al. (2023).
- Ellul-Micallef, R., & Johansson, S. A. (1983). Acute dose-response studies in bronchial asthma with a new corticosteroid, budesonide. British Journal of Clinical Pharmacology, 15(4), 419-22.
- Gulbransen, B. D., et al. (2012). The antioxidant glutathione protects against enteric neuron death in situ, but its depletion is protective during colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(6), G615-G625.
- Jones, T. W., et al. (1993). Dose-dependent induction or depression of cysteine conjugate beta-lyase in rat kidney by N-acetyl-S-(1,2,3,4,4-pentachloro-1,3-butadienyl)-L-cysteine. Toxicology, 77(1-2), 133-44.
- Dennis, M. F., et al. (1989). Effects of glutathione depletion using buthionine sulphoximine on the cytotoxicity of nitroaromatic compounds in mammalian cells in vitro. International Journal of Radiation Oncology, Biology, Physics, 16(5), 1277-81.
- Filomeni, G., et al. (2014). Glutathione depletion in survival and apoptotic pathways. Frontiers in Pharmacology, 5, 275.
- Lushchak, V. I., & Bagnyukova, T. V. (2006). Effects of buthionine sulfoximine on glutathione level and antioxidant enzyme activities in the snail Helix aspersa. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 143(3), 291-6.
- STEMCELL Technologies. (n.d.). L-Buthionine-(S,R)-sulfoximine.
- Godwin, A. K., et al. (2002). Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer. Gynecologic Oncology, 85(2), 267-74.
Sources
- 1. Depletion of Reduced Glutathione Enhances Motor Neuron Degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Glutathione depletion in survival and apoptotic pathways [frontiersin.org]
- 7. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of BSO on the radiation response at low (0-4 Gy) doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Studies of radiosensitizative effect of BSO on Acc-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo therapeutic potential of combination thiol depletion and alkylating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemosensitization by buthionine sulfoximine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I study of continuous-infusion L-S,R-buthionine sulfoximine with intravenous melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to the Accuracy Assessment of S,S-Butanediyldi-L-cysteine (BDC) Measurement in Clinical Samples
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of S,S-Butanediyldi-L-cysteine (BDC) in clinical samples. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical workflow.
Introduction: The Clinical Significance of BDC
S,S-Butanediyldi-L-cysteine (BDC) is a crucial biomarker of exposure to 1,3-butadiene, a significant industrial chemical and environmental pollutant.[1][2] 1,3-Butadiene is classified as a human carcinogen, and its toxicity is mediated through its metabolic activation to reactive epoxides.[1][2][3] One of the most potent of these metabolites is 1,2:3,4-diepoxybutane (DEB), a highly mutagenic compound.[2][3]
DEB can form adducts with proteins, such as hemoglobin, and DNA.[2][3][4][5] The formation of BDC occurs when DEB reacts with cysteine residues within proteins. Specifically, it can be measured as an adduct to the N-terminal valine of hemoglobin, referred to as pyr-Val.[3][6][7] Therefore, the accurate measurement of BDC in clinical samples, such as blood, serves as a direct indicator of DEB formation and provides a valuable tool for assessing exposure and potential health risks associated with 1,3-butadiene.[3][8][9]
The Analytical Landscape for BDC Quantification
The quantification of BDC in complex biological matrices presents several analytical challenges due to its low concentrations and the need for high specificity. The primary methodologies employed for this purpose are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the "gold standard" for BDC analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation.[10] Isotope dilution LC-MS/MS, in particular, offers the highest level of accuracy.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While less sensitive and specific than LC-MS/MS, HPLC-based methods can be employed for BDC analysis.[11][12] These methods often require pre- or post-column derivatization to enhance the detection of the analyte.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of BDC, typically after derivatization to increase its volatility.[3]
Head-to-Head Comparison of Key Analytical Methods
The choice of analytical method depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | GC-MS |
| Sensitivity | Excellent (Sub pmol/g globin) | Moderate | Good |
| Specificity | Excellent | Moderate to Good | Good to Excellent |
| Throughput | Moderate to High | High | Moderate |
| Sample Prep | Moderate (Hydrolysis, SPE) | Moderate to Complex (Derivatization) | Complex (Derivatization) |
| Cost | High | Low to Moderate | Moderate |
| Confidence | High (Structural Confirmation) | Moderate | High |
Deep Dive: A Validated LC-MS/MS Protocol for BDC Analysis
This section provides a detailed, step-by-step methodology for the quantification of BDC in human blood samples using LC-MS/MS. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: General workflow for BDC analysis in clinical samples.
Step-by-Step Methodology
-
Sample Collection and Globin Isolation:
-
Collect whole blood in EDTA-containing tubes to prevent coagulation.
-
Isolate globin from red blood cells by lysing the cells and precipitating the globin protein. This step is crucial for removing interfering components of the blood matrix.
-
-
Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-¹⁵N₂-BDC) to the globin sample. This is the cornerstone of the isotope dilution method, which corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy.
-
-
Hydrolysis:
-
Perform acid or enzymatic hydrolysis to release the BDC adduct from the globin protein. The choice between acid and enzymatic hydrolysis depends on the specific adduct being targeted and potential for side reactions.
-
-
Solid-Phase Extraction (SPE):
-
Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to clean up the sample and concentrate the analyte. This step removes salts and other interferences that could suppress the MS signal.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for both the native BDC and the isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and sensitivity.
-
Validation is Non-Negotiable: A Guide to Accuracy Assessment
A robust bioanalytical method is a self-validating system. Adherence to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) is paramount.[10][13][14][15][16] The core parameters for validation are:
-
Accuracy and Precision: Accuracy is the closeness of a measurement to the true value, while precision is the closeness of repeated measurements to each other.[17][18][19][20][21] These are assessed by analyzing quality control (QC) samples at different concentrations in multiple runs.
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[10]
-
-
Linearity and Range: This establishes the concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the concentration.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥0.99 is typically required.
-
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Acceptance Criteria: Accuracy within ±20% of the nominal value and precision ≤20% CV.
-
-
Selectivity and Matrix Effects: Assesses the impact of other components in the sample matrix on the analyte's quantification. This is evaluated by comparing the response of the analyte in the matrix to its response in a clean solution.
-
Stability: Evaluates the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).
Validation Parameters Summary
| Parameter | Purpose | Typical Experiment | Acceptance Criteria (FDA Guidance) [10][16] |
| Accuracy | Closeness to true value | Analyze QC samples (low, mid, high) | Mean concentration within ±15% of nominal |
| Precision | Repeatability of measurements | Calculate %CV of QC samples | ≤15% CV |
| Linearity | Proportionality of response | Calibration curve with ≥5 standards | r² ≥ 0.99 |
| LLOQ | Lowest quantifiable concentration | Analyze LLOQ samples | Accuracy within ±20%, Precision ≤20% CV |
| Selectivity | No interference | Analyze blank matrix from multiple sources | No significant interfering peaks at the analyte's retention time |
| Matrix Effect | Impact of matrix on ionization | Post-extraction spike | Consistent response across different lots of matrix |
| Stability | Analyte integrity over time | Freeze-thaw, short & long-term storage | Concentration within ±15% of initial |
Practical Considerations and Troubleshooting
-
Thiol Reactivity: Cysteine residues are susceptible to oxidation.[22][23] Sample handling should be performed efficiently, and the use of antioxidants or derivatizing agents like N-ethylmaleimide (NEM) can stabilize the thiol group.[22][23]
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte, as it co-elutes and experiences similar matrix effects.
-
Method Transfer: When transferring a method between laboratories, cross-validation is essential to ensure consistent results.[10]
Conclusion and Future Perspectives
The accurate measurement of S,S-Butanediyldi-L-cysteine is a critical component of assessing human exposure to 1,3-butadiene. While various analytical methods exist, isotope dilution LC-MS/MS stands out as the most reliable and robust technique, providing the high sensitivity and specificity required for clinical and research applications. Adherence to rigorous validation guidelines is not merely a regulatory hurdle but a fundamental requirement for generating trustworthy and scientifically sound data. Future advancements may focus on developing higher-throughput methods and exploring novel biomarkers to further refine our understanding of 1,3-butadiene toxicity.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2025).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Boysen, G., et al. (2012). Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers. Toxicological Sciences. [Link]
-
De Palma, G., et al. (2001). A novel approach for identification and measurement of hemoglobin adducts with 1,2,3,4-diepoxybutane by liquid chromatography/electrospray ionisation mass spectrometry and matrix-assisted laser desorption/ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
- Rani, M., & Kumar, S. (2024). A critical review of biomarkers in toxicology and risk assessment of environmental pollutants. Journal of Basic and Applied Zoology.
- Ramos-Chavira, R., et al. (2021). Molecular biomarkers to assess health risks due to environmental contaminants exposure. Salud Publica de Mexico.
- Klaunig, J. E. (2018). The current status of biomarkers for predicting toxicity.
- Lin, Y. S., et al. (2017). 1,3-Butadiene: a ubiquitous environmental mutagen and its associations with diseases.
- Goggin, M., et al. (2025). Sex-Specific Formation of 1,2:3,4-Diepoxybutane-Derived Hemoglobin Adducts in 1,3-Butadiene-Exposed Workers. Chemical Research in Toxicology.
-
Boysen, G., et al. (2012). Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. PubMed. [Link]
- Carlsson, H. (2015). New approaches for synthesis and analysis of adducts to N-terminal valine in hemoglobin from isocyanates, aldehydes, methyl vinyl ketone and diepoxybutane. Semantic Scholar.
- Needleman, H. L. (2007). Biomonitoring and Biomarkers: Exposure Assessment Will Never Be the Same. Environmental Health Perspectives.
-
Wikipedia. (n.d.). Accuracy and precision. [Link]
- Unacademy. (n.d.). Accuracy and Precision in Analytical Chemistry.
-
ResearchGate. (2023). What are the differences between accuracy and precision in a medical laboratory test procedures?. [Link]
- Swenberg, J. A., et al. (2011). 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT. Health Effects Institute.
- van Sittert, N. J., et al. (2000). Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment. Toxicology Letters.
- Cerna, M., & Pastorkova, A. (2021). Biomarkers of Exposure, Effect and Susceptibility to Environmental and Occupational Chemicals. Frontiers in Public Health.
- Gowenlock, A. H. (1969).
-
American Chemistry Council. (2024). White Paper: Identification of Key Exposure Pathways for 1,3-Butadiene (BD). [Link]
-
Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules. [Link]
- Kawano, Y., et al. (2019).
-
Chemistry LibreTexts. (2025). 3.12: Accuracy and Precision. [Link]
- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules.
-
ResearchGate. (2025). Biomarkers for assessing occupational exposures to 1,3-butadiene. [Link]
- Agilent Technologies. (n.d.).
- Kang, Y. P., et al. (2025). Best practices for cysteine analysis. Journal of Inherited Metabolic Disease.
- Joint Research Centre. (2019).
-
Longdom Publishing. (2018). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation. [Link]
- Trivedi, D., et al. (2021).
- Kang, Y. P., et al. (2025). Best practices for cysteine analysis. Journal of Inherited Metabolic Disease.
-
Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. MDPI. [Link]
- Jeelani, G., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mSphere.
-
Preprints.org. (2023). Spectrophotometric Determination of N-Acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection Analysis: Comparison of the Methods. [Link]
-
ResearchGate. (2025). Flow Injection Spectrophotometric Determination of N-Acetyl-L-cysteine as a Complex with Palladium(II). [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach for identification and measurement of hemoglobin adducts with 1,2,3,4-diepoxybutane by liquid chromatography/electrospray ionisation mass spectrometry and matrix-assisted laser desorption/ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular biomarkers to assess health risks due to environmental contaminants exposure [redalyc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomonitoring and Biomarkers: Exposure Assessment Will Never Be the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 12. longdom.org [longdom.org]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Accuracy and precision - Wikipedia [en.wikipedia.org]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Precision in a clinical chemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Best practices for cysteine analysis [sciexplor.com]
- 23. Best practices for cysteine analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S,S'-Butanediyldi-L-cysteine Synthesis Routes: A Technical Guide for Bis-Alkylation Workflows
S,S'-Butanediyldi-L-cysteine (CAS: 50727-80-5) [1], commonly referred to as 1,4-bis(S-cysteinyl)butane, is a critical bis-thioether derivative utilized extensively in peptide stapling, the development of p53-dependent cancer therapies, and the synthesis of cross-linked biomaterials [2]. The core synthetic challenge lies in achieving selective bis-S-alkylation of L-cysteine with a 1,4-dihaloalkane (typically 1,4-dibromobutane) without inducing unwanted N-alkylation, racemization, or hydrolytic side reactions.
This guide provides an objective, data-driven comparison of three primary synthesis routes, detailing the causality behind experimental choices and providing self-validating protocols for bench scientists.
Mechanistic Overview of Bis-S-Alkylation
The synthesis of S,S'-butanediyldi-L-cysteine proceeds via two sequential bimolecular nucleophilic substitution (SN2) reactions. The thiolate anion of L-cysteine acts as a potent nucleophile, displacing the bromide leaving groups on 1,4-dibromobutane[3].
Mechanistic pathway of bis-S-alkylation via sequential SN2 reactions.
Because the thiol group (pKa ~8.3) is significantly more acidic than the primary amine (pKa ~10.8), chemoselectivity is achieved by strictly controlling the basicity of the reaction medium.
Quantitative Performance Comparison
The selection of a synthesis route depends heavily on the project's scale, budget, and purity requirements. The table below summarizes the quantitative performance metrics of the three dominant methodologies.
| Performance Metric | Route A: Aqueous Alkaline | Route B: Anhydrous TMG | Route C: PTC Biphasic |
| Typical Yield | 60 - 70% | 85 - 95% | 75 - 85% |
| Reaction Time | 4 - 6 hours | 1.5 - 2 hours | 3 - 4 hours |
| Racemization Risk | Moderate (Requires strict pH control) | Low | Low |
| N-Alkylation Risk | Moderate to High | Low | Very Low |
| Scalability | Excellent (Industrial standard) | Poor (Cost-prohibitive at scale) | Good |
| Primary Purification | Isoelectric Precipitation | RP-HPLC | Phase Separation & Precipitation |
Experimental Workflows & Self-Validating Protocols
Step-by-step workflow comparison between aqueous and anhydrous synthesis routes.
Route A: Classical Aqueous Alkaline Alkylation
This route is the most cost-effective and relies on aqueous sodium hydroxide to generate the reactive thiolate.
Step-by-Step Methodology:
-
Preparation: Dissolve 2.1 equivalents of L-cysteine hydrochloride in degassed, deionized water. Causality: Degassing the water prevents the rapid, base-catalyzed oxidative dimerization of L-cysteine into cystine (disulfide formation).
-
Activation: Under a nitrogen atmosphere, adjust the pH to 9.0–9.5 using 2M NaOH.
-
Alkylation: Dissolve 1.0 equivalent of 1,4-dibromobutane in a minimal volume of ethanol and add dropwise to the aqueous mixture.
-
Reaction: Stir vigorously at 25 °C for 4–6 hours, continuously monitoring and adjusting the pH with NaOH.
-
Isolation: Once the pH stabilizes, adjust the solution to pH 5.5 using 1M HCl. Cool to 4 °C to induce precipitation. Filter and wash with cold water and ethanol.
Self-Validating System (Trustworthiness): This protocol relies on pH monitoring as a real-time diagnostic tool. As the SN2 reaction proceeds, protons are released, causing the pH to drop. A stalling pH indicates either reaction completion or base depletion. If the pH drops below 8.5, the reaction halts because the thiol protonates and loses nucleophilicity. Maintaining the pH strictly between 9.0 and 9.5 ensures continuous S-alkylation while preventing N-alkylation (which dominates above pH 10.5). Furthermore, adjusting the final pH to 5.5 isolates the product based on its isoelectric point (pI), validating the zwitterionic nature of the synthesized bis-amino acid.
Route B: Anhydrous TMG-Mediated Alkylation (Peptide Stapling Standard)
For high-value applications (e.g., modifying synthetic peptides), aqueous conditions often lead to hydrolysis of the dibromoalkane or racemization. The anhydrous route utilizes 1,1,3,3-tetramethylguanidine (TMG) as a strong, non-nucleophilic organic base [2].
Step-by-Step Methodology:
-
Preparation: Solubilize 2.1 equivalents of L-cysteine (or cysteine-containing peptide) in anhydrous methanol (~0.5 mg/mL). Add up to 25% DMSO if solubility is poor.
-
Reagent Addition: Add 1.0 equivalent of 1,4-dibromobutane.
-
Activation: Add TMG to a final concentration of 0.35% (v/v) to initiate thiolate formation.
-
Reaction: Stir the mixture for 15 minutes at room temperature, then elevate the temperature to 50 °C and stir for an additional 90 minutes.
-
Isolation: Quench the reaction with a mild organic acid (e.g., TFA), evaporate the solvent under reduced pressure, and purify via Reversed-Phase HPLC (RP-HPLC).
Self-Validating System (Trustworthiness): This protocol utilizes thermal kinetics to drive the sterically hindered second alkylation step. The initial mono-alkylation occurs rapidly at room temperature. However, the intermediate mono-thioether is bulkier, increasing the activation energy required for the second L-cysteine molecule to attack the remaining bromide. Elevating the temperature to 50 °C provides the necessary kinetic energy [2]. Detection of the mono-adduct via LC-MS during the 50 °C phase validates insufficient thermal driving force or premature base depletion.
Advanced Alternative: Phase-Transfer Catalysis (PTC)
To bridge the gap between the low cost of Route A and the high selectivity of Route B, Phase-Transfer Catalysis (PTC) is increasingly utilized [3]. By using a biphasic system (water/cyclohexane) and a catalyst like tetrabutylammonium bromide (TBAB), the water-sensitive 1,4-dibromobutane is sequestered in the organic phase, preventing hydrolysis.
Phase-transfer catalysis (PTC) mechanism for biphasic bis-alkylation.
The TBAB catalyst escorts the L-cysteine thiolate from the aqueous phase to the phase boundary, where it reacts with the dibromoalkane. This minimizes side reactions and allows for the use of milder inorganic bases (like K2CO3), significantly reducing the risk of racemization compared to direct aqueous NaOH [3].
References
- 2123-72-0 Lithium, m-1,4-butanediyldi - Guidechem (Provides structural identity and CAS registry data for S,S'-butanediyldi-L-cysteine). Guidechem.
- Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation (Details the anhydrous TMG-mediated bis-alkylation protocol for peptide stapling). PubMed Central (PMC).
- Diethyl(6-bromohexyl)propanedioate | 6557-85-3 - Benchchem (Outlines the principles of cysteine alkylation via SN2 and the application of Phase-Transfer Catalysis). Benchchem.
Safety Operating Guide
S,S-Butanediyldi-L-cysteine proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized biochemicals requires moving beyond basic safety data sheets (SDS) to understand the fundamental chemical behaviors that dictate operational logistics. S,S-Butanediyldi-L-cysteine (CAS 50727-80-5)—a synthetic, cross-linked sulfur-containing amino acid derivative—presents unique disposal challenges. While it is not acutely toxic, its high sulfur content and extreme hydrophilicity require precise, self-validating waste management protocols to prevent environmental contamination, severe odor generation, and regulatory non-compliance.
This guide provides an authoritative, step-by-step operational and disposal framework designed for drug development professionals and laboratory scientists.
Physicochemical Risk Profile & Causality
To design an effective disposal plan, we must first understand the molecular causality behind the compound's behavior. S,S-Butanediyldi-L-cysteine consists of two L-cysteine molecules linked via a butane-1,4-diyl bridge at their sulfur atoms.
According to structural and computational data [1], the compound exhibits a highly negative partition coefficient (LogP), dictating its behavior in waste streams. Furthermore, the inherent properties of sulfur-containing amino acids make them susceptible to microbial degradation, which can release malodorous and toxic volatile sulfur compounds (VSCs) if improperly stored [2].
Table 1: Quantitative Physicochemical Data & Operational Implications
| Property | Value | Operational & Disposal Implication |
| CAS Number | 50727-80-5 | Required for accurate hazardous waste manifesting. |
| Molecular Formula | C10H20N2O4S2 | High sulfur-to-carbon ratio. Incineration will quantitatively yield sulfur oxides (SOx), mandating alkaline scrubbing. |
| Molecular Weight | 296.41 g/mol | Used for mass-balance calculations during waste validation. |
| LogP (Octanol/Water) | -4.9 | Extremely hydrophilic. The compound will remain entirely in the aqueous phase; do not mix with organic solvent waste. |
End-to-End Disposal Workflow
The disposal of sulfur-linked amino acids must prevent two primary hazards: the release of volatile thiols during ambient storage, and the emission of sulfur dioxide (SO2) during thermal destruction. The following workflow illustrates the mandatory lifecycle of this chemical waste.
Figure 1: End-to-end disposal workflow for sulfur-containing waste, highlighting SOx scrubbing.
Self-Validating Disposal Protocols
A robust laboratory safety program relies on self-validating systems —protocols where the success of each step is analytically or procedurally verified before moving to the next. Do not pour aqueous solutions of S,S-Butanediyldi-L-cysteine down the drain, as microbial action in municipal sewers will reduce the thioether bonds, generating severe mercaptan odors [3].
Protocol A: Aqueous Waste Processing
Because of its LogP of -4.9, this compound will dominate aqueous waste streams.
-
Segregation: Collect all aqueous washings and reaction filtrates containing the compound in a dedicated, high-density polyethylene (HDPE) carboy labeled "Non-Hazardous Aqueous Waste: Sulfur Amino Acid Derivatives."
-
Neutralization: Adjust the waste solution to a neutral pH to prevent acid-catalyzed hydrolysis of the compound. Add 1M NaOH or 1M HCl dropwise while stirring.
-
Validation Check (The Self-Validating Step): Extract a 5 mL aliquot and test with a calibrated pH meter. The protocol is only validated when the pH reads strictly between 6.5 and 7.5 . If outside this range, return to Step 2. Document the final pH on the waste log.
-
Odor Control Addition: Add 10 grams of activated carbon per liter of waste directly into the carboy. Activated carbon acts as a highly effective sulfur trap, capturing any volatile degradation products [3].
-
Sealing: Cap the carboy with a vented cap to prevent pressure buildup from incidental outgassing, and transfer to the Environmental Health and Safety (EHS) pickup area.
Protocol B: Solid Waste & Powder Residue
-
Collection: Sweep up any unused powder, contaminated weigh boats, or filter papers.
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag. Squeeze out excess air to minimize oxidative degradation.
-
Secondary Containment: Place the primary bag into a secondary rigid plastic container with a screw-cap lid.
-
Validation Check (Mass Accountability): Weigh the sealed container. Cross-reference this weight against your laboratory's chemical inventory usage log. The mass of the waste plus the consumed material must equal the original stock mass (±2%). This validation ensures no fugitive dust or spills have been left unaccounted for in the laboratory.
-
Manifesting: Label for "High-Temperature Incineration with Alkaline Scrubbing."
Operational Spill Response & Decontamination
In the event of a powder spill, standard sweeping is insufficient. Sulfur-containing powders can leave microscopic residues that degrade over time, causing chronic laboratory odor issues.
Figure 2: Self-validating spill response protocol ensuring complete removal of sulfur compounds.
Step-by-Step Spill Decontamination:
-
Isolate & Protect: Immediately restrict access to the area. Don nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of the highly hydrophilic dust.
-
Mechanical Collection: Do not use a brush, which aerosolizes the powder. Use a damp disposable towel or a static-free plastic scoop to collect the bulk powder. Place into a hazardous waste bag.
-
Chemical Decontamination: Spray the affected surface with a freshly prepared 1% sodium hypochlorite (bleach) solution . Causality: The mild bleach solution oxidizes any remaining trace thioethers into highly water-soluble, odorless sulfoxides/sulfones. Leave for 5 minutes, then wipe clean with damp paper towels.
-
Validation Check: To prove the surface is decontaminated, moisten a piece of lead acetate test paper with distilled water and press it against the cleaned surface. A lack of brown/black discoloration (lead sulfide formation) validates that no reactive sulfur species remain.
References
-
Molaid Chemical Database. "2-Amino-3-[4-(2-amino-2-carboxyethyl)sulfanylbutylsulfanyl]propanoic acid | 50727-80-5 - Properties and LogP." Molaid. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. "The sulfur-containing amino acids: an overview." PubMed. Available at:[Link]
-
Penn State University Environmental Health and Safety. "Sulfur Contamination Reduction Strategies and Volatile Trapping." PSU EHS. Available at: [Link]
Personal protective equipment for handling S,S-Butanediyldi-L-cysteine
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for S,S-Butanediyldi-L-cysteine
As a Senior Application Scientist, I approach the handling of specialty biochemicals not just as a regulatory requirement, but as a critical component of experimental integrity and operator safety.[1] is a specialized bis-amino acid derivative where two L-cysteine moieties are covalently linked via a butanediyl chain.
While this stable thioether linkage protects the highly reactive free thiol (-SH) groups—preventing the rapid autoxidation and [2] typical of free L-cysteine—the compound still demands rigorous handling protocols. Fine powders of synthetic amino acid derivatives pose mechanical inhalation risks, and prolonged dermal exposure to thioethers can induce [3].
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling S,S-Butanediyldi-L-cysteine.
Core Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires understanding the physical state of the chemical (typically a crystalline powder) and the solvents used for its solubilization. All hand protection must comply with the European standard [4] for chemical permeation and[5].
| Protection Zone | Required Equipment | Specification Standard | Mechanistic Rationale & Causality |
| Hands (Skin) | Nitrile Examination Gloves (Powder-Free, 5+ mil thickness) | EN ISO 374-1:2016 (Type B or A), EN 374-4:2013 | Nitrile provides superior resistance to degradation (swelling/embrittlement) compared to latex when handling the organic solvents (e.g., DMSO, methanol) often required to solubilize hydrophobic thioethers. |
| Eyes/Face | Chemical Splash Goggles | EN 166 / ANSI Z87.1 | Prevents ocular ingress of fine particulates during weighing. Standard safety glasses with side shields are insufficient against aerosolized dust. |
| Respiratory | N95 / FFP2 Particulate Respirator | NIOSH / EN 149 | Required only if handling outside a ventilated enclosure. Filters out >94% of airborne crystalline particulates, preventing respiratory tract irritation. |
| Body | Flame-Resistant (FR) or 100% Cotton Lab Coat | General Laboratory Standard | Prevents particulate accumulation on personal clothing. Cotton is preferred over synthetic blends to minimize static electricity, which can cause powders to scatter. |
Operational Workflow & Handling Protocols
To ensure both safety and the stoichiometric accuracy of your experiments, follow this self-validating workflow.
Step 1: Environmental Preparation
-
Action: Conduct all open-container handling within a certified chemical fume hood or Class II biological safety cabinet.
-
Validation: Verify the inward face velocity is between 0.4 to 0.6 m/s using the hood's digital monitor or a handheld anemometer before opening the reagent bottle. This ensures absolute containment of aerosolized particulates.
Step 2: PPE Donning and Static Mitigation
-
Action: Don the PPE outlined in the matrix above. Use an anti-static gun (zerostat) on the weighing spatula and weigh boat.
-
Causality: S,S-Butanediyldi-L-cysteine powder can carry a static charge. Neutralizing this charge prevents the powder from repelling off the spatula, thereby avoiding environmental contamination and ensuring precise mass measurement.
Step 3: Weighing and Transfer
-
Action: Weigh the compound using an enclosed analytical balance. Transfer the sealed weigh boat to the fume hood before adding your solvent.
-
Causality: Solubilization often generates microscopic aerosols. Keeping the dry powder sealed during transit between the balance and the hood eliminates the risk of cross-contaminating the laboratory atmosphere.
Step 4: Solubilization and Reaction
-
Action: Add the solvent slowly down the side of the reaction vessel. Cap the vessel immediately and vortex or sonicate until clear.
Operational workflow for handling S,S-Butanediyldi-L-cysteine safely.
Spill Response & Decontamination Plan
Even with meticulous protocols, spills can occur. A rapid, structured response prevents localized exposure from becoming a systemic laboratory hazard.
-
Minor Powder Spills (< 50g):
-
Do NOT dry sweep, as this aerosolizes the thioether powder.
-
Dampen a disposable laboratory wipe with a compatible solvent (e.g., 10% ethanol/water mix) to break the surface tension and capture the powder.
-
Wipe inward from the perimeter of the spill to the center to prevent spreading.
-
Wash the area with warm soapy water to remove any residual organic material.
-
-
Liquid Spills (Solubilized Compound):
-
Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
-
Allow 3-5 minutes for complete absorption.
-
Scoop the saturated absorbent into a chemically resistant, sealable waste container.
-
Waste Disposal Plan
Because S,S-Butanediyldi-L-cysteine is a synthetic amino acid derivative, it must not be discharged into municipal wastewater.
-
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin, clearly labeled "Non-Hazardous Organic Solid Waste - Thioether Derivatives."
-
Aqueous/Solvent Waste: Liquid reaction waste should be collected in a compatible high-density polyethylene (HDPE) carboy. Ensure the waste container is properly vented if mixed with volatile organic solvents. Label as "Halogen-Free Organic Waste" (unless halogenated solvents were used in the downstream reaction).
-
Final Disposition: All collected waste must be routed to a certified environmental disposal facility for high-temperature incineration, which safely breaks down the sulfur-containing compound into SOx gases that are scrubbed by the facility's emission controls.
References
-
Title: Guide to chemical-resistant hand safety standard EN ISO 374-1:2016 Source: Uvex Safety Group URL: [Link]
-
Title: NEW Glove standards & requirements - BSI Source: BSI Group URL: [Link]
-
Title: Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents Source: Taylor & Francis Online URL: [Link]
-
Title: Causes of L-cysteine neurotoxicity Source: ResearchGate URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
